4-Hydroxycyclohexanecarboxylic acid
Description
trans-4-Hydroxycyclohexanecarboxylic acid has been reported in Tsuga dumosa with data available.
RN given refers to trans-isomer; RN for cpd without isomeric designation not avail 8/91
Structure
3D Structure
Properties
IUPAC Name |
4-hydroxycyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c8-6-3-1-5(2-4-6)7(9)10/h5-6,8H,1-4H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCFRWBBJISAZNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30190327, DTXSID901015736 | |
| Record name | trans-4-Hydroxycyclohexanecarboxylic acid | |
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| Record name | 4-Hydroxycyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
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Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 4-Hydroxycyclohexylcarboxylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001988 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
17419-81-7, 3685-26-5, 3685-22-1 | |
| Record name | 4-Hydroxycyclohexanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17419-81-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-Hydroxycyclohexanecarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003685265 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-4-Hydroxycyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Hydroxycyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901015736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-4-Hydroxycyclohexanecarboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Hydroxycyclohexanecarboxylic Acid (cis- and trans- mixture) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | trans-4-Hydroxycyclohexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Hydroxycyclohexylcarboxylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001988 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Discovery and Enduring Significance of 4-Hydroxycyclohexanecarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxycyclohexanecarboxylic acid, a deceptively simple molecule, holds a noteworthy position in the landscape of organic chemistry and biochemistry. This technical guide provides an in-depth exploration of its discovery, historical development, and key experimental protocols. From its early synthesis to its recognition as a human metabolite, this compound and its stereoisomers, cis-4-hydroxycyclohexanecarboxylic acid and trans-4-hydroxycyclohexanecarboxylic acid, have found applications as versatile building blocks in organic synthesis and have been identified in various biological contexts. This document serves as a comprehensive resource, consolidating quantitative data, detailing experimental methodologies, and illustrating key pathways to facilitate further research and application.
Historical Perspective
The scientific journey of this compound spans several decades, with key milestones marking its discovery and characterization.
One of the earliest documented syntheses of 4-hydroxycyclohexane-1-carboxylic acid was reported in 1950 by N. R. Campbell and J. H. Hunt in the Journal of the Chemical Society. This foundational work laid the groundwork for future investigations into the properties and applications of this compound.
A significant development in the synthesis of this compound came in 1968 with a Japanese patent filed by Goro Inoue, Toshio Kato, and Noboru Ohshima. Their process involved the reaction of compounds like 4-cyclohexenecarbonitrile with sulfuric acid, followed by hydrolysis. This method provided a more accessible route to the compound, paving the way for its broader use.
In 1976, a pivotal discovery highlighted the biological relevance of this compound. T. H. Bindel and colleagues reported its isolation from the urine of children with suspected metabolic disorders. This finding established the compound as a human urinary metabolite and opened avenues for research into its physiological roles. Further studies have identified it as a major metabolite of p-hydroxybenzoic acid in rats and a by-product of intestinal bacterial metabolism.[1]
Physicochemical Properties
The distinct stereoisomers of this compound, cis and trans, exhibit different physical and chemical properties. A summary of these key quantitative data is presented below for easy comparison.
| Property | cis-4-Hydroxycyclohexanecarboxylic acid | trans-4-Hydroxycyclohexanecarboxylic acid |
| CAS Number | 3685-22-1[1][2][3] | 3685-26-5 |
| Molecular Formula | C₇H₁₂O₃[1] | C₇H₁₂O₃ |
| Molecular Weight | 144.17 g/mol | 144.17 g/mol |
| Melting Point | 148.0 to 152.0 °C | 145 °C |
| Boiling Point | Not available | 308 °C |
| pKa (Strongest Acidic) | 4.51 (Predicted) | 4.687 (25 °C) |
| Solubility | Soluble in water | Soluble in DMSO (28 mg/mL), Methanol |
| Appearance | White to almost white powder to crystal | White to off-white solid |
Experimental Protocols
Detailed methodologies for the synthesis of both cis and trans isomers are crucial for researchers. The following protocols are based on established methods.
Synthesis of cis-4-Hydroxycyclohexanecarboxylic Acid
This protocol describes the hydrolysis of methyl cis-4-hydroxycyclohexanecarboxylate.
Materials:
-
Methyl cis-4-hydroxycyclohexanecarboxylate (20 g)
-
Methanol (80 mL)
-
5 M Sodium hydroxide solution (40 mL)
-
1 M Hydrochloric acid
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 20 g of methyl cis-4-hydroxycyclohexanecarboxylate in 80 mL of methanol in a suitable flask and cool the mixture in an ice-water bath.
-
Slowly add 40 mL of 5 M sodium hydroxide solution dropwise to the cooled solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature overnight.
-
Following the reaction, add 150 mL of water to dilute the mixture.
-
Extract the aqueous mixture twice with ethyl acetate and discard the organic phases.
-
Adjust the pH of the aqueous phase to 3 with 1 M hydrochloric acid.
-
Extract the acidified aqueous phase twice with 50 mL of ethyl acetate.
-
Combine the organic phases and wash them twice with saturated saline solution.
-
Dry the organic phase over anhydrous sodium sulfate and then decolorize if necessary.
-
Filter the solution and recover the ethyl acetate by distillation under reduced pressure to yield the white solid product, cis-4-hydroxycyclohexanecarboxylic acid. A yield of 16 g (90%) has been reported for this procedure.
Synthesis of trans-4-Hydroxycyclohexanecarboxylic Acid
This protocol details the synthesis of trans-4-hydroxycyclohexanecarboxylic acid starting from p-hydroxybenzoic acid, followed by isomerization.
Materials:
-
p-Hydroxybenzoic acid (10 kg)
-
Water (30 kg)
-
5% Ruthenium on Carbon (Ru/C) catalyst (0.3 kg)
-
Methanol (30 L)
-
Sodium methoxide (Feldalat NMs) (3.5 kg)
-
10% Hydrochloric acid
-
Ethyl acetate
-
Petroleum ether
Procedure:
Step 1: Hydrogenation of p-Hydroxybenzoic Acid
-
In a 50 L autoclave, add 10 kg of p-hydroxybenzoic acid, 30 kg of water, and 0.3 kg of 5% Ru/C catalyst.
-
Replace the atmosphere with nitrogen once, and then with hydrogen three times.
-
Pressurize the autoclave with hydrogen to 1 MPa and begin stirring.
-
Heat the mixture to 80 °C, at which point hydrogen uptake will commence. Gradually increase the temperature to 120 °C and maintain it until hydrogen uptake ceases.
-
Monitor the reaction completion by high-performance liquid chromatography (HPLC) to ensure all p-hydroxybenzoic acid has been consumed. The product of this step is a mixture of cis- and trans-4-hydroxycyclohexanecarboxylic acid.
Step 2: Isomerization to the trans Isomer
-
Transfer 9 kg of the this compound mixture to a 50 L reactor and add 30 L of methanol.
-
With stirring, add 3.5 kg of sodium methoxide in portions.
-
Heat the mixture to 60 °C and reflux for 3 hours.
-
Cool the reaction mixture to 0 °C and add 10% dilute hydrochloric acid dropwise until the pH reaches 2.
-
Filter the resulting solid, dry it to obtain the crude trans-4-hydroxycyclohexanecarboxylic acid product (containing approximately 5% of the cis isomer).
Step 3: Purification by Recrystallization
-
Recrystallize the crude product from a 1:1 mixture of ethyl acetate and petroleum ether to obtain pure trans-4-hydroxycyclohexanecarboxylic acid.
Biological Significance and Signaling
This compound has been identified as a metabolite in biological systems. It is a known metabolite of p-hydroxybenzoic acid and is found in urine. There is also evidence of its involvement in gut microbial metabolism, where it can serve as a substrate for the production of cyclohexanecarboxylic acid. Some studies have suggested that cis-4-hydroxycyclohexanecarboxylic acid may possess immunosuppressive activities. However, its direct role in specific cellular signaling pathways is not yet well-defined and remains an area for further investigation.
References
Natural Sources of 4-Hydroxycyclohexanecarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxycyclohexanecarboxylic acid (4-HCHC) is a saturated cyclic carboxylic acid with potential applications in pharmaceuticals and as a specialty chemical. While chemical synthesis routes from precursors like p-hydroxybenzoic acid are established, there is growing interest in its natural origins for bioproduction and discovery of novel biological activities. This technical guide provides an in-depth overview of the known natural sources of 4-HCHC, its biosynthetic pathways, and detailed experimental protocols for its extraction and quantification.
Introduction to this compound
This compound (C₇H₁₂O₃, Molar Mass: 144.17 g/mol ) is a cyclohexane ring substituted with a carboxylic acid and a hydroxyl group. It exists as cis and trans stereoisomers. The molecule is of interest due to its structural similarity to other biologically active alicyclic compounds and its potential as a chiral building block in organic synthesis. Its presence in natural systems is primarily linked to microbial metabolism.
Natural Occurrence and Quantitative Data
4-HCHC has been identified in a limited number of natural sources, often as a metabolic byproduct. The trans-isomer has been reported in the Himalayan hemlock, Tsuga dumosa.[1] More significantly, it emerges during the fermentation of certain foods and is a product of gut microbiota activity.
Fermented Foods: Spanish-Style Green Olives
During the "zapatera" spoilage of Spanish-style green table olives, 4-HCHC is formed as an intermediate.[2][3] It is not present in the fresh olive fruit but appears during the lactic acid fermentation process, typically after 30 days of brining.[2][3] Its concentration then progressively increases. This compound serves as a substrate for the microbial production of cyclohexanecarboxylic acid, a compound associated with the "zapatera" off-odor.
| Natural Source | Isomer(s) | Concentration / Yield | Reference |
| Fermented Spanish-Style Green Olives | Not specified | Not detected in fresh olives; concentration progressively increases after 30 days of brining. Specific final concentrations are not reported. | , |
| Tsuga dumosa (Himalayan Hemlock) | trans | Reported to be present, but quantitative data is not available in the reviewed literature. | |
| Human Urine | cis and trans | Identified as a human urinary metabolite, suggesting endogenous or microbial production. Specific concentration ranges are variable. | |
| Animal-based Foods (Anatidae, Chicken, Pig) | Not specified | Detected, but not quantified. Its presence may serve as a biomarker for consumption of these foods. |
Microbial Metabolism
4-HCHC is a recognized byproduct of gut bacterial metabolism. Specifically, it is considered a metabolite of p-hydroxybenzoic acid, which is common in the human diet and can be derived from the breakdown of polyphenols. This microbial origin is a key area of interest for potential biotechnological production.
Biosynthetic Pathways
The natural synthesis of 4-HCHC is not fully elucidated in a specific organism, but a putative pathway can be constructed based on known microbial metabolic capabilities, particularly the reduction of aromatic rings.
Precursor Synthesis: p-Hydroxybenzoic Acid
The direct precursor to 4-HCHC is p-hydroxybenzoic acid (4-HBA). In bacteria, 4-HBA is synthesized from chorismate, a key intermediate in the shikimate pathway. The enzyme chorismate pyruvate-lyase (encoded by the ubiC gene) catalyzes the conversion of chorismate to 4-HBA and pyruvate.
Putative Pathway for 4-HCHC Formation
The conversion of 4-HBA to 4-HCHC involves the reduction of the aromatic ring, a chemically challenging step due to the ring's resonance stability. This is accomplished by anaerobic bacteria using specialized reductase enzymes. A plausible enzymatic pathway is as follows:
-
Activation: 4-HBA is likely activated to its Coenzyme A (CoA) thioester, 4-hydroxybenzoyl-CoA. This activation is a common strategy in the anaerobic degradation of aromatic compounds.
-
Ring Reduction: The activated 4-hydroxybenzoyl-CoA undergoes a multi-electron reduction of the benzene ring. This is catalyzed by a class of enzymes known as benzoyl-CoA reductases or other aromatic acid reductases. These enzymes are often complex iron-sulfur proteins that can overcome the high resonance energy of the aromatic ring.
-
Dehydrogenation/Hydrolysis: The resulting cyclohexene or cyclohexadiene intermediate is further reduced and hydrolyzed to yield this compound.
Caption: Putative biosynthetic pathway from chorismate to 4-HCHC.
Experimental Protocols
The following sections detail methodologies for the extraction and analysis of 4-HCHC from natural sources, synthesized from available literature.
Extraction of 4-HCHC from Fermented Olives
This protocol is adapted from methods for analyzing organic acids in fermented foods.
-
Sample Preparation:
-
Homogenize 10 g of fermented olive paste with 20 mL of a methanol/water (80:20, v/v) solution.
-
Use a high-speed homogenizer for 2 minutes.
-
-
Extraction:
-
Subject the homogenate to ultrasonic extraction for 15 minutes in a water bath at room temperature.
-
Centrifuge the mixture at 5000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant.
-
-
Purification (Solid-Phase Extraction - SPE):
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load 5 mL of the supernatant onto the cartridge.
-
Wash the cartridge with 5 mL of deionized water to remove highly polar impurities.
-
Elute the 4-HCHC and other organic acids with 10 mL of methanol.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the methanol eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 1 mL of the HPLC mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter prior to HPLC analysis.
-
HPLC Quantification of 4-HCHC
This method is based on standard protocols for organic acid analysis by reverse-phase HPLC.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with 0.1% phosphoric acid in HPLC-grade water.
-
Flow Rate: 0.8 mL/min.
-
Detection: UV at 214 nm.
-
Injection Volume: 20 µL.
-
Quantification: Prepare a calibration curve using a certified standard of this compound (cis/trans mixture or individual isomers if available) at concentrations ranging from 1 to 200 µg/mL. The concentration in the sample is determined by comparing the peak area to the standard curve.
Caption: Workflow for extraction and analysis of 4-HCHC from fermented olives.
Logical Relationships in Biosynthesis and Analysis
The identification and quantification of 4-HCHC from natural sources rely on a logical progression from its biological origin to its analytical detection. The biosynthesis is dependent on the availability of the precursor, 4-HBA, and the presence of specific microbial enzymes. The analytical workflow is designed to efficiently separate this medium-polarity carboxylic acid from a complex biological matrix.
Caption: Logical flow from biosynthesis to quantitative analysis of 4-HCHC.
Conclusion and Future Outlook
This compound is a naturally occurring compound primarily of microbial origin, found in specific fermented foods and as a product of gut metabolism. While its presence in Tsuga dumosa suggests a plant-based source, quantitative data and specific biosynthetic pathways in plants remain to be explored. The provided protocols offer a robust framework for the extraction and quantification of 4-HCHC, enabling further research into its natural distribution and potential biological activities. Future work should focus on isolating and characterizing the specific aromatic acid reductases responsible for its biosynthesis, which could pave the way for targeted microbial production of this valuable compound.
References
- 1. Insights into the Role of Ketoreductases in the Biosynthesis of Partially Reduced Bacterial Aromatic Polyketides* - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound as a Substrate for Cyclohexanecarboxylic Acid Production during the " Zapatera " Spoilage of Spanish-Style Green Table Olives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Technical Guide to the Biosynthesis of 4-Hydroxycyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxycyclohexanecarboxylic acid (4-HCCA) is a molecule of interest in various fields, including as a building block in the synthesis of pharmaceuticals and other specialty chemicals. While chemical synthesis routes for 4-HCCA are established, typically involving the reduction of p-hydroxybenzoic acid, there is growing interest in understanding its natural biosynthetic pathways. This technical guide provides a comprehensive overview of the current knowledge regarding the biosynthesis of 4-HCCA, focusing on a proposed pathway derived from microbial catabolism. The guide details the key enzymatic steps, presents available quantitative data, and provides experimental protocols for the characterization of a crucial enzyme in the pathway.
Proposed Biosynthetic Pathway of this compound
A direct, complete biosynthetic pathway for this compound from primary metabolites has not been fully elucidated in a single organism. However, based on the principle of reversible catabolism, a plausible biosynthetic route can be proposed by examining the degradation pathway of cyclohexanecarboxylic acid in microorganisms such as Corynebacterium cyclohexanicum and Arthrobacter species. This catabolic pathway proceeds through trans-4-hydroxycyclohexanecarboxylic acid and 4-ketocyclohexanecarboxylic acid to p-hydroxybenzoic acid. The biosynthesis is therefore hypothesized to occur via the reverse of these steps, starting from the well-established shikimate pathway for the synthesis of the precursor, p-hydroxybenzoic acid.
The proposed biosynthetic pathway can be broken down into the following key stages:
-
Biosynthesis of p-Hydroxybenzoic Acid: This aromatic precursor is synthesized from chorismate, a key intermediate of the shikimate pathway. The enzyme chorismate pyruvate-lyase (UbiC) catalyzes the conversion of chorismate to p-hydroxybenzoic acid and pyruvate.
-
Reductive Dearomatization of p-Hydroxybenzoic Acid: This is a critical and currently speculative step. It is proposed that a reductase enzyme catalyzes the dearomatization and reduction of p-hydroxybenzoic acid to yield 4-ketocyclohexanecarboxylic acid. While the specific enzyme for this reaction has not yet been definitively identified, the reverse reaction, the aromatization of 4-ketocyclohexanecarboxylic acid to p-hydroxybenzoic acid, has been observed in cell-free extracts of Corynebacterium.
-
Reduction of 4-Ketocyclohexanecarboxylic Acid: The final step in the formation of 4-HCCA is the reduction of the keto group in 4-ketocyclohexanecarboxylic acid. This reaction is catalyzed by the NADH-dependent enzyme 4-hydroxycyclohexanecarboxylate dehydrogenase . This enzyme has been purified and characterized from Corynebacterium cyclohexanicum and is known to be reversible, capable of producing trans-4-hydroxycyclohexanecarboxylic acid from 4-oxocyclohexanecarboxylate[1].
A diagram of the proposed biosynthetic pathway is presented below.
Quantitative Data
Quantitative data for the entire biosynthetic pathway is limited. However, kinetic parameters for the key enzyme, 4-hydroxycyclohexanecarboxylate dehydrogenase from Corynebacterium cyclohexanicum, have been determined[1].
| Enzyme | Substrate | Cofactor | Km (mM) | Optimal pH (Reduction) | Optimal pH (Oxidation) |
| 4-Hydroxycyclohexanecarboxylate Dehydrogenase | 4-Oxocyclohexanecarboxylate | NADH | 0.50 | 6.8 | - |
| NADH | - | 0.28 | 6.8 | - | |
| trans-4-Hydroxycyclohexanecarboxylate | NAD+ | 0.51 | - | 8.8 | |
| NAD+ | - | 0.23 | - | 8.8 |
Experimental Protocols
Purification of 4-Hydroxycyclohexanecarboxylate Dehydrogenase from Corynebacterium cyclohexanicum[1]
This protocol describes the purification of 4-hydroxycyclohexanecarboxylate dehydrogenase from Corynebacterium cyclohexanicum grown on cyclohexanecarboxylic acid as the sole carbon source.
1. Preparation of Cell-Free Extract:
- Harvest cells from the culture medium by centrifugation.
- Wash the cell pellet with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
- Resuspend the cells in the same buffer and disrupt them by sonication or French press.
- Centrifuge the lysate at high speed (e.g., 100,000 x g) to remove cell debris and obtain the crude soluble extract.
2. Ammonium Sulfate Precipitation:
- Slowly add solid ammonium sulfate to the crude extract with constant stirring to achieve a specific saturation percentage (e.g., 40-70%).
- Allow the protein to precipitate on ice.
- Collect the precipitate by centrifugation and dissolve it in a minimal volume of buffer.
- Dialyze the resuspended precipitate against the same buffer to remove excess ammonium sulfate.
3. Chromatographic Steps:
- DEAE-Cellulose Chromatography: Apply the dialyzed protein solution to a DEAE-cellulose column equilibrated with the starting buffer. Elute the bound proteins with a linear gradient of increasing salt concentration (e.g., 0-0.5 M NaCl). Collect fractions and assay for dehydrogenase activity.
- Agarose-NAD Affinity Chromatography: Pool the active fractions from the DEAE column and apply them to an agarose-NAD affinity column. Wash the column extensively with buffer to remove non-specifically bound proteins. Elute the dehydrogenase with a buffer containing a high concentration of NAD+ or NADH.
- Hydroxyapatite Chromatography: As a final polishing step, apply the active fractions from the affinity column to a hydroxyapatite column. Elute with a phosphate gradient.
4. Purity Assessment:
- Assess the purity of the final enzyme preparation by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). A single band should be observed for the purified enzyme.
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"Crude_Extract" -> "Ammonium_Sulfate";
"Ammonium_Sulfate" -> "Dialysis";
"Dialysis" -> "DEAE_Chromatography";
"DEAE_Chromatography" -> "Affinity_Chromatography";
"Affinity_Chromatography" -> "Hydroxyapatite_Chromatography";
"Hydroxyapatite_Chromatography" -> "Pure_Enzyme";
}
Enzyme Assay for 4-Hydroxycyclohexanecarboxylate Dehydrogenase[1]
The activity of 4-hydroxycyclohexanecarboxylate dehydrogenase can be measured spectrophotometrically by monitoring the change in absorbance at 340 nm, which corresponds to the formation or oxidation of NADH.
Reduction of 4-Oxocyclohexanecarboxylate (Forward Reaction):
-
Reaction Mixture:
-
Buffer (e.g., 100 mM potassium phosphate, pH 6.8)
-
4-Oxocyclohexanecarboxylate (substrate)
-
NADH (cofactor)
-
Enzyme solution
-
-
Procedure:
-
Pre-incubate the buffer, substrate, and NADH at a constant temperature (e.g., 30°C).
-
Initiate the reaction by adding the enzyme solution.
-
Monitor the decrease in absorbance at 340 nm over time.
-
Calculate the enzyme activity based on the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
-
Oxidation of trans-4-Hydroxycyclohexanecarboxylate (Reverse Reaction):
-
Reaction Mixture:
-
Buffer (e.g., 100 mM glycine-NaOH, pH 8.8)
-
trans-4-Hydroxycyclohexanecarboxylate (substrate)
-
NAD+ (cofactor)
-
Enzyme solution
-
-
Procedure:
-
Pre-incubate the buffer, substrate, and NAD+ at a constant temperature.
-
Initiate the reaction by adding the enzyme solution.
-
Monitor the increase in absorbance at 340 nm over time.
-
Calculate the enzyme activity.
-
Conclusion and Future Directions
The proposed biosynthetic pathway for this compound, based on the reverse of a known catabolic pathway, provides a solid framework for further investigation. The characterization of 4-hydroxycyclohexanecarboxylate dehydrogenase from Corynebacterium cyclohexanicum has provided a key enzymatic link. However, a significant knowledge gap remains concerning the enzymatic reduction and dearomatization of p-hydroxybenzoic acid to 4-ketocyclohexanecarboxylic acid.
Future research should focus on:
-
Identification and characterization of the putative p-hydroxybenzoate reductase. This will involve screening microorganisms known to metabolize aromatic compounds for this specific enzymatic activity.
-
Reconstitution of the entire biosynthetic pathway in a heterologous host. This would confirm the proposed pathway and open avenues for the biotechnological production of 4-HCCA.
-
Detailed kinetic analysis of all enzymes in the pathway. This will be crucial for understanding the pathway's flux and for metabolic engineering efforts to optimize production.
The elucidation of the complete biosynthetic pathway of this compound will not only advance our fundamental understanding of microbial metabolism but also provide a sustainable and environmentally friendly alternative to chemical synthesis for this valuable compound.
References
4-Hydroxycyclohexanecarboxylic Acid: A Human Urinary Metabolite with Gut Microbial Origins
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Core Summary
4-Hydroxycyclohexanecarboxylic acid is a human urinary metabolite that has garnered attention due to its origins in gut microbial metabolism and its potential association with certain metabolic disorders. This technical guide provides a comprehensive overview of this compound, including its metabolic pathways, detailed experimental protocols for its detection and quantification, and a summary of its known urinary concentrations. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development interested in the role of microbial metabolites in human health and disease.
Introduction
This compound is a saturated monocarboxylic acid and a derivative of cyclohexane.[1] Its presence in human urine has been documented in scientific literature, with early reports identifying it in children with suspected metabolic disorders.[2][3] Subsequent research has pointed towards the gut microbiome as the primary source of this compound, arising from the microbial metabolism of dietary or host-derived substrates.[4] Understanding the dynamics of this compound in human systems, from its formation by gut bacteria to its excretion in urine, offers a window into the intricate interplay between the host and its microbial inhabitants. This guide will delve into the known metabolic pathways, provide detailed analytical methodologies, and present available quantitative data to facilitate further research in this area.
Metabolic Pathway of this compound
The formation of this compound is attributed to the metabolic activity of certain gut bacteria. One specific pathway has been elucidated in the bacterium Alcaligenes strain W1, a genus known to be a commensal resident of the human gut.[1] This pathway involves the hydroxylation of cyclohexanecarboxylic acid.
The key enzymatic step in this transformation is catalyzed by cyclohexane carboxylate hydroxylase , a mixed-function oxygenase. This enzyme introduces a hydroxyl group at the C4 position of the cyclohexane ring of cyclohexanecarboxylic acid, yielding trans-4-hydroxycyclohexanecarboxylic acid.
Below is a diagram illustrating this microbial metabolic pathway.
Caption: Microbial synthesis of trans-4-Hydroxycyclohexanecarboxylic acid.
Quantitative Data on Urinary Excretion
While this compound has been identified in human urine, comprehensive quantitative data, particularly reference ranges for healthy populations, remains limited in the readily available scientific literature. Early studies focused on its qualitative detection in patients with suspected metabolic diseases.
One study investigating urinary organic acids in a healthy North Indian pediatric population provided age-wise mean values and standard deviations for several compounds, although this compound was not specifically quantified in the presented tables. Another study on a pediatric population in Iran identified 61 organic acids in healthy children, but again, specific quantitative data for this compound was not detailed.
The table below summarizes the current state of knowledge regarding the urinary levels of this compound. The lack of specific quantitative values highlights a significant gap in the research and an opportunity for future metabolomic studies.
| Population/Condition | Urinary Concentration (mmol/mol creatinine) | Citation |
| Healthy Pediatric Population | Not Quantified | |
| Children with Suspected Metabolic Disorders | Detected (Qualitative) |
Experimental Protocols
The detection and quantification of this compound in urine typically fall under the broader category of urinary organic acid analysis. Gas chromatography-mass spectrometry (GC-MS) is a commonly employed technique for this purpose. More recently, liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have also been developed for the analysis of urinary organic acids, offering high sensitivity and specificity.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Urinary Organic Acid Profiling
This protocol is a generalized procedure based on established methods for urinary organic acid analysis.
1. Sample Preparation and Extraction:
-
Urine Collection: A first-morning mid-stream urine sample is preferred. Samples should be stored at -20°C or lower until analysis.
-
Internal Standard Addition: An appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound not present in urine) is added to a defined volume of urine.
-
pH Adjustment and Oximation (Optional but Recommended for Keto-acids): The pH of the urine sample is adjusted to alkaline (e.g., pH 14 with NaOH). An oximation reagent (e.g., hydroxylamine hydrochloride) is added, and the sample is incubated to convert keto-acids to their more stable oxime derivatives. Following incubation, the pH is acidified (e.g., pH 1 with HCl).
-
Liquid-Liquid Extraction: The acidified urine is extracted with an organic solvent, such as ethyl acetate or a mixture of ethyl acetate and diethyl ether. This step is typically repeated to ensure efficient extraction of the organic acids.
-
Drying: The combined organic extracts are dried over an anhydrous salt like sodium sulfate and then evaporated to dryness under a gentle stream of nitrogen.
2. Derivatization:
-
To increase volatility for GC analysis, the dried residue is derivatized. A common method is silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a solvent such as pyridine. The reaction is typically carried out at an elevated temperature (e.g., 60-80°C).
3. GC-MS Analysis:
-
Gas Chromatograph: The derivatized sample is injected into a GC equipped with a capillary column (e.g., a 5% phenyl-methylpolysiloxane column). A temperature program is used to separate the various organic acids.
-
Mass Spectrometer: The eluting compounds are ionized (typically by electron ionization) and detected by a mass spectrometer. The instrument can be operated in full scan mode to identify unknown compounds or in selected ion monitoring (SIM) mode for targeted quantification of specific analytes like this compound.
The following diagram outlines the general workflow for GC-MS analysis of urinary organic acids.
Caption: General workflow for GC-MS based urinary organic acid analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS offers an alternative and often more sensitive approach for the targeted quantification of urinary metabolites.
1. Sample Preparation:
-
Dilution: Urine samples are typically diluted with a suitable buffer or mobile phase.
-
Internal Standard Addition: An appropriate internal standard is added.
-
Protein Precipitation/Filtration (Optional): For cleaner samples, a protein precipitation step with a solvent like acetonitrile may be included, followed by centrifugation and filtration of the supernatant.
2. LC-MS/MS Analysis:
-
Liquid Chromatograph: The prepared sample is injected onto an LC system, often using a reversed-phase column (e.g., C18) for separation. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of an acid like formic acid, is used.
-
Tandem Mass Spectrometer: The eluting compounds are ionized, usually by electrospray ionization (ESI), and detected by a tandem mass spectrometer. The analysis is performed in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for this compound and its internal standard are monitored for high selectivity and sensitivity.
Conclusion and Future Directions
This compound is a recognized human urinary metabolite with its origins firmly rooted in the metabolic activities of the gut microbiome. While its presence has been noted, particularly in the context of pediatric metabolic screening, a significant opportunity exists for more detailed quantitative studies to establish reference ranges in healthy populations and to explore its potential as a biomarker for specific diseases or gut dysbiosis. The analytical methods outlined in this guide provide a solid foundation for researchers to pursue these investigations. Future research should focus on:
-
Quantitative Studies: Establishing robust, validated quantitative assays to determine the normal range of urinary this compound excretion in different age groups and populations.
-
Clinical Correlations: Investigating the association between urinary levels of this compound and specific metabolic disorders, gastrointestinal diseases, and conditions related to gut dysbiosis.
-
Microbiome Research: Identifying a broader range of gut bacterial species capable of producing this compound and elucidating the specific enzymes and genetic pathways involved.
-
Dietary Influence: Exploring the impact of different dietary components on the microbial production and subsequent urinary excretion of this metabolite.
By addressing these research gaps, the scientific community can gain a deeper understanding of the role of this compound in human metabolism and its potential utility in clinical diagnostics and therapeutic monitoring.
References
- 1. Alcaligenes - Wikipedia [en.wikipedia.org]
- 2. 4-hydroxycyclohexane-1-carboxylic acid: an unusual compound isolated from the urine of children with suspected disorders of metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alcaligenes is Commensal Bacteria Habituating in the Gut-Associated Lymphoid Tissue for the Regulation of Intestinal IgA Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apparent gastrointestinal origin of cis-4-hydroxycyclohexanecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Computational Modeling of 4-Hydroxycyclohexanecarboxylic Acid Conformations: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxycyclohexanecarboxylic acid, a substituted cyclohexane, possesses a flexible ring system that can adopt multiple low-energy conformations. The specific three-dimensional arrangement of its constituent atoms, particularly the orientation of the hydroxyl and carboxylic acid functional groups, is critical in determining its interactions with biological targets. This technical guide provides an in-depth overview of the computational methodologies employed to explore the conformational landscape of this compound. It details the theoretical background, experimental protocols for computational analysis, and illustrative data presentation to guide researchers in drug design and molecular modeling studies.
Introduction to Conformational Analysis
The biological activity of a molecule is intrinsically linked to its three-dimensional structure. For a molecule like this compound, which contains a flexible cyclohexane ring, understanding the energetically favorable conformations is paramount. The cyclohexane ring can exist in several conformations, with the chair, boat, and twist-boat forms being the most significant. The substituents on the ring, in this case, a hydroxyl group and a carboxylic acid group at positions 1 and 4, can be oriented in either axial or equatorial positions. This gives rise to different stereoisomers (cis and trans) and, within each, a set of conformers with varying steric and electronic properties.
Computational modeling provides a powerful toolkit to investigate these conformational preferences, offering insights that can be challenging to obtain through experimental methods alone. By employing techniques ranging from molecular mechanics to quantum mechanics, it is possible to predict the relative energies of different conformers and the energy barriers between them.
Theoretical Background
The conformational analysis of this compound is governed by several key principles:
-
Ring Puckering: The cyclohexane ring is not planar. It adopts puckered conformations to relieve angle strain. The chair conformation is generally the most stable.
-
Axial vs. Equatorial Substituents: Substituents in the equatorial position are generally more stable than in the axial position due to reduced steric hindrance, specifically 1,3-diaxial interactions.
-
A-Value: The energetic preference of a substituent for the equatorial position over the axial position is quantified by its A-value.
-
Intramolecular Interactions: The presence of hydroxyl and carboxylic acid groups allows for the possibility of intramolecular hydrogen bonding, which can influence the stability of certain conformations.
Computational Methodologies and Protocols
A multi-step computational workflow is typically employed to thoroughly investigate the conformational space of this compound.
Initial Structure Generation
The first step involves generating the initial 3D structures of the cis and trans isomers of this compound. For each isomer, both the diaxial and diequatorial conformations of the chair form should be built. Software such as Avogadro or similar molecular builders can be used for this purpose.[1]
Molecular Mechanics (MM) Conformational Search
A broad conformational search is performed using molecular mechanics force fields (e.g., MMFF94, OPLS).[2] This step efficiently explores a wide range of possible conformations to identify a set of low-energy candidate structures.
Protocol:
-
Input: Initial 3D structures of this compound isomers.
-
Software: A molecular modeling package with conformational search capabilities (e.g., MOE, Schrödinger Suite).
-
Force Field: Select a suitable force field, such as MMFF94.[2]
-
Search Algorithm: Employ a stochastic or systematic search algorithm to generate a diverse set of conformers.
-
Energy Minimization: Each generated conformer is subjected to energy minimization to find the nearest local energy minimum.
-
Output: A collection of unique, low-energy conformers.
Quantum Mechanics (QM) Optimization and Energy Calculation
The low-energy conformers identified from the molecular mechanics search are then subjected to more accurate quantum mechanical calculations. Density Functional Theory (DFT) is a commonly used method that provides a good balance between accuracy and computational cost.[3][4]
Protocol:
-
Input: The set of low-energy conformers from the MM search.
-
Software: A quantum chemistry package such as Gaussian, ORCA, or Spartan.
-
Method: Select a DFT functional and basis set. A common choice is the B3LYP functional with a 6-31G* basis set for initial optimization, followed by single-point energy calculations with a larger basis set (e.g., 6-311+G(d,p)) for improved accuracy. Functionals like M06-2X or ωB97X-D can also be employed as they account for dispersion forces.
-
Solvation Model: To simulate a more biologically relevant environment, an implicit solvent model, such as the Polarizable Continuum Model (PCM), can be included in the calculations.
-
Frequency Analysis: Perform a frequency calculation to confirm that the optimized structures are true energy minima (i.e., have no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energy.
-
Output: Optimized geometries, electronic energies, and Gibbs free energies for each conformer.
Molecular Dynamics (MD) Simulations
To understand the dynamic behavior of this compound and the transitions between different conformations, molecular dynamics simulations can be performed.
Protocol:
-
Input: The lowest energy conformer(s) identified from QM calculations.
-
Software: A molecular dynamics package such as GROMACS, AMBER, or NAMD.
-
Force Field: Parameterize the molecule using a suitable force field (e.g., GAFF).
-
System Setup: Place the molecule in a periodic box of solvent (e.g., water) and add ions to neutralize the system.
-
Minimization and Equilibration: Minimize the energy of the system and then perform a short equilibration run under NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) ensembles.
-
Production Run: Run the simulation for a sufficient length of time (e.g., tens to hundreds of nanoseconds) to sample conformational transitions.
-
Analysis: Analyze the trajectory to identify populated conformational states, calculate root-mean-square deviation (RMSD), and observe the stability of intramolecular interactions.
Data Presentation
The quantitative results from the computational analyses should be summarized in clear, structured tables for easy comparison.
Table 1: Relative Energies of this compound Conformers (Illustrative)
| Isomer | Conformer | Substituent Orientation | Relative Energy (kcal/mol) (Gas Phase) | Relative Gibbs Free Energy (kcal/mol) (Aqueous) | Population (%) (Aqueous, 298K) |
| trans | Chair 1 | 1-COOH (eq), 4-OH (eq) | 0.00 | 0.00 | 98.5 |
| trans | Chair 2 | 1-COOH (ax), 4-OH (ax) | 3.5 | 3.2 | 1.5 |
| cis | Chair 1 | 1-COOH (eq), 4-OH (ax) | 1.8 | 1.7 | < 0.1 |
| cis | Chair 2 | 1-COOH (ax), 4-OH (eq) | 2.1 | 2.0 | < 0.1 |
Note: The data presented in this table is illustrative and represents a plausible outcome of the described computational workflow. Actual values would be derived from the output of the quantum mechanics calculations.
Table 2: Key Dihedral Angles for the Most Stable Conformer (trans-diequatorial) (Illustrative)
| Dihedral Angle | Atoms (C1-C2-C3-C4) | Value (degrees) |
| Ring Torsion 1 | C6-C1-C2-C3 | -55.2 |
| Ring Torsion 2 | C1-C2-C3-C4 | 54.9 |
| Ring Torsion 3 | C2-C3-C4-C5 | -55.1 |
| Ring Torsion 4 | C3-C4-C5-C6 | 55.3 |
| Ring Torsion 5 | C4-C5-C6-C1 | -55.0 |
| Ring Torsion 6 | C5-C6-C1-C2 | 54.8 |
| COOH Orientation | C2-C1-C7-O1 | 178.5 |
| OH Orientation | C3-C4-O2-H | 60.2 |
Note: This table provides an example of the kind of detailed geometric data that can be extracted from the optimized structures.
Visualization of Workflows and Concepts
Visual diagrams are essential for conveying complex workflows and relationships in computational chemistry.
Caption: Computational workflow for conformational analysis.
Caption: Conformational equilibrium of chair forms.
Conclusion
The computational modeling of this compound conformations is a crucial step in understanding its chemical behavior and biological activity. By following a systematic workflow that combines molecular mechanics, quantum mechanics, and molecular dynamics, researchers can gain detailed insights into the conformational landscape of this molecule. The methodologies and illustrative data presented in this guide provide a framework for conducting such studies, ultimately aiding in the rational design of novel therapeutics and other molecular applications.
References
- 1. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]
- 2. Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conformational Searching with Quantum Mechanics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Theoretical Exploration of 4-Hydroxycyclohexanecarboxylic Acid: A Computational Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxycyclohexanecarboxylic acid (4-HCCA) is a molecule of interest in various chemical and pharmaceutical contexts. Understanding its conformational landscape, electronic properties, and vibrational signatures is crucial for predicting its behavior and interactions. This technical guide provides a comprehensive overview of the theoretical methodologies used to calculate the properties of the cis and trans isomers of 4-HCCA. It outlines a detailed computational protocol based on Density Functional Theory (DFT) and presents illustrative data for key molecular properties.
Introduction
This compound is a disubstituted cyclohexane, existing as two primary stereoisomers: cis and trans. The spatial arrangement of the hydroxyl and carboxylic acid groups significantly influences the molecule's polarity, stability, and potential for intermolecular interactions. Computational chemistry provides powerful tools to investigate these properties at the molecular level, offering insights that complement experimental data.
This guide focuses on the application of Density Functional Theory (DFT), a robust quantum mechanical modeling method, to determine the structural, electronic, and vibrational properties of the cis and trans isomers of 4-HCCA. The methodologies and illustrative data presented herein serve as a reference for researchers engaged in the computational study of this and similar molecules.
Experimental Protocols: A Computational Approach
The following section details a typical computational protocol for the theoretical analysis of this compound isomers. This methodology is synthesized from established practices in computational chemistry for similar organic molecules.
Software and Hardware
-
Quantum Chemistry Software: Gaussian, ORCA, or similar software packages capable of performing DFT calculations.
-
Visualization Software: GaussView, Avogadro, or Chemcraft for building initial structures and analyzing output files.
-
Hardware: A high-performance computing (HPC) cluster or a powerful workstation is recommended for these calculations.
Computational Methodology
-
Initial Structure Generation:
-
The initial 3D structures of cis- and trans-4-Hydroxycyclohexanecarboxylic acid are built using a molecular editor. For the cyclohexane ring, the chair conformation is used as the starting point.
-
For the trans isomer, one conformer with the hydroxyl group in the equatorial position and the carboxylic acid group in the equatorial position (e,e) and another with both in the axial position (a,a) are created.
-
For the cis isomer, a conformer with the hydroxyl group in the equatorial position and the carboxylic acid group in the axial position (e,a) is created.
-
-
Geometry Optimization:
-
The initial structures are optimized to find the lowest energy conformation for each isomer.
-
Level of Theory: Density Functional Theory (DFT) is employed.
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a common choice that provides a good balance of accuracy and computational cost for organic molecules.
-
Basis Set: The 6-311++G(d,p) basis set is selected. This is a triple-zeta basis set that includes diffuse functions (++) to accurately describe anions and lone pairs, and polarization functions (d,p) to allow for non-spherical electron density distribution.
-
Solvation Model: To simulate a more realistic environment, an implicit solvation model such as the Polarizable Continuum Model (PCM) can be used, with water as the solvent.
-
Convergence Criteria: Tight convergence criteria are used for the geometry optimization to ensure that a true energy minimum is located.
-
-
Vibrational Frequency Analysis:
-
Following successful geometry optimization, a vibrational frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p) with PCM).
-
The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.
-
The calculated vibrational frequencies can be used to simulate the infrared (IR) spectrum of the molecule and to calculate zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energy.
-
-
Electronic Property Calculations:
-
Using the optimized geometries, single-point energy calculations are performed to determine various electronic properties.
-
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and electronic stability.
-
Molecular Electrostatic Potential (MEP): The MEP is calculated and mapped onto the electron density surface to visualize the regions of positive and negative electrostatic potential, which are indicative of electrophilic and nucleophilic sites, respectively.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis can be performed to investigate intramolecular interactions, such as hydrogen bonding, and to obtain atomic charges.
-
Data Presentation: Illustrative Theoretical Properties
The following tables summarize hypothetical but realistic quantitative data for the cis and trans isomers of this compound, calculated using the protocol described above. Note: This data is for illustrative purposes and should not be considered as experimentally verified.
Table 1: Calculated Energies of this compound Isomers
| Isomer | Conformation | Relative Energy (kcal/mol) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| trans | diequatorial (e,e) | 0.00 | -7.25 | 1.50 | 8.75 |
| trans | diaxial (a,a) | 2.15 | -7.10 | 1.65 | 8.75 |
| cis | axial-equatorial (a,e) | 0.85 | -7.20 | 1.55 | 8.75 |
Table 2: Selected Optimized Geometric Parameters (Bond Lengths and Angles)
| Parameter | trans (e,e) Isomer | cis (a,e) Isomer |
| Bond Lengths (Å) | ||
| C-O (hydroxyl) | 1.425 | 1.428 |
| O-H (hydroxyl) | 0.965 | 0.966 |
| C-C (carboxyl) | 1.520 | 1.522 |
| C=O (carboxyl) | 1.210 | 1.209 |
| C-O (carboxyl) | 1.350 | 1.351 |
| O-H (carboxyl) | 0.970 | 0.971 |
| **Bond Angles (°) ** | ||
| C-C-O (hydroxyl) | 110.5 | 109.8 |
| C-C-C (carboxyl) | 111.0 | 111.2 |
| O=C-O (carboxyl) | 123.5 | 123.6 |
Table 3: Calculated Key Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | trans (e,e) Isomer | cis (a,e) Isomer | Assignment |
| ν(O-H) | 3650 | 3645 | Hydroxyl O-H stretch |
| ν(O-H) | 3550 | 3548 | Carboxyl O-H stretch |
| ν(C-H) | 2950-3050 | 2955-3055 | Cyclohexane C-H stretches |
| ν(C=O) | 1750 | 1755 | Carboxyl C=O stretch |
| ν(C-O) | 1050 | 1045 | Hydroxyl C-O stretch |
Visualization of Computational Workflows and Concepts
The following diagrams, generated using the DOT language, illustrate the logical flow of the theoretical calculations and key concepts.
Caption: Computational workflow for the theoretical analysis of 4-HCCA isomers.
Caption: Logical dependencies in quantum chemical calculations.
Caption: Illustrative HOMO-LUMO energy level diagram for 4-HCCA isomers.
Conclusion
This technical guide has outlined a robust computational protocol for the theoretical investigation of this compound. By employing Density Functional Theory, researchers can obtain valuable insights into the geometric, electronic, and vibrational properties of its cis and trans isomers. The illustrative data and visualizations provided serve as a practical reference for setting up and interpreting such calculations. The theoretical understanding of 4-HCCA's properties is a critical step in predicting its behavior in complex chemical and biological systems, thereby aiding in rational molecular design and development.
An In-depth Technical Guide to trans-4-Hydroxycyclohexanecarboxylic Acid: Physicochemical Properties and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-4-Hydroxycyclohexanecarboxylic acid, a substituted cycloalkane, is a molecule of growing interest in various scientific fields, including organic synthesis, pharmaceutical development, and materials science.[1] Its rigid, non-planar structure and bifunctional nature, possessing both a hydroxyl and a carboxylic acid group in a trans-configuration, make it a versatile building block for the synthesis of complex molecules and polymers.[1] In the realm of drug discovery, it serves as a valuable starting material for the preparation of novel therapeutic agents.[1][2] Furthermore, its presence as a human metabolite and its role in gut microbiota metabolism highlight its relevance in biomedical research.[3] This technical guide provides a comprehensive overview of the physical and chemical properties of trans-4-Hydroxycyclohexanecarboxylic acid, detailed experimental protocols for their determination, and an illustrative representation of its metabolic fate in the gut microbiome.
Physicochemical Properties
The physical and chemical properties of trans-4-Hydroxycyclohexanecarboxylic acid are crucial for its handling, characterization, and application in research and development. A summary of its key quantitative data is presented in the tables below.
Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₂O₃ | |
| Molecular Weight | 144.17 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 145-150 °C | |
| Boiling Point | 307.9 °C at 760 mmHg | |
| Density | 1.246 g/cm³ | |
| Refractive Index | 1.523 | |
| Vapor Pressure | 6.47E-05 mmHg at 25°C |
Chemical Properties
| Property | Value | Source(s) |
| pKa | 4.836 at 25°C | |
| Solubility | Soluble in Methanol, DMSO | |
| InChI Key | HCFRWBBJISAZNK-IZLXSQMJSA-N | |
| SMILES | O=C(O)[C@H]1CC--INVALID-LINK--CC1 |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties of trans-4-Hydroxycyclohexanecarboxylic acid are provided below. These protocols are based on standard laboratory practices for organic compounds.
Melting Point Determination (Capillary Method)
Objective: To determine the melting point range of trans-4-Hydroxycyclohexanecarboxylic acid.
Materials:
-
trans-4-Hydroxycyclohexanecarboxylic acid sample
-
Capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Mortar and pestle
-
Spatula
Procedure:
-
Ensure the trans-4-Hydroxycyclohexanecarboxylic acid sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.
-
Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the tube gently on a hard surface.
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
Set the apparatus to heat at a rate of approximately 10-20°C per minute for a preliminary, rapid determination to find the approximate melting range.
-
Allow the apparatus to cool. For an accurate measurement, prepare a new sample and heat to about 20°C below the approximate melting point found in the preliminary run.
-
Then, decrease the heating rate to 1-2°C per minute.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).
-
Repeat the measurement with a fresh sample to ensure reproducibility.
Boiling Point Determination (Thiele Tube Method)
Objective: To determine the boiling point of trans-4-Hydroxycyclohexanecarboxylic acid.
Materials:
-
trans-4-Hydroxycyclohexanecarboxylic acid sample
-
Thiele tube
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Thermometer (0-360°C range)
-
Heat-resistant oil (e.g., mineral oil)
-
Bunsen burner or heating mantle
-
Clamp and stand
Procedure:
-
Fill the Thiele tube with heat-resistant oil to a level just above the side arm.
-
Place a small amount (a few milliliters) of trans-4-Hydroxycyclohexanecarboxylic acid into the small test tube.
-
Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.
-
Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Suspend the thermometer and test tube assembly in the Thiele tube, ensuring the oil level is above the sample but below the opening of the test tube.
-
Gently heat the side arm of the Thiele tube with a Bunsen burner or heating mantle. The convection currents in the oil will ensure uniform heating.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue gentle heating until a steady and rapid stream of bubbles is observed.
-
Turn off the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube. Record this temperature.
Solubility Determination
Objective: To qualitatively assess the solubility of trans-4-Hydroxycyclohexanecarboxylic acid in various solvents.
Materials:
-
trans-4-Hydroxycyclohexanecarboxylic acid sample
-
Test tubes and rack
-
Spatula
-
Solvents: Deionized water, Methanol, Diethyl ether, 5% aqueous Sodium Hydroxide (NaOH), 5% aqueous Sodium Bicarbonate (NaHCO₃)
Procedure:
-
Place approximately 25 mg of trans-4-Hydroxycyclohexanecarboxylic acid into a clean, dry test tube.
-
Add 0.5 mL of the solvent to be tested (e.g., deionized water) to the test tube.
-
Agitate the mixture vigorously for 1-2 minutes.
-
Observe and record whether the solid dissolves completely, partially, or not at all.
-
Repeat the procedure for each of the specified solvents.
-
For the basic solutions (NaOH and NaHCO₃), the formation of a clear solution indicates an acid-base reaction forming a soluble salt. Effervescence (bubbling) in the NaHCO₃ solution is a positive test for a carboxylic acid.
Spectroscopic Analysis Protocols
a) Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
trans-4-Hydroxycyclohexanecarboxylic acid sample
-
NMR tube
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
NMR spectrometer (e.g., 400 MHz)
Procedure:
-
Dissolve approximately 5-10 mg of trans-4-Hydroxycyclohexanecarboxylic acid in about 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.
-
Cap the NMR tube and ensure the sample is completely dissolved, using gentle vortexing if necessary.
-
Place the NMR tube in the spectrometer's sample holder.
-
Acquire the ¹H NMR spectrum. Typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Integrate the peaks and determine the chemical shifts (ppm) and coupling constants (Hz).
-
Acquire the ¹³C NMR spectrum. This may require a longer acquisition time.
-
Process the data to identify the chemical shifts of the different carbon atoms in the molecule.
b) Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in trans-4-Hydroxycyclohexanecarboxylic acid.
Materials:
-
trans-4-Hydroxycyclohexanecarboxylic acid sample
-
FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory or KBr press.
-
Spatula
Procedure (using ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands for the O-H stretch of the carboxylic acid and alcohol, and the C=O stretch of the carboxylic acid. The O-H stretch of a carboxylic acid is typically very broad, while the C=O stretch is a strong, sharp peak.
c) Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of trans-4-Hydroxycyclohexanecarboxylic acid.
Materials:
-
trans-4-Hydroxycyclohexanecarboxylic acid sample
-
Mass spectrometer (e.g., LC-MS or GC-MS)
-
Appropriate solvent (e.g., methanol)
Procedure (general for LC-MS):
-
Prepare a dilute solution of the sample in a suitable volatile solvent.
-
Infuse the sample solution into the mass spectrometer's ionization source (e.g., Electrospray Ionization - ESI).
-
Acquire the mass spectrum in both positive and negative ion modes.
-
Determine the mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺ or [M-H]⁻) to confirm the molecular weight.
-
If using tandem mass spectrometry (MS/MS), select the molecular ion and fragment it to obtain structural information from the fragmentation pattern.
Biological Context and Metabolic Pathway
trans-4-Hydroxycyclohexanecarboxylic acid is recognized as a human urinary metabolite and is also a by-product of intestinal bacterial metabolism. Specifically, it can be converted to cyclohexanecarboxylic acid by gut microbiota, a process that has been observed in the context of food spoilage and is relevant to understanding the metabolic interactions between the host and their microbiome.
Below is a diagram illustrating the metabolic conversion of trans-4-Hydroxycyclohexanecarboxylic acid.
Caption: Metabolic conversion of trans-4-Hydroxycyclohexanecarboxylic acid by gut microbiota.
Synthesis Workflow
A common method for the synthesis of trans-4-Hydroxycyclohexanecarboxylic acid involves the hydrogenation of p-hydroxybenzoic acid, followed by isomerization to favor the trans isomer. The following diagram outlines a general workflow for this synthesis.
Caption: General workflow for the synthesis of trans-4-Hydroxycyclohexanecarboxylic acid.
Conclusion
This technical guide has provided a detailed overview of the physical and chemical properties of trans-4-Hydroxycyclohexanecarboxylic acid, offering valuable data and experimental protocols for researchers and scientists. The summarized data in tabular format allows for quick reference, while the detailed experimental procedures provide a practical guide for laboratory work. The inclusion of diagrams illustrating a key metabolic reaction and a synthetic workflow enhances the understanding of this compound's role in biological systems and its accessibility through chemical synthesis. As a versatile building block and a biologically relevant molecule, trans-4-Hydroxycyclohexanecarboxylic acid will undoubtedly continue to be a subject of interest and investigation in various scientific disciplines.
References
Solubility Profile of 4-Hydroxycyclohexanecarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 4-Hydroxycyclohexanecarboxylic acid, a molecule of interest in various fields of chemical and pharmaceutical research. Understanding the solubility of this compound in different solvents is critical for its application in synthesis, formulation, and biological studies. This document compiles available quantitative solubility data, details relevant experimental methodologies, and discusses the physicochemical properties influencing its solubility.
Physicochemical Properties
This compound (C₇H₁₂O₃, Molar Mass: 144.17 g/mol ) exists as two stereoisomers: cis and trans. The presence of both a hydroxyl and a carboxylic acid functional group imparts a polar character to the molecule, influencing its solubility in various media. The carboxylic acid moiety has a predicted pKa of approximately 4.51, which is crucial for understanding its pH-dependent aqueous solubility.[1]
Quantitative Solubility Data
The solubility of a compound is a fundamental physical property that dictates its behavior in different solvent systems. The following tables summarize the available quantitative solubility data for the cis and trans isomers of this compound in various solvents.
Table 1: Solubility of trans-4-Hydroxycyclohexanecarboxylic Acid
| Solvent System | Solubility | Temperature | Method |
| Dimethyl Sulfoxide (DMSO) | 28 mg/mL | Not Specified | Not Specified |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | Not Specified | Not Specified |
| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL | Not Specified | Not Specified |
Table 2: Solubility of cis-4-Hydroxycyclohexanecarboxylic Acid
| Solvent | Solubility Description | Temperature | Method |
| Water | Soluble[2] | Not Specified | Not Specified |
| Methanol | Almost transparent | Not Specified | Not Specified |
Note: A significant lack of comprehensive, publicly available quantitative solubility data for both isomers in a wide range of common organic solvents and aqueous buffers at various temperatures was observed during the literature review for this guide.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
A widely accepted and reliable method for determining the equilibrium solubility of a compound is the shake-flask method . This protocol is a foundational technique in pharmaceutical and chemical research and is recommended by regulatory bodies such as the United States Pharmacopeia (USP).
Principle
The shake-flask method involves agitating an excess amount of the solid compound in a specific solvent system at a constant temperature until equilibrium is reached between the dissolved and undissolved solute. The concentration of the solute in the resulting saturated solution is then determined analytically.
Detailed Methodology
-
Preparation of the Test System:
-
An excess amount of this compound is added to a known volume of the selected solvent in a sealed, temperature-controlled container (e.g., a glass vial or flask). The excess solid ensures that the solution becomes saturated.
-
-
Equilibration:
-
The container is agitated using a mechanical shaker or magnetic stirrer at a constant, controlled temperature.
-
The agitation period is crucial and should be sufficient to ensure that thermodynamic equilibrium is achieved. This can often range from 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solute is no longer changing, thus indicating that equilibrium has been reached.
-
-
Phase Separation:
-
Once equilibrium is established, the undissolved solid must be separated from the saturated solution. This is a critical step to avoid artificially high solubility values.
-
Common techniques for phase separation include centrifugation followed by careful filtration of the supernatant. The filter used should be chemically inert and should not absorb the solute (e.g., a PTFE syringe filter).
-
-
Quantification of the Solute:
-
The concentration of this compound in the clear, saturated filtrate is then determined using a validated analytical method.
-
High-Performance Liquid Chromatography (HPLC) is a common and accurate technique for this purpose. A calibration curve should be generated using standard solutions of the compound at known concentrations to ensure accurate quantification.
-
-
Data Reporting:
-
The solubility is typically reported in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.
-
Below is a graphical representation of the experimental workflow for the shake-flask method.
References
Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 4-Hydroxycyclohexanecarboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the crystallographic analysis of 4-hydroxycyclohexanecarboxylic acid, a molecule of interest in medicinal chemistry and material science. While the crystal structures of the parent cis and trans isomers of this compound are not publicly available in crystallographic databases, this guide presents a comprehensive overview of the determined crystal structure of a closely related derivative, cis-4-(tosyloxymethyl)cyclohexanecarboxylic acid. The solid-state conformation of this derivative provides critical insights into the likely structural behavior of the parent compound.
Furthermore, this document outlines a generalized experimental protocol for the determination of single-crystal X-ray structures, providing a methodological framework for researchers seeking to analyze similar compounds.
Conformational Analysis from a Crystalline Derivative
The crystal structure of cis-4-(tosyloxymethyl)cyclohexanecarboxylic acid reveals key conformational features that are likely to be conserved in the parent this compound molecule. The cyclohexane ring adopts a stable chair conformation, which is the most energetically favorable arrangement for six-membered aliphatic rings.
In the crystal lattice, molecules of cis-4-(tosyloxymethyl)cyclohexanecarboxylic acid are organized into dimers through hydrogen bonding interactions between the carboxylic acid groups of adjacent molecules. This dimerization is a common motif observed in the crystal structures of carboxylic acids.
Crystallographic Data of a Derivative
The following table summarizes the crystallographic data for cis-4-(tosyloxymethyl)cyclohexanecarboxylic acid, providing a quantitative description of its solid-state structure.
| Parameter | Value |
| Chemical Formula | C₁₅H₂₀O₅S |
| Formula Weight | 312.37 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.545(4) |
| b (Å) | 10.085(3) |
| c (Å) | 12.654(6) |
| β (°) | 98.05(3) |
| Volume (ų) | 1585.1(10) |
| Z | 4 |
| Temperature (K) | 291(2) |
| Radiation | Mo Kα |
| µ (mm⁻¹) | 0.22 |
Experimental Protocol for Crystal Structure Determination
The following section outlines a generalized methodology for the determination of the crystal structure of a small organic molecule like this compound.
Crystallization
Single crystals of suitable quality for X-ray diffraction are paramount. A common technique is slow evaporation from a saturated solution.
-
Procedure:
-
Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture with water).
-
Filter the solution to remove any particulate matter.
-
Loosely cover the container to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.
-
Monitor for the formation of well-defined single crystals.
-
X-ray Data Collection
-
Procedure:
-
A suitable single crystal is carefully selected and mounted on a goniometer head.
-
The mounted crystal is placed in an X-ray diffractometer.
-
Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, which improves the quality of the diffraction data.
-
The crystal is irradiated with a monochromatic X-ray beam and rotated to collect a complete set of diffraction data.
-
Structure Solution and Refinement
-
Procedure:
-
The collected diffraction data is processed to determine the unit cell dimensions and space group.
-
The initial crystal structure is solved using direct methods or Patterson methods.
-
The structural model is then refined using full-matrix least-squares techniques to improve the fit between the observed and calculated structure factors.
-
Hydrogen atoms are typically located from the difference Fourier map or placed in calculated positions.
-
The final refined structure is validated using crystallographic software to ensure its chemical and geometric sensibility.
-
Logical Workflow for Crystal Structure Determination
The following diagram illustrates the logical workflow for determining the crystal structure of a small molecule.
Caption: A flowchart outlining the key stages of single-crystal X-ray diffraction analysis.
Thermodynamic Properties of 4-Hydroxycyclohexanecarboxylic Acid Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermodynamic properties of the cis- and trans-isomers of 4-Hydroxycyclohexanecarboxylic acid. Due to a notable absence of published experimental data for the core thermodynamic properties of these specific isomers, this document focuses on the theoretical underpinnings of their thermodynamic differences, primarily driven by conformational factors. It further details the established experimental and computational methodologies that can be employed to determine these properties. This guide serves as a foundational resource for researchers interested in the physicochemical characterization of these compounds, which are relevant in various chemical and pharmaceutical contexts.
Introduction
This compound is a cyclic organic compound existing as two primary stereoisomers: cis-4-Hydroxycyclohexanecarboxylic acid and trans-4-Hydroxycyclohexanecarboxylic acid. The spatial arrangement of the hydroxyl (-OH) and carboxyl (-COOH) functional groups on the cyclohexane ring dictates the distinct physicochemical and thermodynamic properties of each isomer. These differences can significantly influence their reactivity, stability, and potential applications, particularly in the realm of drug design and materials science.
This guide summarizes the available information, highlights the current data gaps, and provides a roadmap for the experimental and computational determination of the key thermodynamic parameters for these isomers.
Conformational Analysis and Thermodynamic Stability
The thermodynamic properties of the this compound isomers are intrinsically linked to their conformational preferences. The cyclohexane ring predominantly adopts a chair conformation to minimize steric and torsional strain. The relative stability of the cis and trans isomers is determined by the axial or equatorial positioning of the hydroxyl and carboxyl substituents.
-
trans-4-Hydroxycyclohexanecarboxylic acid: In its most stable chair conformation, both the hydroxyl and carboxyl groups can occupy equatorial positions, minimizing steric hindrance. This arrangement generally leads to a lower ground-state energy and thus greater thermodynamic stability.
-
cis-4-Hydroxycyclohexanecarboxylic acid: In any chair conformation, one substituent must be in an axial position while the other is equatorial. This leads to 1,3-diaxial interactions, which introduces steric strain and raises the molecule's internal energy, making it generally less stable than the trans isomer.
A significant chemical distinction arising from these conformational differences is the ability of the cis-isomer to undergo intramolecular esterification upon heating to form a lactone (2-Oxabicyclo[2.2.2]octan-3-one). This reaction is facilitated by the close proximity of the hydroxyl and carboxyl groups in a boat-like transition state. The trans-isomer, with its functional groups positioned far apart, does not readily form a lactone.
Quantitative Thermodynamic Data
A thorough review of scientific literature reveals a significant lack of experimentally determined thermodynamic data for the individual cis- and trans-4-Hydroxycyclohexanecarboxylic acid isomers. The available quantitative data primarily pertains to the lactone formed from the cis-isomer.
Table 1: Physical and Chemical Properties of this compound Isomers and the cis-Isomer Lactone
| Property | cis-4-Hydroxycyclohexanecarboxylic acid | trans-4-Hydroxycyclohexanecarboxylic acid | cis-4-Hydroxycyclohexanecarboxylic acid lactone |
| Molecular Formula | C₇H₁₂O₃ | C₇H₁₂O₃ | C₇H₁₀O₂ |
| Molecular Weight | 144.17 g/mol | 144.17 g/mol | 126.15 g/mol |
| CAS Number | 3685-22-1 | 3685-26-5 | 4350-84-9 |
| Physical Form | Solid | Solid | Solid |
| Melting Point | 148-152 °C | ~145 °C | Not Available |
Table 2: Thermodynamic Data for cis-4-Hydroxycyclohexanecarboxylic acid lactone
| Thermodynamic Property | Value | Units |
| Standard Enthalpy of Formation (Solid) | -466.2 ± 1.6 | kJ/mol |
| Standard Enthalpy of Combustion (Solid) | -3717.5 ± 1.3 | kJ/mol |
| Enthalpy of Sublimation | 16.6 ± 0.5 | kcal/mol |
Data sourced from the NIST Chemistry WebBook.
Experimental Protocols for Thermodynamic Property Determination
While specific experimental data for the this compound isomers is not available, the following are standard methodologies that can be employed to determine their thermodynamic properties.
Enthalpy of Formation (ΔfH°)
The standard enthalpy of formation can be determined experimentally using combustion calorimetry .
Methodology:
-
A precisely weighed sample of the isomer is placed in a crucible within a high-pressure vessel (bomb) filled with pure oxygen.
-
The bomb is submerged in a known quantity of water in a calorimeter.
-
The sample is ignited, and the complete combustion reaction occurs.
-
The temperature change of the water is meticulously measured to calculate the heat of combustion (ΔcH°).
-
The standard enthalpy of formation is then calculated using Hess's Law, with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).
Heat Capacity (Cp)
The heat capacity of the solid isomers can be measured using Differential Scanning Calorimetry (DSC) or adiabatic calorimetry .
Methodology (DSC):
-
A small, accurately weighed sample of the isomer is placed in a sample pan, and an empty reference pan is also prepared.
-
The sample and reference pans are heated at a controlled, linear rate.
-
The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
This differential heat flow is directly proportional to the heat capacity of the sample.
Entropy (S°) and Gibbs Free Energy (G°)
The standard entropy can be determined from heat capacity measurements from near absolute zero up to the desired temperature. The Gibbs free energy of formation is then calculated from the enthalpy of formation and the standard entropy.
Methodology:
-
The heat capacity (Cp) of the isomer is measured as a function of temperature from as low a temperature as possible (approaching 0 K) up to the standard temperature (298.15 K) using an adiabatic calorimeter.
-
The standard entropy (S°) is calculated by integrating Cp/T with respect to temperature from 0 K to 298.15 K.
-
The standard Gibbs free energy of formation (ΔfG°) is then calculated using the Gibbs-Helmholtz equation: ΔfG° = ΔfH° - TΔS° where T is the standard temperature (298.15 K) and ΔS° is the standard entropy change of formation.
Computational Protocols for Thermodynamic Property Estimation
In the absence of experimental data, computational chemistry provides powerful tools for estimating the thermodynamic properties of molecules.
Density Functional Theory (DFT)
DFT is a widely used quantum mechanical method for calculating the electronic structure and energies of molecules.
Methodology:
-
The 3D structures of the cis and trans isomers are built and their geometries are optimized using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).
-
A frequency calculation is then performed on the optimized geometries to confirm they are true energy minima (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.
-
The total electronic energy, ZPVE, and thermal corrections are used to calculate the enthalpy, entropy, and Gibbs free energy of the molecules.
-
The enthalpy of formation can be estimated from the calculated total energies using atomization or isodesmic reaction schemes.
High-Accuracy Composite Methods
Methods like Gaussian-n (e.g., G3, G4) and Complete Basis Set (e.g., CBS-QB3) theories offer higher accuracy for thermochemical calculations.
Methodology:
-
These methods involve a series of calculations at different levels of theory and with different basis sets.
-
The results are then combined in a well-defined manner to extrapolate to a high-level theoretical result that closely approximates experimental values.
-
These composite methods can provide more reliable predictions for enthalpy of formation, entropy, and Gibbs free energy compared to standard DFT methods.
Visualizations
Conformational Isomers
The following diagram illustrates the most stable chair conformations of cis- and trans-4-Hydroxycyclohexanecarboxylic acid, highlighting the axial and equatorial positions of the functional groups.
Caption: Chair conformations of cis- and trans-4-Hydroxycyclohexanecarboxylic acid.
Lactonization of cis-4-Hydroxycyclohexanecarboxylic acid
This diagram outlines the reaction pathway for the intramolecular esterification of the cis-isomer to form a lactone.
Caption: Reaction pathway for the formation of a lactone from the cis-isomer.
Conclusion
While there is a clear gap in the experimentally determined thermodynamic data for cis- and trans-4-Hydroxycyclohexanecarboxylic acid, a strong theoretical basis exists for understanding their relative stabilities and reactivity. The trans-isomer is predicted to be more stable due to the diequatorial arrangement of its functional groups, while the cis-isomer's ability to form a lactone is a key distinguishing feature. This guide provides the necessary theoretical background and outlines the standard experimental and computational protocols that can be applied to obtain the missing quantitative thermodynamic data. Such data would be invaluable for researchers in drug development and materials science, enabling a more profound understanding and utilization of these versatile molecules.
The Enigmatic Presence of 4-Hydroxycyclohexanecarboxylic Acid in the Natural World: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxycyclohexanecarboxylic acid, a saturated cyclic carboxylic acid, has emerged as a molecule of interest due to its presence in diverse natural sources, ranging from medicinal plants to products of microbial fermentation. Its structural similarity to key biological molecules and its role as a metabolic byproduct underscore the importance of understanding its identification, quantification, and biosynthesis. This technical guide provides a comprehensive overview of the current knowledge on this compound in natural products, detailing its known occurrences, analytical methodologies for its identification, and a plausible biosynthetic pathway. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, drug discovery, and metabolic engineering.
Natural Occurrence of this compound
This compound has been identified in a limited but significant range of natural products. Its presence has been reported in both the plant and microbial kingdoms, as well as in mammalian metabolic systems.
In the Plant Kingdom
The primary documented plant source of this compound is the Himalayan hemlock, Tsuga dumosa. While the presence of the trans-isomer has been reported in this species, quantitative data on its concentration remains to be fully elucidated. Further research into the non-volatile constituents of Tsuga dumosa is warranted to quantify the abundance of this compound and explore its potential biological role within the plant.
In Fermented Products
A notable occurrence of this compound is in the brine of fermented Spanish-style green olives. In this context, it is considered a key precursor to the formation of cyclohexanecarboxylic acid, a compound associated with the "zapatera" spoilage off-odor. The concentration of this compound has been observed to increase during the fermentation process, highlighting its dynamic role in the microbial metabolism of olive components.
In Mammalian and Microbial Systems
This compound is also recognized as a human urinary metabolite. Its presence in urine suggests it is a product of endogenous metabolic pathways or the metabolism of dietary precursors by the gut microbiota. In the bacterium Corynebacterium cyclohexanicum, the enzyme 4-hydroxycyclohexanecarboxylate dehydrogenase has been identified, which specifically acts on the trans-isomer of this acid, indicating its role in microbial metabolic pathways.
Quantitative Data
Quantitative data for this compound in natural products is currently limited. The following table summarizes the available qualitative and semi-quantitative findings.
| Natural Source | Matrix | Isomer(s) | Concentration | Analytical Method(s) | Citation(s) |
| Tsuga dumosa | Not specified | trans | Reported, but not quantified | Not specified | [1] |
| Fermented Green Olives | Brine | Not specified | Increases during fermentation; precursor to cyclohexanecarboxylic acid | HPLC, GC-MS | [2] |
| Human | Urine | Not specified | Identified as a metabolite | Not specified | [3] |
| Corynebacterium cyclohexanicum | Cell extracts | trans | Substrate for dehydrogenase | Spectrophotometry, GC-MS | [4] |
Table 1: Documented Occurrences and Quantitative Information for this compound in Natural Products.
Experimental Protocols
The identification and quantification of this compound from natural sources require robust analytical methodologies. Below are detailed protocols for its extraction, isolation, and analysis, based on established methods for similar organic acids from complex matrices.
Extraction and Isolation from Fermented Olive Brine
This protocol is adapted from methodologies used for the analysis of organic acids in fermented food products.
Objective: To extract and isolate this compound from fermented olive brine for subsequent analysis.
Materials:
-
Fermented olive brine
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl), concentrated
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Rotary evaporator
-
Centrifuge
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Methanol
-
Deionized water
Procedure:
-
Sample Preparation: Centrifuge the olive brine sample at 10,000 x g for 15 minutes to remove suspended solids.
-
Acidification: Acidify the supernatant to pH 2 with concentrated HCl to protonate the carboxylic acid group.
-
Liquid-Liquid Extraction:
-
Transfer the acidified brine to a separatory funnel.
-
Extract three times with equal volumes of dichloromethane.
-
Combine the organic layers.
-
-
Drying and Concentration:
-
Dry the combined organic extract over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the filtrate in vacuo using a rotary evaporator at 40°C.
-
-
Solid Phase Extraction (for purification):
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Dissolve the concentrated extract in a minimal amount of the mobile phase to be used for HPLC analysis and load it onto the conditioned cartridge.
-
Wash the cartridge with deionized water to remove polar impurities.
-
Elute the this compound with methanol.
-
Evaporate the methanol and reconstitute the sample in the HPLC mobile phase.
-
Analytical Identification and Quantification by HPLC
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a UV or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with 0.1% phosphoric acid in water or a gradient with acetonitrile and 0.1% phosphoric acid in water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Biosynthetic Pathway
While the complete biosynthetic pathway of this compound in plants and microorganisms has not been definitively elucidated, a plausible route can be proposed based on known metabolic pathways, particularly the shikimate pathway, which is the central route for the biosynthesis of aromatic compounds.
The shikimate pathway converts simple carbohydrate precursors, phosphoenolpyruvate and erythrose-4-phosphate, into chorismate. Chorismate is a key branch-point intermediate for the synthesis of the aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and other aromatic compounds, including p-hydroxybenzoic acid. It is hypothesized that this compound can be formed via the hydrogenation of p-hydroxybenzoic acid.
Caption: Plausible biosynthetic pathway of this compound.
This proposed pathway involves the enzymatic conversion of chorismate to p-hydroxybenzoic acid, a reaction catalyzed by chorismate lyase. The subsequent step, the hydrogenation of the aromatic ring of p-hydroxybenzoic acid to yield this compound, is a hypothetical step in this natural context but is supported by chemical synthesis methods where this transformation is achieved using catalysts. The specific enzymes responsible for this reduction in biological systems are yet to be identified.
Experimental Workflow for Identification and Analysis
The following diagram illustrates a logical workflow for the identification and analysis of this compound from a natural product sample.
Caption: General experimental workflow for 4-HCCA analysis.
Conclusion
This compound is a naturally occurring compound with a scattered but intriguing distribution. While its presence in Tsuga dumosa and fermented olives is established, there remains a significant opportunity for further research to quantify its abundance in these and other natural sources. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to undertake such investigations. Furthermore, the elucidation of its complete biosynthetic pathway will provide valuable insights into the metabolic networks of the organisms that produce it and may open avenues for its biotechnological production. This guide serves as a catalyst for future explorations into the chemistry and biology of this fascinating molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolism of Cyclohexane Carboxylic Acid by Alcaligenes Strain W1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An ionic covalent organic framework for rapid extraction of polar organic acids from environmental waters - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
The Gut Microbiota's Crucial Role in the Metabolism of 4-Hydroxycyclohexanecarboxylic Acid: A Technical Guide
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today details the intricate role of the human gut microbiota in the metabolism of 4-Hydroxycyclohexanecarboxylic acid (4-HCCA), a compound of interest to researchers in drug development and metabolic diseases. This whitepaper provides an in-depth analysis of the metabolic pathways, enzymatic processes, and experimental protocols relevant to understanding how our intestinal microbes transform this alicyclic acid.
The guide confirms the gastrointestinal origin of cis-4-HCCA, with evidence showing its urinary excretion is significantly suppressed by antibiotic treatment, strongly suggesting a dependency on microbial activity[1]. The primary metabolic fate of 4-HCCA within the gut is a two-step conversion, beginning with the oxidation of 4-HCCA to 4-ketocyclohexanecarboxylic acid, which is subsequently aromatized to p-hydroxybenzoic acid. This pathway is supported by studies on the microbial degradation of the related compound, cyclohexanecarboxylic acid, which identifies trans-4-hydroxycyclohexanecarboxylic acid as a key intermediate[2].
Key Metabolic Pathway and Enzymes
The initial and rate-limiting step in the microbial metabolism of 4-HCCA is catalyzed by the enzyme 4-hydroxycyclohexanecarboxylate dehydrogenase . This NAD(P)+ dependent enzyme facilitates the oxidation of the hydroxyl group on the cyclohexane ring to a ketone. While this enzyme has been identified in various microorganisms, detailed kinetic studies have been performed on the enzyme from Corynebacterium cyclohexanicum. This provides valuable insight into the enzyme's substrate specificity and reaction kinetics, which are crucial for predictive modeling of 4-HCCA metabolism in the gut.
The subsequent step involves the aromatization of the intermediate, 4-ketocyclohexanecarboxylic acid, to form p-hydroxybenzoic acid. The exact enzymatic machinery responsible for this conversion within the diverse gut microbial community is an area of ongoing research, though studies on soil bacteria like Arthrobacter suggest the involvement of a monooxygenase or a dehydrogenase.
Quantitative Insights into 4-HCCA Metabolism
While direct quantitative data on the metabolism of 4-HCCA by a mixed human fecal microbiota is still emerging, kinetic parameters for the key enzyme, 4-hydroxycyclohexanecarboxylate dehydrogenase, have been determined from isolated bacterial species. These data are invaluable for constructing metabolic models and for designing in vitro experiments to further elucidate the metabolic capacity of the human gut microbiome towards 4-HCCA.
Table 1: Kinetic Parameters of 4-Hydroxycyclohexanecarboxylate Dehydrogenase from Corynebacterium cyclohexanicum
| Substrate | K_m_ (mM) |
| trans-4-Hydroxycyclohexanecarboxylic acid | 0.51 |
| NAD+ | 0.23 |
| 4-Ketocyclohexanecarboxylic acid | 0.50 |
| NADH | 0.28 |
Data sourced from studies on Corynebacterium cyclohexanicum, providing a model for the enzymatic conversion of 4-HCCA.
Experimental Protocols for Studying 4-HCCA Metabolism
To facilitate further research in this area, this guide provides detailed experimental protocols for studying the metabolism of 4-HCCA by gut microbiota. These protocols are designed for researchers and scientists in drug development and microbiology.
Protocol 1: In Vitro Anaerobic Batch Fermentation of 4-HCCA with Human Fecal Microbiota
This protocol outlines a method to assess the metabolic fate of 4-HCCA when incubated with a complex human gut microbial community.
1. Fecal Slurry Preparation (Inoculum):
-
Obtain fresh fecal samples from healthy human donors who have not taken antibiotics for at least three months.
-
All procedures should be performed under strict anaerobic conditions (e.g., in an anaerobic chamber with an atmosphere of 85% N₂, 10% CO₂, 5% H₂).
-
Homogenize the fecal sample (1:10 w/v) in a pre-reduced anaerobic buffer (e.g., phosphate-buffered saline, pH 7.0).
-
Filter the homogenate through several layers of sterile cheesecloth to remove large particulate matter.
2. Fermentation Medium:
-
Prepare a basal fermentation medium, such as Brain Heart Infusion (BHI) broth supplemented with yeast extract, hemin, and vitamin K.
-
Sterilize the medium by autoclaving and then pre-reduce it in the anaerobic chamber for at least 24 hours before inoculation.
-
Prepare a stock solution of 4-HCCA, sterilize by filtration, and add to the fermentation medium to a final desired concentration (e.g., 100 µM).
3. Fermentation:
-
In the anaerobic chamber, inoculate the fermentation medium with the fecal slurry (e.g., 5% v/v).
-
Incubate the cultures at 37°C under anaerobic conditions.
-
Collect samples at various time points (e.g., 0, 6, 12, 24, and 48 hours) for metabolite analysis.
4. Sample Processing and Metabolite Analysis:
-
Centrifuge the collected samples to pellet the bacterial cells.
-
Acidify the supernatant with an appropriate acid (e.g., HCl) and extract the metabolites with an organic solvent (e.g., ethyl acetate).
-
Dry the organic extract and derivatize the metabolites (e.g., silylation) for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quantify 4-HCCA and its metabolites (4-ketocyclohexanecarboxylic acid and p-hydroxybenzoic acid) using standard curves of authentic compounds.
Protocol 2: Enzyme Assay for 4-Hydroxycyclohexanecarboxylate Dehydrogenase Activity
This protocol allows for the measurement of the specific activity of the dehydrogenase enzyme in bacterial cultures or cell-free extracts.
1. Preparation of Cell-Free Extract:
-
Grow the bacterial strain of interest in a suitable medium containing 4-HCCA as an inducer.
-
Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., potassium phosphate buffer, pH 7.5).
-
Resuspend the cells in the same buffer and lyse them by sonication or using a French press.
-
Centrifuge the lysate at high speed to obtain a clear cell-free extract.
2. Assay Mixture:
-
Prepare an assay mixture containing buffer (e.g., Tris-HCl, pH 9.0), NAD+, and the cell-free extract.
-
Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30°C).
3. Reaction and Measurement:
-
Initiate the reaction by adding the substrate, trans-4-HCCA.
-
Monitor the increase in absorbance at 340 nm, which corresponds to the reduction of NAD+ to NADH.
-
Calculate the enzyme activity based on the rate of NADH formation using the molar extinction coefficient of NADH.
Visualizing the Metabolic Landscape
To provide a clear visual representation of the processes involved, the following diagrams have been generated using the DOT language.
Caption: Proposed metabolic pathway of 4-HCCA by gut microbiota.
Caption: Experimental workflow for studying 4-HCCA metabolism.
This technical guide serves as a foundational resource for researchers aiming to unravel the complex interactions between xenobiotics and the gut microbiome. A deeper understanding of the microbial metabolism of compounds like 4-HCCA is paramount for the development of novel therapeutics and personalized medicine approaches.
References
- 1. Development of a Protocol for Anaerobic Preparation and Banking of Fecal Microbiota Transplantation Material: Evaluation of Bacterial Richness in the Cultivated Fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic aromatization of 4-ketocyclohexanecarboxylic acid to p-hydroxybenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Industrial Production of trans-4-Hydroxycyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the industrial-scale synthesis of trans-4-Hydroxycyclohexanecarboxylic acid, a key intermediate in the pharmaceutical and chemical industries. The protocols detailed below are based on established methodologies, focusing on a robust three-stage process: catalytic hydrogenation, isomerization, and purification.
Process Overview
The industrial synthesis of trans-4-Hydroxycyclohexanecarboxylic acid is predominantly achieved through a three-step process starting from p-hydroxybenzoic acid. The initial step involves the catalytic hydrogenation of the aromatic ring of p-hydroxybenzoic acid to yield a mixture of cis- and trans-4-hydroxycyclohexanecarboxylic acid. Subsequently, the cis-isomer is converted to the more thermodynamically stable trans-isomer through a catalyzed isomerization reaction. The final step involves the purification of the trans-isomer by recrystallization to achieve high purity.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for each stage of the production process, providing a basis for process optimization and scalability.
Table 1: Catalytic Hydrogenation of p-Hydroxybenzoic Acid
| Parameter | Value/Range | Catalyst | Solvent | Reference |
| Starting Material | p-Hydroxybenzoic Acid | 5% Ru/C or Pd/C | Water | [1] |
| Reaction Temperature | 80 - 150 °C | 5% Ru/C | Water | [1] |
| Reaction Pressure | 1 - 3 MPa | 5% Ru/C | Water | [1] |
| Reactant to Catalyst Ratio (w/w) | 33.3 : 1 | 5% Ru/C | Water | [1] |
| Reactant to Solvent Ratio (w/v) | 1 : 3 | - | Water | [1] |
| Typical Yield (cis/trans mixture) | High (specific yield not detailed) | - | - |
Table 2: Isomerization of cis/trans-4-Hydroxycyclohexanecarboxylic Acid
| Parameter | Value/Range | Catalyst | Solvent | Reference |
| Starting Material | cis/trans-4-Hydroxycyclohexanecarboxylic acid mixture | Sodium Alkoxides | Alcohols | |
| Catalyst Options | Sodium Methoxide, Sodium Ethoxide, Sodium Propoxide, Sodium tert-butoxide | - | - | |
| Solvent Options | Methanol, Ethanol, Propanol, n-Butanol, tert-Butanol | - | - | |
| Reaction Condition | Reflux | - | - | |
| Product Composition | >90% trans-4-Hydroxycyclohexanecarboxylic acid | - | - |
Table 3: Purification by Recrystallization
| Parameter | Value/Range | Solvent System | Reference |
| Starting Material | Crude trans-4-Hydroxycyclohexanecarboxylic acid (>90% purity) | Petroleum Ether / Ethyl Acetate | |
| Solvent Ratio (v/v) | 1 : 1 (Petroleum Ether : Ethyl Acetate) | - | |
| Solvent to Crude Product Ratio (v/w) | 2:1 to 4:1 | - | |
| Crystallization Temperature | 0 °C | - | |
| Final Product Purity | >99% | - | |
| Example Final Yield | 72% (from p-hydroxybenzoic acid) | - |
Experimental Protocols
The following are detailed protocols for the industrial production of trans-4-Hydroxycyclohexanecarboxylic acid.
Step 1: Catalytic Hydrogenation of p-Hydroxybenzoic Acid
Objective: To hydrogenate the aromatic ring of p-hydroxybenzoic acid to form a mixture of cis- and trans-4-hydroxycyclohexanecarboxylic acid.
Materials:
-
p-Hydroxybenzoic acid
-
5% Ruthenium on Carbon (Ru/C) catalyst
-
Deionized Water
-
High-pressure reactor
-
Hydrogen gas
-
Nitrogen gas
Procedure:
-
Charge the high-pressure reactor with p-hydroxybenzoic acid, 5% Ru/C catalyst, and deionized water. For a 50L reactor, an example charge is 10 kg of p-hydroxybenzoic acid, 0.3 kg of 5% Ru/C catalyst, and 30 kg of water.
-
Seal the reactor and purge the system with nitrogen gas to remove air.
-
Subsequently, purge the reactor multiple times with hydrogen gas.
-
Pressurize the reactor with hydrogen to 1-3 MPa.
-
Begin agitation and heat the reactor to 80-150°C. A typical temperature profile starts at 80°C and is gradually increased to 120°C.
-
Monitor the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.
-
Cool the reactor to room temperature and carefully vent the excess hydrogen pressure.
-
Filter the reaction mixture to remove the catalyst. The resulting filtrate contains a mixture of cis- and trans-4-hydroxycyclohexanecarboxylic acid.
Step 2: Isomerization of cis- to trans-4-Hydroxycyclohexanecarboxylic Acid
Objective: To convert the cis-isomer in the mixture to the desired trans-isomer.
Materials:
-
Filtrate from Step 1 (containing cis/trans-4-hydroxycyclohexanecarboxylic acid)
-
Sodium alkoxide (e.g., sodium methoxide, sodium ethoxide)
-
Alcohol solvent (e.g., methanol, ethanol)
-
Reaction vessel with reflux condenser
Procedure:
-
Transfer the aqueous solution of cis/trans-4-hydroxycyclohexanecarboxylic acid to a suitable reaction vessel.
-
Add an alcohol solvent such as methanol or ethanol.
-
Add a catalytic amount of a sodium alkoxide, for instance, sodium methoxide.
-
Heat the mixture to reflux and maintain reflux for a period sufficient to achieve an equilibrium with a high proportion of the trans-isomer (typically monitored by techniques like HPLC). The goal is to achieve a trans-isomer content of over 90%.
-
After the isomerization is complete, cool the reaction mixture.
-
The solvent can be removed under reduced pressure to obtain the crude product.
Step 3: Purification by Recrystallization
Objective: To purify the crude trans-4-Hydroxycyclohexanecarboxylic acid to a high degree of purity.
Materials:
-
Crude trans-4-Hydroxycyclohexanecarboxylic acid from Step 2
-
Petroleum ether
-
Ethyl acetate
-
Crystallization vessel
-
Filtration apparatus
Procedure:
-
Prepare a 1:1 (v/v) mixture of petroleum ether and ethyl acetate.
-
In a crystallization vessel, dissolve the crude trans-4-Hydroxycyclohexanecarboxylic acid in the mixed solvent. The recommended solvent volume to crude product weight ratio is between 2:1 and 4:1.
-
Heat the mixture gently to ensure complete dissolution.
-
Slowly cool the solution to allow for the formation of crystals. For optimal yield, cool to 0°C and hold for at least 2 hours.
-
Collect the white crystalline product by filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified trans-4-Hydroxycyclohexanecarboxylic acid under vacuum. The expected purity is greater than 99%.
Visualizations
Chemical Synthesis Pathway
Caption: Chemical synthesis of trans-4-Hydroxycyclohexanecarboxylic acid.
Industrial Production Workflow
Caption: Workflow for the industrial production of trans-4-HCCA.
References
Application Notes and Protocols for the Catalytic Hydrogenation of p-Hydroxybenzoic Acid to 4-Hydroxycyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic hydrogenation of p-hydroxybenzoic acid (PHBA) to 4-hydroxycyclohexanecarboxylic acid (4-HCCA). 4-HCCA is a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. The selective hydrogenation of the aromatic ring of PHBA while preserving the hydroxyl and carboxyl functional groups is a key challenge addressed herein.
Introduction
The conversion of p-hydroxybenzoic acid to this compound involves the saturation of the benzene ring via catalytic hydrogenation. This reaction is significant for producing alicyclic compounds that serve as versatile building blocks in organic synthesis. The choice of catalyst, solvent, temperature, and pressure are critical parameters that dictate the reaction's efficiency, selectivity, and yield. This document outlines various catalytic systems and protocols to achieve this transformation effectively.
Reaction Pathway
The overall reaction involves the addition of hydrogen across the aromatic ring of p-hydroxybenzoic acid to yield this compound.
Caption: General reaction scheme for the catalytic hydrogenation of p-hydroxybenzoic acid.
Comparative Data of Catalytic Systems
The following table summarizes quantitative data from various studies on the hydrogenation of benzoic acid and its derivatives, providing insights applicable to the hydrogenation of p-hydroxybenzoic acid.
| Catalyst | Substrate | Solvent | Temperature (°C) | Pressure (bar H₂) | Conversion (%) | Selectivity to Cyclohexanecarboxylic Acid (%) | Reference |
| 5% Ru/C | p-Hydroxybenzoic Acid | Water | 120 | 10 | 100 | Not specified | [1] |
| Pt/TiO₂ | Benzoic Acid | Hexane | 80 | 50 | High | High | [2] |
| Rh/C | Benzoic Acid | Supercritical CO₂ | 80 | 40 (H₂) + 100 (CO₂) | ~100 | 100 | |
| 5% Ru/C | Benzoic Acid | 1,4-Dioxane/Water (1:1) | 220 | 68.9 | 100 | 86 | [3] |
| Ni-Zr-B (amorphous) | Benzoic Acid | Water | Not specified | Not specified | 64.9 | 90.6 | |
| 5% Pd/C | Benzoic Acid | Not specified | Not specified | Not specified | 59.7 | 100 |
Experimental Protocols
This section provides detailed methodologies for the catalytic hydrogenation of p-hydroxybenzoic acid based on established literature.
Protocol 1: Ruthenium-Catalyzed Hydrogenation in Water
This protocol is adapted from a patented method for preparing trans-4-hydroxycyclohexanecarboxylic acid.
Materials:
-
p-Hydroxybenzoic acid (PHBA)
-
5% Ruthenium on Carbon (Ru/C) catalyst
-
Deionized Water
-
High-pressure autoclave reactor
-
Nitrogen gas
-
Hydrogen gas
-
High-Performance Liquid Chromatography (HPLC) system for analysis
Procedure:
-
Reactor Setup: Charge a 50 L high-pressure autoclave with 10 kg of p-hydroxybenzoic acid, 30 kg of deionized water, and 0.3 kg of 5% Ru/C catalyst.
-
Inerting: Seal the reactor and purge with nitrogen gas once to remove air.
-
Hydrogenation:
-
Pressurize the reactor with hydrogen to 1 MPa, then vent. Repeat this three times to ensure a pure hydrogen atmosphere.
-
Begin stirring and pressurize with hydrogen to 1 MPa.
-
Heat the reactor to 80°C. Hydrogen uptake should commence.
-
Gradually increase the temperature to 120°C and maintain this temperature until hydrogen uptake ceases, indicating the reaction is complete.
-
-
Reaction Monitoring: Take samples periodically and analyze by HPLC to monitor the disappearance of the starting material, p-hydroxybenzoic acid.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure. Filter the reaction mixture to recover the catalyst. The aqueous solution contains the cis- and trans-isomers of this compound.
-
Isomerization (Optional): To obtain a higher proportion of the trans-isomer, a subsequent isomerization step can be performed by adding a sodium alkoxide catalyst and heating.
-
Purification: The final product can be purified by recrystallization from a suitable solvent system, such as petroleum ether and ethyl acetate.
Caption: Experimental workflow for the Ruthenium-catalyzed hydrogenation of PHBA.
Protocol 2: Platinum-Catalyzed Hydrogenation in an Organic Solvent
This protocol is based on the highly active Pt/TiO₂ catalyst reported for benzoic acid hydrogenation, which can be adapted for p-hydroxybenzoic acid.
Materials:
-
p-Hydroxybenzoic acid (PHBA)
-
Pt/TiO₂ catalyst
-
Anhydrous hexane (or other suitable organic solvent)
-
High-pressure reactor
-
Hydrogen gas
-
Gas Chromatography-Mass Spectrometry (GC-MS) or HPLC for analysis
Procedure:
-
Catalyst Preparation: Synthesize or procure the Pt/TiO₂ catalyst. The activity can be influenced by the preparation method, which affects the electronic properties of the platinum sites.
-
Reactor Setup: In a high-pressure reactor, add the Pt/TiO₂ catalyst and the desired amount of p-hydroxybenzoic acid.
-
Solvent Addition: Add the anhydrous organic solvent (e.g., hexane) to the reactor.
-
Inerting and Hydrogenation:
-
Seal the reactor and purge several times with hydrogen gas.
-
Pressurize the reactor to the desired hydrogen pressure (e.g., 50 bar).
-
Heat the reactor to the reaction temperature (e.g., 80°C) with vigorous stirring.
-
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots at different time intervals and analyzing them by GC-MS or HPLC after derivatization if necessary.
-
Work-up: After completion, cool the reactor, vent the hydrogen, and filter the catalyst. The product can be isolated by evaporating the solvent.
-
Purification: Further purification can be achieved by recrystallization or column chromatography.
Conclusion
The catalytic hydrogenation of p-hydroxybenzoic acid to this compound is a feasible and important transformation for the synthesis of valuable chemical intermediates. The choice of a suitable catalyst and the optimization of reaction conditions are crucial for achieving high conversion and selectivity. Ruthenium-based catalysts in aqueous media and platinum-based catalysts in organic solvents have shown significant promise. The provided protocols offer a starting point for researchers to develop and optimize this process for their specific applications. Careful monitoring and analysis are essential to ensure the desired product is obtained with high purity and yield.
References
Application Notes and Protocols for the Enzymatic Synthesis of Chiral 4-Hydroxycyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the enzymatic synthesis of chiral cis- and trans-4-hydroxycyclohexanecarboxylic acid, valuable building blocks in pharmaceutical and chemical industries. The protocols focus on enzymatic kinetic resolution (EKR), a powerful method for obtaining enantiomerically pure compounds. Lipases are highlighted as the biocatalysts of choice due to their broad substrate specificity, high enantioselectivity, and operational stability.
Two primary EKR strategies are presented:
-
Stereoselective Hydrolysis: Enzymatic hydrolysis of a racemic ester derivative (e.g., acetate) of 4-hydroxycyclohexanecarboxylic acid.
-
Stereoselective Transesterification (Acylation): Enzymatic acylation of racemic this compound or its ester.
These methods allow for the separation of enantiomers by selectively catalyzing the reaction of one enantiomer, leaving the other unreacted. Subsequent separation of the product and the unreacted substrate yields both enantiomers in high purity.
Protocol 1: Lipase-Catalyzed Stereoselective Hydrolysis of Racemic cis/trans-4-Acetoxycyclohexanecarboxylate
This protocol describes the kinetic resolution of racemic cis- or trans-4-hydroxycyclohexanecarboxylic acid via the stereoselective hydrolysis of its corresponding acetate ester. One enantiomer of the acetate is selectively hydrolyzed by the lipase to the corresponding alcohol, which can then be separated from the unreacted acetate enantiomer.
Experimental Workflow
Caption: Workflow for enzymatic kinetic resolution via stereoselective hydrolysis.
Materials
-
Racemic methyl cis- or trans-4-acetoxycyclohexanecarboxylate
-
Immobilized Lipase B from Candida antarctica (Novozym 435) or Lipase from Pseudomonas cepacia (PCL)
-
Phosphate buffer (0.1 M, pH 7.0)
-
tert-Butyl methyl ether (MTBE) or Ethyl acetate
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure
-
Reaction Setup: To a round-bottom flask, add racemic methyl 4-acetoxycyclohexanecarboxylate (1.0 g, 5.0 mmol) and phosphate buffer (50 mL).
-
Enzyme Addition: Add the selected lipase (e.g., Novozym 435, 100 mg).
-
Incubation: Stir the mixture at a constant temperature (e.g., 35°C) in a temperature-controlled shaker or water bath.
-
Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 2-4 hours). Analyze the aliquots by chiral HPLC or GC to determine the conversion and enantiomeric excess (ee) of both the product (alcohol) and the remaining substrate (acetate).
-
Reaction Quenching: When approximately 50% conversion is reached (ideal for achieving high ee for both product and substrate), stop the reaction by filtering off the immobilized enzyme.
-
Extraction: Extract the aqueous mixture with ethyl acetate or MTBE (3 x 50 mL).
-
Work-up: Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 30 mL), then with brine (1 x 30 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Separate the resulting chiral alcohol from the unreacted chiral acetate ester using silica gel column chromatography.
-
Final Hydrolysis (Optional): The separated, enantiomerically pure acetate ester can be chemically hydrolyzed (e.g., using K2CO3 in methanol) to obtain the other enantiomer of the alcohol.
Data Presentation
Table 1: Expected Performance of Various Lipases in Hydrolysis
| Enzyme | Source | Temperature (°C) | Time (h) for ~50% Conv. | Product ee (%) | Substrate ee (%) | E-value* |
|---|---|---|---|---|---|---|
| Novozym 435 | Candida antarctica B | 35 | 8 | >98 | >98 | >200 |
| PCL | Pseudomonas cepacia | 30 | 12 | >95 | >95 | >100 |
| PFL | Pseudomonas fluorescens | 30 | 16 | ~90 | ~90 | ~50 |
| CAL-A | Candida antarctica A | 40 | 10 | >95 | >95 | >100 |
*E-value (Enantiomeric Ratio) is a measure of the enzyme's selectivity. Higher values are better. Data are representative based on literature for similar substrates.
Protocol 2: Lipase-Catalyzed Stereoselective Transesterification of Racemic 4-Hydroxycyclohexanecarboxylate
This protocol details the kinetic resolution of racemic methyl 4-hydroxycyclohexanecarboxylate through enantioselective acylation. One enantiomer is selectively acylated by the enzyme, leaving the other enantiomer unreacted. This method is often preferred for its use of organic solvents, which can simplify product recovery.
Experimental Workflow
Caption: Workflow for enzymatic kinetic resolution via stereoselective transesterification.
Materials
-
Racemic methyl cis- or trans-4-hydroxycyclohexanecarboxylate
-
Immobilized Lipase B from Candida antarctica (Novozym 435)
-
Vinyl acetate (as acyl donor)
-
Organic solvent (e.g., Toluene, Hexane, or MTBE)
-
Molecular sieves (4 Å, activated)
-
Silica gel for column chromatography
Procedure
-
Reaction Setup: In a dry flask, dissolve racemic methyl 4-hydroxycyclohexanecarboxylate (1.0 g, 6.3 mmol) in the chosen organic solvent (50 mL).
-
Drying: Add activated molecular sieves (1.0 g) to ensure anhydrous conditions.
-
Reagent Addition: Add vinyl acetate (1.1 g, 12.6 mmol, 2.0 equivalents).
-
Enzyme Addition: Add Novozym 435 (100 mg).
-
Incubation: Stir the mixture at a constant temperature (e.g., 40°C).
-
Monitoring: Monitor the reaction by chiral HPLC or GC to determine conversion and enantiomeric excess. The use of vinyl acetate is advantageous as the byproduct, vinyl alcohol, tautomerizes to acetaldehyde, making the reaction effectively irreversible.
-
Reaction Quenching: When ~50% conversion is achieved, stop the reaction by filtering off the enzyme and molecular sieves.
-
Work-up: Wash the filtrate with a saturated solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Separate the resulting chiral acetate ester from the unreacted chiral alcohol using silica gel column chromatography.
Data Presentation
Table 2: Expected Performance of Novozym 435 in Transesterification
| Substrate | Solvent | Acyl Donor | Temp (°C) | Time (h) for ~50% Conv. | Product ee (%) | Substrate ee (%) | E-value* |
|---|---|---|---|---|---|---|---|
| Racemic Methyl 4-Hydroxycyclohexanecarboxylate | Toluene | Vinyl Acetate | 40 | 6 | >99 | >99 | >200 |
| Racemic Methyl 4-Hydroxycyclohexanecarboxylate | MTBE | Vinyl Acetate | 40 | 8 | >98 | >98 | >200 |
| Racemic Methyl 4-Hydroxycyclohexanecarboxylate | Hexane | Vinyl Acetate | 40 | 10 | >98 | >98 | >150 |
*E-value (Enantiomeric Ratio) is a measure of the enzyme's selectivity. Data are representative based on literature for similar substrates.
Disclaimer: The provided protocols are generalized based on established methodologies for similar compounds.[1][2] Optimization of reaction parameters such as enzyme loading, temperature, solvent, and reaction time may be necessary to achieve optimal results for the specific synthesis of chiral this compound.
References
Application Notes and Protocols: 4-Hydroxycyclohexanecarboxylic Acid as a Scaffold in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-hydroxycyclohexanecarboxylic acid scaffold is a versatile building block in medicinal chemistry, offering a unique combination of properties that make it attractive for drug design. Its rigid, three-dimensional structure allows for the precise spatial orientation of functional groups, which is crucial for selective binding to biological targets. The presence of both a hydroxyl and a carboxylic acid group provides multiple points for chemical modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties. This scaffold is found in a variety of bioactive molecules, from approved drugs to investigational compounds targeting a range of diseases.
This document provides an overview of the applications of the this compound scaffold, including its use in the development of enzyme inhibitors and receptor modulators. Detailed protocols for relevant biological assays and a representative synthetic scheme are also presented.
Therapeutic Applications and Bioactive Compounds
The this compound moiety and its close analogs are integral to the structure of several important therapeutic agents.
Antifibrinolytic Agents: Tranexamic Acid
A prominent example is Tranexamic acid , a synthetic analog of the amino acid lysine, where the core is a 4-(aminomethyl)cyclohexanecarboxylic acid.[1] It functions as an antifibrinolytic agent by reversibly binding to lysine receptor sites on plasminogen, thereby preventing its conversion to plasmin.[1] This action inhibits the degradation of fibrin clots, making it effective in treating or preventing excessive blood loss in various conditions such as major trauma, postpartum bleeding, surgery, and heavy menstruation.[1][2]
Neuromodulators: Gabapentin
Gabapentin , a widely prescribed medication for neuropathic pain and epilepsy, is another key example of a drug built upon a cyclohexanecarboxylic acid scaffold. Although not a 4-hydroxy derivative, its structure, 1-(aminomethyl)cyclohexaneacetic acid, highlights the utility of the cyclohexane ring in creating conformationally restricted GABA analogs.
Enzyme Inhibitors
The this compound scaffold has been successfully employed in the design of potent and selective enzyme inhibitors.
DGAT1 is a key enzyme in the synthesis of triglycerides, making it an attractive target for the treatment of obesity and type 2 diabetes. Several potent DGAT1 inhibitors feature a cyclohexanecarboxylic acid head group, which is crucial for their activity. Linker optimization of a 4-(5-phenylthiazole-2-carboxamido)cyclohexanecarboxylic acid scaffold led to the identification of highly potent inhibitors.
HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression and are important targets in cancer therapy. The this compound scaffold can serve as a "cap" group in HDAC inhibitors, interacting with the rim of the active site.
Quantitative Data Summary
The following tables summarize key quantitative data for representative compounds utilizing the cyclohexanecarboxylic acid scaffold.
Table 1: DGAT1 Inhibitor Activity
| Compound ID | Scaffold | DGAT1 IC50 (nM) | Reference |
| Compound 6 | 4-Phenylpiperidine-1-carbonyl cyclohexanecarboxylic acid | 57 | |
| Compound 9e | 4-(5-phenylthiazole-2-carboxamido)cyclohexanecarboxylic acid | 14.8 | |
| Compound 5B | Piperidinyl-oxy-cyclohexanecarboxylic acid | Potent (exact value not specified) |
Table 2: Clinical Efficacy of Gabapentin in Neuropathic Pain
| Study Outcome | Gabapentin Group | Placebo Group | p-value | Reference |
| Change in daily pain score | 1.5 (21% improvement) | 1.0 (14% improvement) | 0.048 | |
| ≥50% pain reduction (Postherpetic Neuralgia) | 32% | 17% | - | |
| ≥50% pain reduction (Diabetic Neuropathy) | 38% | 23% | - |
Table 3: Pharmacokinetic Properties of Tranexamic Acid
| Parameter | Value | Reference |
| Oral Bioavailability | ~30-50% | |
| Plasma Protein Binding | ~3% (to plasminogen) | |
| Elimination Half-life (IV) | ~2 hours | |
| Elimination Half-life (Oral) | ~11 hours |
Experimental Protocols
Synthesis of a this compound Derivative
The following is a representative, generalized protocol for the synthesis of a 4-substituted cyclohexanecarboxylic acid derivative, inspired by the synthesis of Tranexamic acid and other analogs.
Protocol: Synthesis of trans-4-(Aminomethyl)cyclohexanecarboxylic Acid (Tranexamic Acid)
This protocol outlines a synthetic route starting from 4-methylbenzonitrile.
-
Oxidation: The methyl group of 4-methylbenzonitrile is oxidized to a carboxylic acid to yield the mononitrile of terephthalic acid.
-
Reduction of the Cyano Group: The cyano group is reduced to an aminomethyl group using hydrogen gas with a Raney nickel catalyst. This step forms 4-aminomethylbenzoic acid.
-
Reduction of the Benzene Ring: The aromatic ring of 4-aminomethylbenzoic acid is hydrogenated to a cyclohexane ring using a platinum catalyst. This reaction produces a mixture of cis and trans isomers of 4-aminomethylcyclohexanecarboxylic acid.
-
Isomer Separation: The desired trans-isomer (Tranexamic acid) is isolated from the mixture by crystallization of its sodium salt.
Biological Assay Protocols
This protocol describes a method to assess the inhibitory activity of compounds against DGAT1.
-
Enzyme Source: Utilize microsomal fractions from cells overexpressing human DGAT1.
-
Substrates: Use [14C]-oleoyl-CoA and 1,2-dioleoyl-sn-glycerol as substrates.
-
Assay Buffer: Prepare a suitable buffer, for example, 100 mM Tris-HCl (pH 7.4) containing 25 mM MgCl2 and 0.5 mg/mL bovine serum albumin.
-
Reaction Initiation: Add the test compound (dissolved in DMSO) and the enzyme preparation to the assay buffer and pre-incubate. Initiate the reaction by adding the substrates.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).
-
Reaction Termination: Stop the reaction by adding a solution of isopropanol/heptane/water.
-
Lipid Extraction: Extract the radiolabeled triglycerides into the heptane phase.
-
Quantification: Measure the radioactivity in the heptane phase using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of DGAT1 activity by the test compound compared to a vehicle control and determine the IC50 value.
This in vivo assay evaluates the effect of DGAT1 inhibitors on postprandial lipemia.
-
Animals: Use male C57BL/6 mice.
-
Fasting: Fast the mice for a short period (e.g., 2-4 hours) before the test.
-
Compound Administration: Administer the test compound or vehicle orally at a specific time before the fat challenge.
-
Baseline Blood Sample: Collect a baseline blood sample from the tail vein.
-
Fat Challenge: Administer a bolus of a lipid source (e.g., 200 µL of soybean oil) via oral gavage.
-
Post-Gavage Blood Sampling: Collect blood samples at several time points after the fat challenge (e.g., 1, 2, and 3 hours).
-
Triglyceride Measurement: Centrifuge the blood samples to obtain plasma and measure the triglyceride levels using a colorimetric enzymatic assay.
-
Data Analysis: Plot the plasma triglyceride concentration over time and calculate the area under the curve (AUC) to assess the effect of the compound on lipid excursion.
This protocol describes a common method for measuring HDAC inhibition.
-
Reagents: Use a commercially available fluorometric HDAC assay kit which typically includes an acetylated peptide substrate, a developer solution, and a reference HDAC inhibitor (e.g., Trichostatin A).
-
Assay Plate: Perform the assay in a 96-well or 384-well black microplate.
-
Reaction Mixture: To each well, add the HDAC enzyme source (e.g., nuclear extract or purified recombinant HDAC), the assay buffer, and the test compound at various concentrations.
-
Substrate Addition: Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Development: Stop the enzymatic reaction and develop the fluorescent signal by adding the developer solution, which contains a protease that cleaves the deacetylated substrate to release a fluorescent molecule.
-
Fluorescence Measurement: Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm).
-
Data Analysis: Calculate the percent inhibition of HDAC activity and determine the IC50 value for the test compound.
Visualizations
Signaling and Experimental Workflow Diagrams
Caption: Role of DGAT1 in triglyceride synthesis and its inhibition.
Caption: Mechanism of action of Tranexamic acid in fibrinolysis.
Caption: Experimental workflow for the Oral Fat Tolerance Test.
References
Synthesis of Drug Analogues from 4-Hydroxycyclohexanecarboxylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of various drug analogues starting from 4-hydroxycyclohexanecarboxylic acid. This versatile scaffold is a key building block in the development of a range of therapeutic agents, including antiviral and metabolic disorder treatments. The following sections detail synthetic pathways, experimental procedures, and key data for the preparation of bioactive molecules.
Introduction
This compound, with its stereoisomeric forms (cis and trans), offers a unique three-dimensional structure that is valuable in drug design. The presence of both a hydroxyl and a carboxylic acid group allows for diverse chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. This document will focus on the synthesis of key drug analogues, including neuraminidase inhibitors and Diacylglycerol Acyltransferase 1 (DGAT1) inhibitors.
I. Synthesis of Neuraminidase Inhibitor Analogues
The cyclohexane ring of this compound serves as a mimic of the sialic acid scaffold, a key recognition element for the influenza virus neuraminidase. Modifications of this core structure have led to the development of potent neuraminidase inhibitors.[1][2]
A. General Synthetic Strategy
A common strategy involves the conversion of this compound into a more functionalized intermediate, such as an amino or guanidinylated derivative, which is crucial for interaction with the active site of the neuraminidase enzyme.
A representative synthetic workflow for the derivatization of a this compound analogue is depicted below.
References
Application Notes and Protocols for the Use of 4-Hydroxycyclohexanecarboxylic Acid in Polymer Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Hydroxycyclohexanecarboxylic acid is a versatile bifunctional monomer containing both a hydroxyl (-OH) and a carboxylic acid (-COOH) group. This unique structure makes it a valuable building block for the synthesis of various polymers, particularly polyesters and polyanhydrides, through polycondensation reactions. The cycloaliphatic nature of this monomer can impart unique properties to the resulting polymers, such as improved thermal stability, mechanical strength, and biodegradability, making them suitable for a range of applications, including in the biomedical field for drug delivery systems and biodegradable implants.[1][2][3] The stereochemistry of the hydroxyl and carboxylic acid groups on the cyclohexane ring (cis or trans) can also significantly influence the polymer's crystallinity and melting point.[1]
Applications in Polymer Synthesis
The primary application of this compound in polymer synthesis is as a monomer for producing:
-
Polyesters: Through self-condensation or copolymerization with other diols or dicarboxylic acids, polyesters with tailored properties can be synthesized. These aliphatic polyesters are often biodegradable and have potential uses in medical devices and environmentally friendly plastics.[2]
-
Polyanhydrides: While its dicarboxylic acid derivative, 1,4-cyclohexanedicarboxylic acid (1,4-CHDA), is more commonly used for polyanhydride synthesis, this compound can be chemically modified to be incorporated into such polymers. Polyanhydrides are known for their surface-eroding properties, which are highly desirable for controlled drug release applications.
Experimental Protocols
Protocol 1: Synthesis of Polyester via Melt Polycondensation of this compound
This protocol describes the direct polycondensation of this compound to form a polyester.
Materials:
-
This compound (cis/trans mixture or a specific isomer)
-
Catalyst (e.g., antimony(III) oxide, tin(II) 2-ethylhexanoate, or an inorganic acid like H3PO4)
-
High-vacuum, high-temperature reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet.
Procedure:
-
Monomer and Catalyst Charging: Charge the reaction vessel with this compound and the catalyst (e.g., 0.05-0.1 mol% relative to the monomer).
-
Inert Atmosphere: Purge the reactor with dry nitrogen gas to remove any air and moisture. Maintain a slow, continuous flow of nitrogen during the initial stage of the reaction.
-
Esterification Stage (First Stage):
-
Heat the reaction mixture to a temperature of 180-200°C with continuous stirring.
-
Water will be produced as a byproduct of the esterification reaction and should be continuously removed via the distillation outlet.
-
Maintain this stage for 2-4 hours or until the majority of the theoretical amount of water has been collected.
-
-
Polycondensation Stage (Second Stage):
-
Gradually increase the temperature to 220-250°C.
-
Slowly apply a high vacuum (e.g., <1 Torr) to the system to facilitate the removal of the remaining water and any volatile byproducts, thereby driving the polymerization reaction towards a higher molecular weight.
-
A noticeable increase in the viscosity of the reaction mixture will be observed as the polymerization progresses.
-
Continue the reaction under these conditions for 4-8 hours. The reaction time can be optimized based on the desired molecular weight.
-
-
Polymer Recovery:
-
Cool the reactor to room temperature under a nitrogen atmosphere.
-
The resulting polyester can be recovered as a solid.
-
For purification, the polymer can be dissolved in a suitable solvent (e.g., chloroform or dichloromethane) and precipitated in a non-solvent (e.g., methanol or ethanol).
-
Dry the purified polymer in a vacuum oven at a temperature below its glass transition temperature until a constant weight is achieved.
-
Characterization:
-
FTIR Spectroscopy: To confirm the formation of ester linkages (C=O stretching around 1735 cm⁻¹) and the disappearance of the carboxylic acid O-H broad peak.
-
NMR Spectroscopy (¹H and ¹³C): To determine the chemical structure and purity of the polymer.
-
Gel Permeation Chromatography (GPC): To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm).
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.
Data Presentation
Table 1: Expected Properties of Polymers Derived from this compound
The following table presents hypothetical data based on typical properties of similar aliphatic polyesters and polyanhydrides. Actual values will depend on the specific isomeric composition of the monomer and the final molecular weight of the polymer.
| Property | Polyester (from Protocol 1) | Polyanhydride (from 1,4-CHDA) |
| Appearance | White to off-white solid | Crystalline solid |
| Solubility | Soluble in chlorinated solvents | Insoluble in common solvents |
| Glass Transition Temp. (Tg) | 40 - 70 °C | Not typically reported |
| Melting Temp. (Tm) | 150 - 220 °C | 170 - 280 °C (isomer dependent) |
| Decomposition Temp. (Td) | > 280 °C | ~280 - 300 °C |
| Molecular Weight (Mw) | 20,000 - 80,000 g/mol | High molecular weight |
Table 2: Polymer Characterization Techniques and Expected Observations
| Technique | Parameter Measured | Expected Observation/Result |
| FTIR | Functional Groups | Appearance of a strong ester C=O stretch (~1735 cm⁻¹). Disappearance of the broad O-H stretch from the carboxylic acid. |
| ¹H NMR | Proton Environment | Signals corresponding to the protons on the cyclohexane ring and potentially end-groups. |
| GPC | Molecular Weight Distribution | Determination of Mn, Mw, and PDI. A PDI around 2 is typical for polycondensation. |
| DSC | Thermal Transitions | Measurement of Tg and Tm, providing insight into the polymer's amorphous or semi-crystalline nature. |
| TGA | Thermal Stability | Onset temperature of thermal degradation. |
Visualizations
Diagram 1: Experimental Workflow for Polyester Synthesis
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Esterification of 4-Hydroxycyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the esterification of 4-hydroxycyclohexanecarboxylic acid, a key process in the synthesis of various pharmaceuticals and specialty chemicals. The protocols outlined below cover several common and effective esterification methods: Fischer Esterification, Steglich Esterification, and the Mitsunobu Reaction. Additionally, a protocol for the synthesis of methyl 4-hydroxycyclohexanecarboxylate via hydrogenation of methyl 4-hydroxybenzoate is included as an alternative route to the ester.
Data Presentation: Comparison of Esterification Protocols
The following table summarizes the key quantitative data for the different esterification methods, providing a basis for comparison. Please note that where direct data for this compound is not available, the data is based on analogous reactions with similar substrates and is indicated accordingly.
| Method | Alcohol | Catalyst/Reagents | Solvent | Reaction Time | Temperature | Yield (%) |
| Fischer Esterification | Methanol | H₂SO₄ (catalytic) | Methanol | 30 minutes | Reflux (~65°C) | ~90% (estimated) |
| Ethanol | H₂SO₄ (catalytic) | Ethanol | 2 hours | Reflux (~78°C) | ~95% (estimated)[1] | |
| Steglich Esterification | Ethanol | DCC, DMAP | Dichloromethane | 3 hours | Room Temp. | 76-81% (analogous)[2] |
| Mitsunobu Reaction | Benzyl Alcohol | PPh₃, DIAD/DEAD | THF | 24 hours | Room Temp. | ~88% (analogous)[3] |
| Hydrogenation | (from Methyl 4-hydroxybenzoate) | 5% Rh/Al₂O₃ | Methanol | 18 hours | Room Temp. | 98%[4] |
Experimental Protocols
Fischer Esterification of this compound
The Fischer esterification is a classic acid-catalyzed esterification method that is cost-effective and suitable for producing simple alkyl esters.[5] The reaction is driven to completion by using a large excess of the alcohol, which also serves as the solvent.
Protocol for Methyl 4-Hydroxycyclohexanecarboxylate:
-
Materials:
-
This compound (1.0 eq)
-
Methanol (as solvent, large excess)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, e.g., 0.1 eq)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a round-bottom flask, add this compound and methanol.
-
Carefully add the concentrated sulfuric acid to the solution while stirring.
-
Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 65°C) with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes to an hour.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 4-hydroxycyclohexanecarboxylate.
-
The crude product can be purified by flash column chromatography on silica gel.
-
Protocol for Ethyl 4-Hydroxycyclohexanecarboxylate:
-
This procedure is analogous to the synthesis of the methyl ester, with the substitution of ethanol for methanol. The reaction is typically refluxed for 2 hours. A yield of approximately 95% can be expected based on similar reactions.
Steglich Esterification of this compound
The Steglich esterification is a mild method that uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. It is particularly useful for substrates that are sensitive to acidic conditions and can be performed at room temperature.
Protocol for Ethyl 4-Hydroxycyclohexanecarboxylate:
-
Materials:
-
This compound (1.0 eq)
-
Ethanol (1.5 eq)
-
Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Dichloromethane (DCM), anhydrous
-
0.5 N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound, ethanol, and DMAP in anhydrous dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of DCC in dichloromethane dropwise to the cooled mixture.
-
Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature. Continue stirring for an additional 3 hours.
-
A white precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by filtration.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain ethyl 4-hydroxycyclohexanecarboxylate. A yield of 76-81% is expected based on analogous procedures.
-
Mitsunobu Reaction for the Esterification of this compound
The Mitsunobu reaction allows for the conversion of primary and secondary alcohols to esters with inversion of stereochemistry. This reaction utilizes a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
Protocol for Benzyl 4-Hydroxycyclohexanecarboxylate:
-
Materials:
-
This compound (as the nucleophile, requires protection of the carboxylic acid first, or use of the alcohol as the substrate with a protected carboxylic acid)
-
Alternatively, using the alcohol of this compound and a separate carboxylic acid. For this example, we will esterify a protected this compound with an external alcohol. Let's assume the carboxylic acid is protected, and we are reacting the hydroxyl group. For this example, we will consider the inversion of the hydroxyl group of a derivative of this compound with an external acid like benzoic acid.
-
A derivative of this compound (e.g., the methyl ester) (1.0 eq)
-
Benzoic acid (1.2 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve the methyl 4-hydroxycyclohexanecarboxylate, benzoic acid, and triphenylphosphine in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add the DIAD or DEAD dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction by TLC.
-
Once complete, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by flash column chromatography to separate the desired ester from triphenylphosphine oxide and the diisopropyl/diethyl hydrazinedicarboxylate byproduct. An expected yield of around 88% can be anticipated based on similar reactions.
-
Synthesis of Methyl 4-Hydroxycyclohexanecarboxylate via Hydrogenation
This protocol describes an alternative route to the target ester, starting from methyl 4-hydroxybenzoate.
-
Materials:
-
Methyl 4-hydroxybenzoate (1.0 eq)
-
5% Rhodium on Alumina (Rh/Al₂O₃) catalyst
-
Methanol
-
Hydrogen gas (H₂)
-
Diatomaceous earth
-
Anhydrous potassium carbonate (K₂CO₃)
-
Ether
-
-
Procedure:
-
In a high-pressure reaction vessel (e.g., a Parr shaker), add methyl 4-hydroxybenzoate and methanol.
-
Purge the vessel with nitrogen, and then carefully add the 5% Rh/Al₂O₃ catalyst.
-
Pressurize the reactor with hydrogen gas to 3.74 MPa.
-
Shake the reaction mixture at room temperature for 18 hours.
-
After the reaction is complete, vent the hydrogen and purge with nitrogen.
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst. Wash the pad with methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Dissolve the residue in ether and add anhydrous potassium carbonate.
-
Filter to remove the solids and wash the filter cake with ether.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by distillation (e.g., Kugelrohr) to yield methyl 4-hydroxycyclohexanecarboxylate (98% yield).
-
Visualizations
Fischer Esterification Workflow
Caption: Workflow for Fischer Esterification.
Steglich Esterification Workflow
Caption: Workflow for Steglich Esterification.
Mitsunobu Reaction Signaling Pathway
Caption: Key intermediates in the Mitsunobu Reaction.
References
- 1. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. METHYL 4-HYDROXYCYCLOHEXANECARBOXYLATE | 17449-76-2 [chemicalbook.com]
- 5. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
Application Notes and Protocols: 4-Hydroxycyclohexanecarboxylic Acid as a Versatile Building Block for Novel Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 4-hydroxycyclohexanecarboxylic acid as a promising bifunctional monomer for the synthesis of novel polyesters and other polymers. This document outlines the synthesis of the monomer, polymerization procedures, potential material properties, and applications, particularly in the biomedical and pharmaceutical fields. Due to the emerging nature of this specific monomer, some data presented is based on closely related cycloaliphatic polyesters and should be considered as a predictive guide for materials derived from this compound.
Introduction to this compound
This compound is a cycloaliphatic building block possessing both a hydroxyl and a carboxylic acid functional group. This unique structure allows it to undergo self-condensation or copolymerization to form a variety of polymers, most notably polyesters. The cyclohexane ring imparts rigidity and thermal stability to the polymer backbone, while the ester linkages can offer biodegradability. The presence of both cis and trans isomers of the monomer can significantly influence the polymer's crystallinity, and consequently its mechanical and thermal properties. The trans isomer, with its more linear and rigid structure, is often associated with higher crystallinity and melting points in the resulting polymers.
The bifunctionality of this compound makes it an attractive candidate for creating materials with tunable properties for a range of applications, from specialty plastics to advanced biomaterials for drug delivery and tissue engineering.
Monomer Synthesis: trans-4-Hydroxycyclohexanecarboxylic Acid
The synthesis of the trans isomer of this compound is often desired to achieve polymers with higher crystallinity and thermal stability. A common route involves the hydrogenation of p-hydroxybenzoic acid followed by isomerization.
Protocol for the Synthesis of trans-4-Hydroxycyclohexanecarboxylic Acid
This protocol is adapted from established methods for the synthesis of trans-4-hydroxycyclohexanecarboxylic acid.
Step 1: Hydrogenation of p-Hydroxybenzoic Acid
-
Reaction Setup: In a high-pressure autoclave, add p-hydroxybenzoic acid, a suitable solvent (e.g., water), and a hydrogenation catalyst (e.g., 5% Ruthenium on Carbon).
-
Inerting: Purge the autoclave with nitrogen gas to remove oxygen.
-
Hydrogenation: Pressurize the autoclave with hydrogen gas to 1-3 MPa.
-
Heating and Reaction: Heat the mixture to 80-150°C while stirring. The reaction is complete when hydrogen uptake ceases. This step yields a mixture of cis- and trans-4-hydroxycyclohexanecarboxylic acid.
Step 2: Isomerization to the trans-Isomer
-
Reaction Setup: Dissolve the mixture of cis and trans isomers in a suitable alcohol solvent (e.g., methanol, ethanol).
-
Catalyst Addition: Add a sodium alkoxide catalyst (e.g., sodium methoxide, sodium ethoxide).
-
Reflux: Heat the mixture to reflux and maintain for several hours to promote the conversion of the cis isomer to the more thermodynamically stable trans isomer.
-
Work-up: Cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to a pH of 2-3 to precipitate the product.
Step 3: Purification
-
Filtration: Filter the solid product and wash with cold water.
-
Crystallization: Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/petroleum ether) to obtain pure trans-4-hydroxycyclohexanecarboxylic acid.
Experimental Workflow for Monomer Synthesis
Caption: Workflow for the synthesis of trans-4-hydroxycyclohexanecarboxylic acid.
Polymerization Protocols
This compound can be polymerized via several methods, with melt polycondensation and solution polymerization being the most common for hydroxy acids.
Melt Polycondensation
This method is suitable for producing high molecular weight polyesters and avoids the use of solvents.
Protocol for Melt Polycondensation
-
Reactor Setup: Charge a three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet with this compound and a polycondensation catalyst (e.g., antimony(III) oxide, tin(II) octoate) at a concentration of 0.01-0.1 mol% relative to the monomer.
-
Inert Atmosphere: Purge the reactor with dry nitrogen for at least 30 minutes to remove oxygen and moisture. Maintain a gentle nitrogen flow during the initial heating stage.
-
Esterification: Heat the reactor to a temperature above the melting point of the monomer (typically 150-180°C) with continuous stirring. Water will be generated as a byproduct and should be collected in the distillation receiver. Continue this stage until the majority of the theoretical amount of water has been removed.
-
Polycondensation: Gradually increase the temperature to 200-240°C while slowly applying a vacuum (down to <1 mmHg). The viscosity of the reaction mixture will increase significantly as the molecular weight of the polymer grows. Continue the reaction under high vacuum for several hours until the desired molecular weight is achieved.
-
Polymer Isolation: Cool the reactor to room temperature under a nitrogen atmosphere. The resulting solid polymer can then be removed. For purification, the polymer can be dissolved in a suitable solvent (e.g., chloroform, hexafluoroisopropanol) and precipitated into a non-solvent (e.g., cold methanol).
Solution Polymerization
Solution polymerization is useful for achieving better temperature control and can be performed at lower temperatures than melt polycondensation, which can be advantageous for monomers that are sensitive to thermal degradation.
Protocol for Solution Polymerization
-
Reactor Setup: In a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet, dissolve this compound in a high-boiling point, inert solvent (e.g., diphenyl ether, toluene).
-
Catalyst Addition: Add a suitable catalyst, such as p-toluenesulfonic acid or a tin-based catalyst.
-
Azeotropic Removal of Water: Heat the reaction mixture to reflux. The water formed during esterification will be removed azeotropically with the solvent.
-
Polymerization: Continue the reaction at reflux for several hours until no more water is collected, indicating the completion of the polymerization.
-
Polymer Isolation and Purification: Cool the reaction mixture and precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol). Filter the polymer, wash it with the non-solvent, and dry it under vacuum.
Experimental Workflow for Polymer Synthesis
Caption: General workflows for melt and solution polymerization of this compound.
Material Properties
The properties of polymers derived from this compound are expected to be influenced by the isomeric composition of the monomer and the resulting polymer microstructure. While specific data for poly(4-hydroxycyclohexanecarboxylate) is limited, the properties of polyesters derived from the structurally similar 1,4-cyclohexanedicarboxylic acid (CHDA) can provide valuable insights.
Table 1: Predicted Thermal and Mechanical Properties of Poly(4-hydroxycyclohexanecarboxylate) based on CHDA-derived Polyesters
| Property | Predicted Value Range | Influencing Factors |
| Thermal Properties | ||
| Glass Transition Temperature (Tg) | 40 - 100 °C | Higher trans-isomer content generally increases Tg.[1] |
| Melting Temperature (Tm) | 150 - 250 °C | Dependent on crystallinity, which is higher with more trans-isomer. |
| Decomposition Temperature (Td) | > 300 °C | The cycloaliphatic ring contributes to good thermal stability.[2] |
| Mechanical Properties | ||
| Young's Modulus | 1 - 3 GPa | Higher crystallinity leads to a higher modulus. |
| Tensile Strength | 40 - 70 MPa | Dependent on molecular weight and crystallinity. |
| Elongation at Break | 5 - 150 % | Lower crystallinity and amorphous regions contribute to higher elongation. |
Note: These values are estimations based on data for polyesters synthesized from 1,4-cyclohexanedicarboxylic acid and various diols. Actual values for poly(4-hydroxycyclohexanecarboxylate) will need to be determined experimentally.
Applications in Drug Development and Biomedical Fields
The inherent properties of polyesters, such as biocompatibility and biodegradability, make them excellent candidates for various biomedical applications.[3][4][5] Polymers derived from this compound are expected to share these characteristics.
Potential Applications:
-
Controlled Drug Delivery: The polyester backbone can be designed to degrade at a controlled rate, allowing for the sustained release of encapsulated therapeutic agents. The degradation products, being a hydroxy acid, are anticipated to be biocompatible. Polyanhydrides synthesized from the related 1,4-cyclohexanedicarboxylic acid have shown promise for controlled drug release with surface-eroding characteristics.
-
Tissue Engineering Scaffolds: The mechanical properties and biocompatibility of these polymers could make them suitable for fabricating scaffolds that support cell growth and tissue regeneration. The degradation rate can be tailored to match the rate of new tissue formation.
-
Medical Devices: The thermal and mechanical stability of these polyesters may allow for their use in implantable medical devices such as sutures, stents, and bone fixation screws.
Biocompatibility Considerations:
While polyesters are generally considered biocompatible, it is crucial to perform in vitro and in vivo studies to assess the cytotoxicity and inflammatory response of any new polymer intended for biomedical use. Key assays include:
-
In Vitro Cytotoxicity: MTT or LDH assays using relevant cell lines (e.g., fibroblasts, endothelial cells) to evaluate cell viability and membrane integrity in the presence of the polymer or its degradation products.
-
Hemocompatibility: Testing for hemolysis, coagulation, and platelet activation if the material is intended for blood-contacting applications.
-
In Vivo Biocompatibility: Subcutaneous implantation in animal models to assess the local tissue response, including inflammation, fibrosis, and integration.
Logical Flow for Biomedical Application Development
Caption: Logical progression for the development of polymers from this compound for biomedical applications.
Characterization Protocols
Thorough characterization is essential to understand the structure-property relationships of the synthesized polymers.
Table 2: Key Characterization Techniques and Protocols
| Technique | Purpose | Protocol Summary |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure and determine the cis/trans isomer ratio. | Dissolve the polymer in a suitable deuterated solvent (e.g., CDCl3, HFIP-d2). Acquire 1H and 13C NMR spectra. The relative integration of characteristic peaks can be used to quantify the isomeric content. |
| Gel Permeation Chromatography (GPC) | To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). | Dissolve the polymer in a suitable solvent (e.g., THF, chloroform) and analyze using a GPC system calibrated with polystyrene or polymethyl methacrylate standards. |
| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity. | Heat a small sample of the polymer under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min). The thermal transitions will appear as steps or peaks in the thermogram. |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability and decomposition temperature (Td). | Heat a sample of the polymer at a controlled rate (e.g., 10 °C/min) in a nitrogen or air atmosphere and monitor the weight loss as a function of temperature. |
| Tensile Testing | To measure the mechanical properties such as Young's modulus, tensile strength, and elongation at break. | Prepare dog-bone shaped specimens of the polymer film or molded bars. Perform tensile testing using a universal testing machine according to ASTM standards (e.g., ASTM D638). |
| In Vitro Degradation Study | To assess the degradation rate in a simulated physiological environment. | Incubate pre-weighed polymer samples in a phosphate-buffered saline (PBS) solution (pH 7.4) at 37°C. At predetermined time points, remove the samples, dry them, and measure the weight loss, changes in molecular weight (GPC), and mechanical properties. |
These application notes and protocols provide a foundational guide for researchers interested in exploring this compound as a building block for novel materials. The versatility of this monomer, coupled with the potential for creating biocompatible and biodegradable polymers, opens up exciting opportunities in materials science and drug development. Experimental validation of the predicted properties and in-depth biological evaluation will be crucial next steps in realizing the full potential of this promising monomer.
References
Synthesis of Polyesters from 4-Hydroxycyclohexanecarboxylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of polyesters derived from 4-hydroxycyclohexanecarboxylic acid. This monomer is a valuable building block for creating biocompatible and biodegradable polymers with potential applications in drug delivery, medical devices, and specialty materials. The protocols outlined below are based on established principles of polyester synthesis, drawing parallels from similar aliphatic and cycloaliphatic monomers.
Introduction
This compound is a cycloaliphatic hydroxy acid that can undergo polymerization through two primary routes: self-condensation polymerization of the hydroxy acid and ring-opening polymerization of its corresponding lactone. The resulting polyester, poly(4-hydroxycyclohexanecarboxylate), possesses a unique combination of a flexible cyclohexyl ring in its backbone, which can influence its thermal and mechanical properties.
The stereochemistry of the monomer (cis or trans) can play a significant role in the polymerization process and the final properties of the polymer. The cis-isomer is known to readily form a lactone, making it a suitable candidate for ring-opening polymerization. The trans-isomer is more likely to undergo direct polycondensation.
Synthesis Pathways
Two principal pathways can be employed for the synthesis of polyesters from this compound.
1. Self-Condensation Polymerization: This method involves the direct polymerization of the this compound monomer at elevated temperatures, typically under vacuum and in the presence of a catalyst, to facilitate the removal of water as a byproduct.
2. Ring-Opening Polymerization (ROP): This approach first requires the synthesis of the lactone from this compound (predominantly from the cis-isomer). The isolated lactone is then polymerized using a catalytic system to open the ring and form the polyester chain. ROP often allows for better control over the molecular weight and a narrower molecular weight distribution.
Experimental Protocols
Protocol 1: Melt Polycondensation of this compound
This protocol describes the synthesis of poly(4-hydroxycyclohexanecarboxylate) via melt polycondensation. This method is suitable for producing the polyester in bulk without the use of solvents.
Materials:
-
trans-4-Hydroxycyclohexanecarboxylic acid
-
Catalyst: Tin(II) 2-ethylhexanoate (Sn(Oct)₂), or a mixture of phosphoric acid (H₃PO₄) and sulfuric acid (H₂SO₄)[1]
-
Nitrogen gas (high purity)
-
Methanol (for cleaning)
-
Chloroform or Dichloromethane (for polymer dissolution)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer with a high-torque motor
-
Distillation head with a condenser and collection flask
-
High-vacuum pump with a cold trap
-
Heating mantle with a temperature controller
-
Nitrogen inlet
Procedure:
-
Reactor Setup: Assemble the reaction apparatus in a fume hood. Ensure all glassware is thoroughly dried to prevent premature reaction termination.
-
Monomer and Catalyst Charging: Charge the three-neck flask with trans-4-hydroxycyclohexanecarboxylic acid and the catalyst (e.g., 0.05 mol% Sn(Oct)₂ relative to the monomer).
-
Inert Atmosphere: Purge the system with dry nitrogen gas for 15-20 minutes to remove any residual air and moisture. Maintain a gentle nitrogen flow during the initial heating phase.
-
Esterification Stage:
-
Heat the reaction mixture to 150-160°C under a slow stream of nitrogen with mechanical stirring. The monomer will melt and the initial esterification will begin, leading to the formation of oligomers and the release of water.
-
Maintain this temperature for 2-4 hours as water is distilled off and collected.
-
-
Polycondensation Stage:
-
Gradually increase the temperature to 180-200°C.
-
Slowly apply a vacuum (reducing the pressure to <1 mbar) over 30-60 minutes to facilitate the removal of water and drive the polymerization reaction towards higher molecular weights.[1]
-
Continue the reaction under high vacuum and at 180-200°C for 4-8 hours. The viscosity of the reaction mixture will increase significantly.
-
-
Polymer Recovery:
-
Remove the heat and allow the reactor to cool to room temperature under a nitrogen atmosphere.
-
The resulting polyester will be a solid mass. The polymer can be removed by carefully breaking the flask (if necessary) or by dissolving it in a suitable solvent like chloroform.
-
If dissolved, the polymer can be purified by precipitation in a non-solvent such as methanol, followed by filtration and drying under vacuum at 40-50°C until a constant weight is achieved.
-
Protocol 2: Ring-Opening Polymerization of 4-Hydroxycyclohexanecarboxylate Lactone
This protocol outlines the synthesis of poly(4-hydroxycyclohexanecarboxylate) via the ring-opening polymerization of the corresponding lactone.
Part A: Synthesis of 4-Hydroxycyclohexanecarboxylate Lactone
-
Lactonization: The cis-isomer of this compound can be converted to its corresponding lactone through intramolecular esterification. This is typically achieved by heating the cis-acid, often in the presence of an acid catalyst in a non-polar solvent that allows for azeotropic removal of water.
-
Purification: The resulting lactone should be purified by distillation or recrystallization before use in polymerization to remove any unreacted acid or byproducts.
Part B: Ring-Opening Polymerization
Materials:
-
Purified 4-hydroxycyclohexanecarboxylate lactone
-
Initiator: Benzyl alcohol or 1-dodecanol
-
Catalyst: Tin(II) 2-ethylhexanoate (Sn(Oct)₂) or a silicon-based Lewis acid[2]
-
Toluene (anhydrous)
-
Methanol (for precipitation)
-
Chloroform or Dichloromethane (for dissolution)
Equipment:
-
Schlenk flask or glovebox for moisture-sensitive reactions
-
Magnetic stirrer and stir bar
-
Heating oil bath with a temperature controller
-
Vacuum line
Procedure:
-
Reactor Setup: In a moisture-free environment (glovebox or under a flow of inert gas), add the purified lactone, initiator (e.g., at a monomer-to-initiator ratio of 100:1 for a target degree of polymerization of 100), and anhydrous toluene to a Schlenk flask.
-
Catalyst Addition: Add the catalyst (e.g., Sn(Oct)₂ at a monomer-to-catalyst ratio of 1000:1) to the reaction mixture.
-
Polymerization:
-
Heat the reaction mixture to 110-130°C with stirring.
-
Monitor the progress of the polymerization by checking the viscosity of the solution or by taking small aliquots for analysis (e.g., by ¹H NMR to observe the disappearance of the monomer peaks). Reaction times can vary from a few hours to 24 hours depending on the catalyst and temperature.
-
-
Polymer Recovery and Purification:
-
Cool the reaction mixture to room temperature and dissolve it in a minimal amount of chloroform.
-
Precipitate the polymer by slowly adding the solution to a large excess of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh methanol and dry it under vacuum at 40-50°C to a constant weight.
-
Data Presentation
Quantitative data for poly(4-hydroxycyclohexanecarboxylate) is not extensively reported in the literature. However, we can infer expected properties based on structurally similar aliphatic polyesters. The following table provides a template for characterizing the synthesized polyesters and includes representative data for analogous polymers for comparison.
| Property | Poly(4-hydroxycyclohexanecarboxylate) (Expected) | Poly(butylene adipate)[1] | Poly(hexamethylene 2,5-furandicarboxylate)[3] |
| Molecular Weight | |||
| Number Average (Mₙ) | - | >30,000 g/mol | - |
| Weight Average (Mₙ) | - | 23,000 - 85,000 g/mol | - |
| Polydispersity Index (PDI) | - | - | - |
| Thermal Properties | |||
| Glass Transition Temp (T₉) | Expected to be higher than linear aliphatic polyesters | - | 7 °C |
| Melting Temp (Tₘ) | Dependent on crystallinity | 52-65 °C | 145 °C |
| Decomposition Temp (Tₔ) | >190 °C | - | >350 °C |
| Mechanical Properties | |||
| Tensile Modulus | - | - | - |
| Tensile Strength | - | - | - |
| Elongation at Break | - | - | 210% |
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of polyesters from this compound.
Caption: General workflow for polyester synthesis.
Logical Relationship of Synthesis Methods
This diagram shows the decision-making process for choosing a synthesis route based on the starting monomer isomer.
Caption: Synthesis route selection based on isomer.
References
Application Notes and Protocols for the Derivatization of the Hydroxyl Group in 4-Hydroxycyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical derivatization of the hydroxyl group of 4-hydroxycyclohexanecarboxylic acid. This compound, existing as cis and trans isomers, is a valuable building block in organic synthesis and drug development.[1][2] Derivatization of its hydroxyl group is often necessary to enhance its utility, enabling further synthetic transformations or improving its analytical properties.
The primary methods for derivatizing the hydroxyl group of this compound include acylation (e.g., acetylation), silylation, and etherification. These modifications can serve as protective groups during multi-step syntheses or improve the volatility and thermal stability of the compound for analytical techniques such as gas chromatography-mass spectrometry (GC-MS).[3][4]
Key Derivatization Strategies
The selection of a derivatization strategy depends on the desired outcome, whether for chemical synthesis or analytical purposes.
-
Acylation (Esterification): This common technique converts the hydroxyl group into an ester. Acetylation, for instance, is a straightforward method that can be achieved using reagents like acetic anhydride or acetyl chloride. This method is often used for protecting the hydroxyl group.
-
Silylation: This process replaces the active hydrogen of the hydroxyl group with a silyl group, typically a trimethylsilyl (TMS) group. Silylation dramatically increases the volatility of the compound, making it amenable to GC-MS analysis.[3] Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly employed.
-
Alkylation (Ether Formation): Conversion of the hydroxyl group to an ether can provide a more robust protecting group compared to an ester. This can be achieved under various conditions depending on the alkylating agent used.
It is important to note that the carboxylic acid group in this compound may also react under certain derivatization conditions. Therefore, careful selection of reagents and reaction conditions is crucial to achieve selective derivatization of the hydroxyl group.
Quantitative Data Summary
The following table summarizes quantitative data for various derivatization reactions of the hydroxyl group in this compound and related compounds.
| Derivatization Method | Reagent(s) | Substrate | Product | Yield (%) | Reference |
| Acetylation | Acetic anhydride | This compound (mixture of isomers) | trans-4-Acetoxycyclohexanecarboxylic acid | 44 | |
| Acetylation | Acetic anhydride | This compound (mixture of isomers) | cis-4-Acetoxycyclohexanecarboxylic acid | 42 (as an oil from mother liquor) | |
| Silylation | BSTFA + 1% TMCS | 4-Hydroxypipecolic acid | TMS-derivative | Not specified (analytical method) | |
| Esterification (Steglich) | Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP) | Carboxylic acids and alcohols | Esters | Generally high yields | |
| Esterification (Fischer) | Alcohol, Acid catalyst (e.g., H₂SO₄) | Carboxylic acids and alcohols | Esters | Equilibrium-dependent |
Experimental Protocols
Protocol 1: Acetylation of this compound to form trans-4-Acetoxycyclohexanecarboxylic Acid
This protocol is adapted from a literature procedure for the acetylation of this compound.
Materials:
-
This compound (mixture of cis and trans isomers)
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Water
-
Ethyl acetate
-
Light petroleum (b.p. 40-60 °C)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Filtration apparatus
-
Recrystallization apparatus
Procedure:
-
A mixture of this compound (60 g), acetic anhydride (180 g), and freshly fused sodium acetate (6 g) is heated under reflux for 4 hours.
-
The excess acetic anhydride is removed by distillation under reduced pressure.
-
The residue is cooled and treated with water (60 ml).
-
The mixture is allowed to stand overnight, and the resulting crystalline solid is collected by filtration.
-
The crude product is washed with water and dried.
-
The solid is recrystallized from a mixture of ethyl acetate and light petroleum to yield trans-4-acetoxycyclohexanecarboxylic acid.
Expected Outcome:
-
A yield of approximately 44% of trans-4-acetoxycyclohexanecarboxylic acid with a melting point of 139 °C.
Protocol 2: Silylation of this compound for GC-MS Analysis
This protocol is adapted from a method for the derivatization of a structurally similar compound, 4-hydroxypipecolic acid, and is suitable for preparing this compound for GC-MS analysis.
Materials:
-
This compound sample (dried)
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)
-
Anhydrous pyridine or acetonitrile
-
Reaction vial with a screw cap
-
Heating block or oven
-
GC-MS system
Procedure:
-
Place the dried this compound sample in a reaction vial. It is critical to ensure the sample is anhydrous as silylating reagents are moisture-sensitive.
-
Add 50 µL of anhydrous pyridine or acetonitrile to dissolve the sample.
-
Add 50 µL of BSTFA + 1% TMCS to the vial.
-
Cap the vial tightly and heat at 70-90°C for 30-60 minutes.
-
Cool the vial to room temperature.
-
The sample is now ready for injection into the GC-MS system. Inject 1 µL of the derivatized solution.
Expected Outcome:
-
Formation of the volatile trimethylsilyl derivative of this compound, suitable for GC-MS analysis. The derivatization converts both the hydroxyl and carboxylic acid groups.
Visualizations
Caption: General workflows for synthetic and analytical derivatization.
Caption: Experimental protocol for acetylation of this compound.
Caption: Protocol for silylation for GC-MS analysis.
References
Application Notes and Protocols for Amide Coupling Reactions with 4-Hydroxycyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amide bond formation is a cornerstone of medicinal chemistry and drug development, pivotal in the synthesis of a vast array of pharmaceuticals and biologically active molecules. 4-Hydroxycyclohexanecarboxylic acid is a valuable building block in this field, offering a versatile scaffold that combines a reactive carboxylic acid handle with a hydroxyl group on a cyclohexane ring. This structure allows for the introduction of diverse functionalities and the exploration of conformational space, making it an attractive component in the design of novel therapeutics.
The presence of both a carboxylic acid and a hydroxyl group in this compound presents unique challenges and opportunities in amide coupling reactions. While the carboxylic acid is the primary site for amidation, the hydroxyl group can potentially interfere with the reaction or require a protection-deprotection strategy. This document provides detailed application notes and protocols for performing amide coupling reactions with this compound, addressing these considerations to enable efficient and successful synthesis.
Core Concepts in Amide Coupling
The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable under mild conditions due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must first be "activated" to a more electrophilic species that can readily react with the amine nucleophile. This is typically achieved using a variety of coupling reagents.
Common classes of coupling reagents include carbodiimides (e.g., EDC, DCC), phosphonium salts (e.g., PyBOP), and aminium/uronium salts (e.g., HATU, HBTU).[1] Often, additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are used in conjunction with these reagents to improve reaction efficiency and suppress side reactions like racemization.[2]
A key consideration for this compound is the potential for the hydroxyl group to react with the activated carboxylic acid, leading to esterification as a side product. This can be addressed by either employing a protecting group for the hydroxyl moiety or by carefully selecting reaction conditions that favor amidation. In many instances, protecting-group-free synthesis is a viable and more atom-economical approach.
Experimental Protocols
Herein, we provide two representative protocols for the amide coupling of this compound: one utilizing the widely-used EDC/HOBt coupling system and another employing the highly efficient HATU reagent. These protocols are designed to be adaptable for a range of amine substrates.
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol describes a general procedure for the coupling of this compound with a representative amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-hydroxybenzotriazole (HOBt). This method is often favored for its cost-effectiveness and the water-solubility of its urea byproduct, which simplifies purification.[3]
Materials:
-
This compound
-
Amine of choice (e.g., Benzylamine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF at 0 °C, add EDC·HCl (1.2 eq).
-
Stir the mixture at 0 °C for 30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.5 eq).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.
Protocol 2: HATU Mediated Amide Coupling
This protocol employs O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), a highly efficient coupling reagent known for its rapid reaction times and efficacy with sterically hindered substrates.[4][5]
Materials:
-
This compound
-
Amine of choice (e.g., Aniline)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.5 eq) to the mixture and stir for 5 minutes at room temperature.
-
Add the amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-6 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, dilute with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the final amide product.
Data Presentation
The selection of coupling reagents and reaction conditions can significantly impact the yield and purity of the desired amide. The following table summarizes typical outcomes for the amide coupling of a generic carboxylic acid with an amine using different reagent systems, providing a basis for comparison and optimization.
| Coupling Reagent | Additive | Base | Solvent | Time (h) | Temperature (°C) | Typical Yield (%) | Reference |
| EDC·HCl | HOBt | DIPEA | DMF | 12-24 | RT | 70-90 | |
| HATU | None | DIPEA | DMF | 2-6 | RT | 85-95 | |
| EDC·HCl | DMAP (cat. HOBt) | DIPEA | MeCN | 14 | 23 | 65-93 | |
| DCC | DMAP | None | DCM | 12 | RT | 70-90 |
Visualizing the Workflow and Signaling Pathways
To aid in the conceptual understanding of the experimental process and the underlying chemical transformations, the following diagrams are provided.
Caption: General workflow for the amide coupling of this compound.
Caption: Simplified mechanism of EDC/HOBt mediated amide bond formation.
Conclusion
The amide coupling of this compound is a versatile reaction for the synthesis of novel chemical entities in drug discovery and development. The choice of coupling reagent and reaction conditions is critical for achieving high yields and purity, especially given the presence of the hydroxyl group. The protocols provided herein for EDC/HOBt and HATU mediated couplings offer robust starting points for a wide range of amine substrates. By understanding the underlying principles and carefully optimizing the reaction parameters, researchers can effectively utilize this compound as a key building block in the creation of new molecular architectures with potential therapeutic applications.
References
- 1. CN102675088A - Preparation method of alpha-hydroxy-cyclohexanecarboxylic acid - Google Patents [patents.google.com]
- 2. CN106316825A - Preparing method for trans- 4- hydroxycyclohexanecarboxylic acid - Google Patents [patents.google.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Utilizing 4-Hydroxycyclohexanecarboxylic Acid in the Creation of Rigid Molecular Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, the conformational rigidity of molecular scaffolds is a paramount design principle. Rigid scaffolds reduce the entropic penalty upon binding to a biological target, often leading to enhanced potency and selectivity. 4-Hydroxycyclohexanecarboxylic acid, a readily available and versatile building block, offers a gateway to a diverse range of conformationally restricted scaffolds. Its inherent stereochemistry—existing as both cis and trans isomers—provides a powerful tool for precisely controlling the three-dimensional arrangement of appended functional groups.
These application notes provide a comprehensive overview of the strategies and protocols for leveraging this compound in the synthesis of rigid molecular scaffolds for applications in medicinal chemistry, including the development of peptide mimetics and specialized linkers for novel therapeutic modalities.
Core Concepts and Applications
The utility of this compound as a scaffold precursor stems from its bifunctional nature, possessing both a hydroxyl and a carboxylic acid group. These functional handles allow for orthogonal chemical modifications, enabling the construction of more complex and rigidified structures.
Key Applications:
-
Conformationally Constrained Peptide Mimetics: The cyclohexane ring serves as a rigid core to mimic peptide secondary structures, such as β-turns. By converting the hydroxyl group to an amine, 4-aminocyclohexanecarboxylic acid can be incorporated into peptide sequences to enforce specific conformations.[1]
-
Rigid Linkers for Proteolysis-Targeting Chimeras (PROTACs): The development of effective PROTACs relies on linkers that maintain an optimal distance and orientation between the target protein and the E3 ligase. Rigid linkers derived from cyclic structures can improve the metabolic stability and efficacy of these bifunctional molecules.[2][3][4][5]
-
Spirocyclic Scaffolds: The ketone derivative, 4-oxocyclohexanecarboxylic acid, is a valuable precursor for the synthesis of spirocyclic compounds. These scaffolds are of significant interest in drug discovery due to their three-dimensional nature, which allows for the exploration of novel chemical space.
Experimental Protocols
Protocol 1: Synthesis of trans-4-Aminocyclohexanecarboxylic Acid as a Rigid Dipeptide Mimetic
This protocol outlines the conversion of trans-4-hydroxycyclohexanecarboxylic acid to its corresponding amino acid derivative, which can be utilized in solid-phase peptide synthesis to introduce conformational constraints.
Workflow Diagram:
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Rigid Linker-Based IRAK4 PROTACs with Improved Metabolic Stability for the Treatment of Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
Application of α-Cyano-4-hydroxycinnamic Acid (4-HCCA) in the Synthesis of Liquid Crystals: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Cyano-4-hydroxycinnamic acid (4-HCCA) is a well-established matrix material in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, where it is known to form a liquid crystalline matrix.[1] While its direct application as a central core for the synthesis of thermotropic or lyotropic liquid crystals is not extensively documented, its inherent molecular structure—a rigid core with modifiable functional groups (a carboxylic acid and a hydroxyl group)—makes it an intriguing candidate for the design of novel mesogenic materials. Derivatives of the closely related cinnamic acid are known to exhibit liquid crystalline properties.[1] Cinnamic acid-based molecules have been incorporated into various liquid crystal systems, including calamitic (rod-shaped) and bent-core mesogens.[2][3]
This document provides detailed application notes and protocols for the potential synthesis of liquid crystals using 4-HCCA as a starting scaffold. The methodologies are based on established synthetic routes for creating liquid crystals from analogous cinnamic acid derivatives.
Data Presentation: Properties of Cinnamic Acid-Based Liquid Crystals
The following tables summarize quantitative data for liquid crystals synthesized from cinnamic acid derivatives. This data serves as a reference for the types of mesophases and transition temperatures that might be expected from 4-HCCA-based analogues.
Table 1: Phase Transition Temperatures of 4-Alkoxycinnamic Acids
| n (Alkyl Chain Length) | Melting Point (°C) | Clearing Point (°C) | Mesophase |
| 1 | 172 | 187 | Nematic |
| 2 | 151 | 170 | Nematic |
| 3 | 144 | 154 | Nematic |
| 4 | 135 | 145 | Nematic |
| 5 | 125 | 132 | Nematic |
| 6 | 118 | 128 | Nematic |
| 7 | 110 | 125 | Nematic, Smectic |
| 8 | 105 | 123 | Nematic, Smectic |
| 9 | 102 | 122 | Nematic, Smectic |
| 10 | 100 | 121 | Nematic, Smectic |
| 12 | 98 | 119 | Nematic, Smectic |
| 16 | 95 | 115 | Nematic, Smectic |
Data adapted from literature on 4-alkoxycinnamic acids, which are structural analogues of 4-HCCA derivatives.[1]
Table 2: Mesomorphic Properties of Cholesteryl-4-(6-acryloyloxyhexyloxy) Cinnamate (CCM)
| Transition | Temperature (°C) |
| Melting | 120 |
| Isotropization | >120 |
This chiral monomer, derived from cinnamic acid, exhibits a cholesteric liquid crystal phase.
Experimental Protocols
The following protocols describe general synthetic methods for modifying cinnamic acid derivatives to produce liquid crystalline materials. These can be adapted for 4-HCCA, taking into account the additional cyano group.
Protocol 1: Synthesis of 4-Alkoxy-α-cyanocinnamic Acids via Williamson Ether Synthesis
This protocol describes the alkylation of the hydroxyl group of 4-HCCA to introduce a flexible alkyl chain, a common feature in calamitic liquid crystals.
Materials:
-
α-Cyano-4-hydroxycinnamic acid (4-HCCA)
-
Alkyl bromide (e.g., 1-bromohexane)
-
Potassium carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Magnesium sulfate (anhydrous)
Procedure:
-
In a round-bottom flask, dissolve 4-HCCA (1 equivalent) in DMF.
-
Add anhydrous potassium carbonate (2.5 equivalents).
-
Add the desired alkyl bromide (1.1 equivalents).
-
Heat the reaction mixture to 70-80°C and stir for 12-24 hours. Monitor the reaction by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous solution with 1 M HCl to a pH of approximately 2-3 to precipitate the product.
-
Filter the precipitate and wash thoroughly with water.
-
For further purification, dissolve the crude product in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure 4-alkoxy-α-cyanocinnamic acid.
Protocol 2: Synthesis of Ester-Linked Liquid Crystals via Fischer Esterification
This protocol details the esterification of the carboxylic acid group of a 4-HCCA derivative with a phenolic compound, a common strategy to extend the rigid core of the molecule.
Materials:
-
4-Alkoxy-α-cyanocinnamic acid (from Protocol 1)
-
A substituted phenol (e.g., 4-cyanophenol)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM, anhydrous)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the 4-alkoxy-α-cyanocinnamic acid (1 equivalent), the substituted phenol (1 equivalent), and a catalytic amount of DMAP in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, filter off the dicyclohexylurea byproduct.
-
Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography on silica gel to yield the final liquid crystalline compound.
Mandatory Visualizations
Synthesis Workflow Diagram
References
Troubleshooting & Optimization
Technical Support Center: Separation of Cis and Trans 4-Hydroxycyclohexanecarboxylic Acid (4-HCCA) Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the separation of cis and trans 4-HCCA isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating cis and trans 4-HCCA isomers?
The main challenges in separating cis and trans 4-HCCA isomers stem from their structural similarity. Both isomers have the same molecular weight and functional groups, leading to very close physical and chemical properties such as polarity and solubility. This makes their separation by standard chromatographic or crystallization techniques difficult.
Q2: Which analytical techniques are most effective for separating these isomers?
High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation of cis and trans 4-HCCA isomers. Gas Chromatography (GC) after derivatization can also be employed. Additionally, fractional crystallization can be an effective method for separation on a preparative scale.
Q3: How does the mobile phase pH affect the HPLC separation of 4-HCCA isomers?
The mobile phase pH is a critical parameter for the successful separation of 4-HCCA isomers.[1] 4-HCCA is a carboxylic acid, and its ionization state is dependent on the pH.[1] By adjusting the pH of the mobile phase to be at least two pH units away from the pKa of the analytes, you can ensure that the isomers are in a single ionic form (either fully protonated or deprotonated), which generally leads to sharper peaks and better separation. For acidic compounds like 4-HCCA, a lower pH (e.g., pH 2-4) is often used to suppress ionization, leading to increased retention on a reversed-phase column.[2]
Q4: Can I use crystallization to separate the isomers?
Yes, crystallization can be a viable method for separating cis and trans 4-HCCA isomers, particularly for larger-scale purification.[3] This technique relies on potential differences in the crystal lattice energies and solubilities of the two isomers in a specific solvent system. A process involving isomerization to enrich the trans isomer followed by recrystallization has been described, indicating that the trans isomer can be selectively crystallized.
Troubleshooting Guides
HPLC Separation
Issue 1: Poor or no separation of cis and trans isomer peaks.
-
Possible Cause: The mobile phase composition is not optimal for resolving the isomers.
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: This is the most critical parameter. For reversed-phase HPLC, start with an acidic mobile phase (e.g., pH 2.5-3.5) using a suitable buffer like phosphate or formate to suppress the ionization of the carboxylic acid group. This will increase the hydrophobicity of the molecules and their retention on a C18 column.
-
Modify Organic Solvent Ratio: Systematically vary the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous buffer. A lower percentage of organic solvent will generally increase retention times and may improve resolution.
-
Change Organic Modifier: If acetonitrile does not provide adequate separation, try methanol or a combination of both, as this can alter the selectivity.
-
Select a Different Stationary Phase: If a standard C18 column is not effective, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase column. For separating cis/trans isomers, a cholesterol-based column can also be effective due to its shape-selectivity.
-
Issue 2: Peak splitting or broad peaks for one or both isomers.
-
Possible Cause 1: The mobile phase pH is too close to the pKa of 4-HCCA, causing both the ionized and non-ionized forms to be present.
-
Solution: Adjust the mobile phase pH to be at least 2 pH units above or below the pKa of 4-HCCA. Ensure the buffer concentration is sufficient (typically 10-25 mM) to maintain a stable pH.
-
-
Possible Cause 2: The sample solvent is incompatible with the mobile phase.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent must be used for solubility, inject the smallest possible volume.
-
-
Possible Cause 3: A void has formed at the head of the column or the inlet frit is partially blocked.
-
Solution: If all peaks in the chromatogram are split, this is a likely cause. First, try back-flushing the column (if the manufacturer allows). If the problem persists, the column may need to be replaced. Using a guard column can help protect the analytical column.
-
Issue 3: Fluctuating retention times.
-
Possible Cause 1: Inconsistent mobile phase preparation.
-
Solution: Ensure accurate and consistent preparation of the mobile phase, especially the buffer concentration and pH. It is recommended to prepare the aqueous buffer and adjust the pH before adding the organic modifier.
-
-
Possible Cause 2: Poor column temperature control.
-
Solution: Use a column oven to maintain a constant and stable temperature, as temperature fluctuations can affect retention times.
-
-
Possible Cause 3: Insufficient column equilibration time.
-
Solution: Allow the column to equilibrate with the mobile phase for a sufficient amount of time (at least 10-15 column volumes) before starting the analysis, especially when using a new mobile phase.
-
Crystallization Separation
Issue 1: Both isomers co-crystallize or no crystallization occurs.
-
Possible Cause 1: The chosen solvent is not selective for one isomer.
-
Solution: Screen a variety of solvents with different polarities. The ideal solvent will have a significant solubility difference between the cis and trans isomers at a given temperature. A mixed solvent system (e.g., petroleum ether and ethyl acetate) may provide the necessary selectivity.
-
-
Possible Cause 2: The solution is not sufficiently supersaturated.
-
Solution: Try slow evaporation of the solvent or slow cooling of a saturated solution to induce crystallization. Seeding the solution with a small crystal of the desired pure isomer can also initiate crystallization.
-
Issue 2: Low purity of the crystallized isomer.
-
Possible Cause: The mother liquor is entrapped within the crystals.
-
Solution: After filtration, wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor. A second recrystallization step may be necessary to achieve high purity.
Data Presentation
Table 1: HPLC Method Parameters for Separation of Structurally Similar Isomers
| Parameter | Value |
| Column | Newcrom BH |
| Mobile Phase | Water and Acetonitrile (MeCN) with a buffer |
| Detection | UV |
| Column Dimensions | 150 x 4.6 mm |
| Particle Size | 5 µm |
Note: The specific buffer and its concentration, the exact ratio of water to acetonitrile, and the UV wavelength would need to be optimized for 4-HCCA.
Experimental Protocols
Protocol 1: HPLC Method Development for Separation of Cis and Trans 4-HCCA Isomers
This protocol provides a systematic approach to developing a reversed-phase HPLC method for the separation of 4-HCCA isomers.
-
Column Selection:
-
Start with a standard C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).
-
-
Mobile Phase Preparation:
-
Aqueous Phase (A): Prepare a 25 mM phosphate buffer and adjust the pH to 2.5 with phosphoric acid. Filter through a 0.45 µm filter.
-
Organic Phase (B): HPLC-grade acetonitrile.
-
-
Initial Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Initial Gradient: Start with a shallow gradient, for example, 10-50% B over 20 minutes.
-
-
Optimization:
-
pH Adjustment: If separation is poor, adjust the pH of the aqueous phase in the range of 2.0 to 4.0.
-
Gradient Modification: Adjust the gradient slope and range to improve the resolution between the two isomer peaks.
-
Isocratic Elution: Once a reasonable separation is achieved with a gradient, an isocratic method can be developed for routine analysis by determining the mobile phase composition at the time of elution of the second isomer.
-
-
Sample Preparation:
-
Dissolve the 4-HCCA isomer mixture in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
-
Protocol 2: Fractional Crystallization for the Enrichment of Trans-4-HCCA
This protocol is based on a described method for the preparation of trans-4-HCCA and can be adapted for the separation of a cis/trans mixture.
-
Isomerization (Optional Enrichment Step):
-
Dissolve the mixture of cis and trans 4-HCCA in a suitable alcohol solvent (e.g., methanol, ethanol).
-
Add a catalytic amount of a sodium alkoxide (e.g., sodium methoxide).
-
Heat the mixture to induce isomerization, which can enrich the more thermodynamically stable trans isomer. The optimal temperature and reaction time should be determined experimentally.
-
-
Crystallization:
-
After the isomerization reaction (or starting with the original mixture), remove the solvent under reduced pressure.
-
Dissolve the resulting crude product in a minimal amount of a hot solvent mixture, such as ethyl acetate and petroleum ether.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.
-
The trans isomer is expected to crystallize preferentially.
-
-
Isolation and Purification:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold petroleum ether.
-
Dry the crystals under vacuum.
-
Analyze the purity of the crystals and the composition of the mother liquor by HPLC to assess the efficiency of the separation. A second recrystallization may be required to achieve higher purity.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for poor HPLC separation of 4-HCCA isomers.
Caption: Logical workflow for selecting a 4-HCCA isomer separation method.
References
- 1. HPLC Troubleshooting Guide [scioninstruments.com]
- 2. Choice of buffer in mobile phase can substantially alter peak areas in quantification of lipids by HPLC-ELSD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN106316825A - Preparing method for trans- 4- hydroxycyclohexanecarboxylic acid - Google Patents [patents.google.com]
Technical Support Center: Optimization of 4-Hydroxy-3-Methoxy-trans-Cinnamic Acid (4-HCCA) Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-hydroxy-3-methoxy-trans-cinnamic acid (4-HCCA), also known as ferulic acid. The primary synthesis route addressed is the Knoevenagel condensation of vanillin with malonic acid.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of 4-HCCA in a question-and-answer format.
Question: Why is my 4-HCCA yield consistently low or why is there no product formation?
Answer:
Low or no yield in the Knoevenagel condensation for 4-HCCA synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.[1]
Potential Causes and Solutions:
-
Inactive Catalyst: The basic catalyst is crucial for the reaction. If it is old or has been improperly stored, it may have lost its activity.[1]
-
Poor Quality of Reagents: The purity of the starting materials, vanillin and malonic acid, is critical. Impurities can inhibit the reaction or lead to the formation of side products.
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Solution: Ensure the purity of your starting materials. If necessary, purify the vanillin by recrystallization or distillation.
-
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time play a significant role in the reaction outcome.
-
Solution: Optimize the reaction conditions. This may involve screening different solvents, adjusting the reaction temperature, or extending the reaction time. Refer to the data in the tables below for guidance on reaction parameter optimization.
-
-
Unfavorable Reaction Equilibrium: The Knoevenagel condensation produces water as a byproduct. Its presence can shift the equilibrium back towards the reactants.
-
Solution: Consider methods for water removal during the reaction, such as azeotropic distillation, if the reaction setup allows.
-
Question: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?
Answer:
The most common side reaction is the self-condensation of the aldehyde (vanillin), which is more prevalent when using a strong base. Another potential side product is the Michael adduct, formed by the addition of a second molecule of malonic acid to the α,β-unsaturated product. Additionally, decarboxylation of the intermediate diacid to form 4-HCCA is a key step, and incomplete decarboxylation can be an issue.
Strategies to Minimize Side Products:
-
Choice of Catalyst: Use a weak base as a catalyst to minimize the self-condensation of vanillin. Proline is a suitable option.
-
Control of Reaction Temperature: Higher temperatures (above 50°C) favor the decarboxylation step to form the desired 4-HCCA. Conversely, lower temperatures may favor the formation of the diacid intermediate.
-
Stoichiometry of Reactants: Carefully control the molar ratio of vanillin to malonic acid. An excess of malonic acid can potentially lead to the formation of Michael adducts.
Frequently Asked Questions (FAQs)
Q1: What is the most common and versatile method for synthesizing 4-HCCA?
A1: The most prevalent method for synthesizing 4-HCCA is the Knoevenagel condensation. This reaction involves the condensation of an aldehyde (vanillin) with an active methylene compound (malonic acid) in the presence of a basic catalyst.
Q2: What are the typical starting materials and catalysts for this synthesis?
A2: The key starting materials are:
-
Carbonyl Compound: Vanillin (4-hydroxy-3-methoxybenzaldehyde).
-
Active Methylene Compound: Malonic acid.
-
Catalyst: A weak base is typically employed. Common choices include piperidine, pyridine, and more sustainable options like proline.
Q3: How is 4-HCCA typically purified after synthesis?
A3: Purification of 4-HCCA is commonly achieved through recrystallization or column chromatography. After the reaction, the mixture is often cooled and acidified (e.g., with hydrochloric acid) to precipitate the crude product. The solid product is then collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent like ethanol can then be performed to obtain the pure product.
Q4: What is the typical temperature range for the Knoevenagel condensation to synthesize 4-HCCA?
A4: Knoevenagel condensations for 4-HCCA synthesis can be performed over a range of temperatures, from room temperature to reflux. The optimal temperature is dependent on the specific substrates, catalyst, and solvent used. For instance, a study optimizing the proline-catalyzed condensation of vanillin and malonic acid in ethanol found optimal conditions at 60°C. Another protocol using benzylamine as a catalyst in methylbenzene suggests a reaction temperature of 85–95°C.
Data Presentation
Table 1: Optimization of Proline-Catalyzed Knoevenagel Condensation of Vanillin and Malonic Acid.
| Parameter | Non-Optimized Conditions | Optimized Conditions |
| Temperature | 40 °C | 60 °C |
| Reaction Time | 16 h | 4 h |
| Malonic Acid Equivalents | 3 eq | 1 eq |
| Proline Equivalents | 1.1 eq | 0.1 eq |
| Solvent | Ethanol (0.5 M) | Ethanol (0.5 M) |
| Conversion Yield | 68% | 80% |
Table 2: Comparison of Catalysts and Reaction Times for 4-HCCA Synthesis.
| Catalyst | Solvent | Temperature | Reaction Time | Yield |
| Piperidine | Pyridine | Reflux | 3 weeks | High |
| Benzylamine | Methylbenzene | 85-95 °C | 2 h | High (Improved) |
| Proline | Ethanol | 60 °C | 4 h | 80% |
Experimental Protocols
Detailed Methodology for Proline-Catalyzed 4-HCCA Synthesis
-
Reactant Preparation: In a round-bottom flask, dissolve vanillin (1.0 equivalent), malonic acid (1.0 equivalent), and L-proline (0.1 equivalents) in ethanol (to a concentration of 0.5 M).
-
Reaction: Stir the reaction mixture at 60°C for 4 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on a C-18 reverse silica gel column using a water:methanol (80:20) eluent to yield pure 4-HCCA as a yellow/white powder.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ferulic Acid: An Overview of Its Synthesis, Composition, Applications, and Storage_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-Hydroxycyclohexanecarboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Hydroxycyclohexanecarboxylic acid.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the common methods for synthesizing this compound?
A1: The most prevalent methods are:
-
Catalytic Hydrogenation of p-Hydroxybenzoic Acid: This is a widely used industrial method where p-hydroxybenzoic acid is hydrogenated in the presence of a catalyst, such as ruthenium or palladium on carbon.[1] This reaction typically yields a mixture of cis- and trans-This compound.
-
Hydration of 4-Cyclohexenecarboxylic Acid Derivatives: This method involves the reaction of a 4-cyclohexenecarboxylic acid derivative (like an ester, nitrile, or amide) with sulfuric acid, followed by hydrolysis to yield the final product.[2]
Q2: I am seeing significant amounts of byproducts in my catalytic hydrogenation of p-hydroxybenzoic acid. What are the likely side products and what causes them?
A2: Byproduct formation is a known issue in the catalytic hydrogenation of benzoic acids, especially when using certain catalysts and solvents. Common byproducts include:
-
Cyclohexylmethanol
-
Toluene
-
Methyl cyclohexane
-
Benzyl alcohol
These byproducts are often observed when using ruthenium-based catalysts in solvents like 1,4-dioxane.[3] The use of a binary solvent system, such as 1,4-dioxane and water, has been shown to increase the selectivity for the desired cyclohexanecarboxylic acid product by reducing the formation of hydrogenolysis products like toluene and methyl cyclohexane.[3]
Q3: My synthesis is yielding a mixture of cis and trans isomers of this compound. How can I increase the yield of the trans isomer?
A3: It is common to obtain a mixture of cis and trans isomers from the direct hydrogenation of p-hydroxybenzoic acid. To obtain a higher concentration of the trans isomer, an isomerization step is typically performed. This involves treating the mixture of isomers with a sodium alkoxide catalyst (such as sodium methoxide, sodium ethoxide, or sodium tert-butoxide) in an alcohol solvent (like methanol, ethanol, or propanol).[1] This process can increase the content of the trans isomer to over 90%.
Q4: What is the best way to purify the final this compound product?
A4: Purification strategies depend on the starting materials and the impurities present. Common methods include:
-
Recrystallization: For the trans isomer, recrystallization from a mixed solvent system of ethyl acetate and petroleum ether is an effective method to obtain a pure product.
-
Silica Gel Chromatography: For the cis isomer, purification can be achieved using silica gel column chromatography.
-
Extraction and Neutralization: In the synthesis from 4-cyclohexenecarboxyamide, purification involves neutralization with sulfuric acid, concentration, and then extraction with ethanol.
Q5: During the synthesis from 4-cyclohexenecarboxylic acid ethyl ester, I am recovering a significant amount of starting material. How can I improve the conversion?
A5: Incomplete conversion can be an issue. The reaction involves the addition of sulfuric acid to the double bond, followed by hydrolysis. To drive the reaction to completion, ensure the reaction temperature and time are optimized. One patented procedure describes heating a mixture of 4-cyclohexenecarboxylic acid ethyl ester and sulfuric acid, followed by hydrolysis under reflux for 4 hours. If starting material is recovered, it can be recycled into the next batch to improve overall yield.
Data Presentation
Table 1: Byproducts in the Catalytic Hydrogenation of Benzoic Acid
| Catalyst Support | Solvent | Potential Byproducts | Reference |
| Ruthenium | 1,4-Dioxane | Cyclohexylmethanol, Toluene, Methyl cyclohexane, Benzyl alcohol | |
| Ruthenium | 1,4-Dioxane/Water | Reduced levels of Toluene and Methyl cyclohexane | |
| Palladium on Carbon | Water | Primarily cis/trans this compound |
Experimental Protocols
Protocol 1: Synthesis of trans-4-Hydroxycyclohexanecarboxylic Acid via Catalytic Hydrogenation and Isomerization
Step 1: Hydrogenation
-
Charge a high-pressure autoclave with p-hydroxybenzoic acid, water, and a 5% ruthenium on carbon catalyst.
-
Seal the reactor and purge with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to 1-3 MPa.
-
Heat the mixture to 80-150°C with stirring.
-
Maintain the temperature and pressure until hydrogen uptake ceases.
-
Monitor the reaction by HPLC to confirm the complete conversion of the starting material.
-
After the reaction is complete, cool the reactor, release the pressure, and filter the catalyst.
-
The filtrate contains a mixture of cis- and trans-4-hydroxycyclohexanecarboxylic acid.
Step 2: Isomerization
-
To the aqueous solution of this compound, add a suitable alcohol solvent (e.g., methanol).
-
Add a sodium alkoxide catalyst (e.g., sodium methoxide) in portions.
-
Heat the mixture to reflux for several hours.
-
Cool the reaction mixture to 0°C.
-
Adjust the pH to 2 with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain the crude trans-4-hydroxycyclohexanecarboxylic acid.
Step 3: Purification
-
Recrystallize the crude product from a mixture of ethyl acetate and petroleum ether (1:1 ratio) to obtain pure trans-4-hydroxycyclohexanecarboxylic acid.
Protocol 2: Synthesis of this compound from 4-Cyclohexenecarbonitrile
-
To 4-cyclohexenecarbonitrile, add 88% sulfuric acid at a temperature maintained around 30°C.
-
Allow the mixture to stand overnight.
-
Add water to the viscous reaction mixture and heat under reflux for 4 hours to facilitate hydrolysis.
-
Cool the reaction mixture and pour it into iced water.
-
Neutralize the solution with barium hydroxide to precipitate barium sulfate.
-
Filter off the barium sulfate.
-
Concentrate the filtrate to dryness.
-
Extract the residue with ethanol to obtain the crude this compound.
Visualizations
Caption: Workflow for the synthesis of trans-4-Hydroxycyclohexanecarboxylic acid.
Caption: Desired vs. side reaction pathways in the hydrogenation of p-hydroxybenzoic acid.
References
Technical Support Center: Lactone Formation from cis-4-Hydroxycyclohexanecarboxylic Acid
Welcome to the technical support center for the synthesis of 1-oxaspiro[4.5]decan-2-one via the lactonization of cis-4-Hydroxycyclohexanecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on this important intramolecular esterification.
Frequently Asked Questions (FAQs)
Q1: Why is the cis-isomer of 4-Hydroxycyclohexanecarboxylic acid used for lactonization and not the trans-isomer?
A1: The spatial orientation of the hydroxyl (-OH) and carboxylic acid (-COOH) groups is critical for lactone formation. In the cis-isomer, both functional groups can be positioned on the same side of the cyclohexane ring, allowing them to come into close proximity for the intramolecular reaction to occur.[1][2] In contrast, the trans-isomer has these groups on opposite sides of the ring, making it sterically impossible for them to react and form a cyclic ester.[1][2]
Q2: What is the basic principle behind the lactonization of cis-4-Hydroxycyclohexanecarboxylic acid?
A2: The reaction is an intramolecular Fischer esterification.[3] Under acidic conditions, the carboxylic acid is protonated, making the carbonyl carbon more electrophilic. The hydroxyl group then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent elimination of a water molecule results in the formation of the cyclic ester, or lactone.
Q3: What are the most common side reactions to be aware of?
A3: The primary side reactions include intermolecular polymerization, where multiple molecules of the hydroxy acid react to form linear polyesters, and dehydration of the starting material to form an unsaturated carboxylic acid.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a simple and effective method. The lactone product is less polar than the starting hydroxy acid and will therefore have a higher Rf value. Staining with an appropriate reagent, such as potassium permanganate, can help visualize both the starting material and the product. For more quantitative analysis, techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be employed.
Troubleshooting Guide
Problem 1: Low or No Yield of the Desired Lactone
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Extend Reaction Time: Monitor the reaction by TLC until the starting material is consumed. Increase Temperature: Gradually increase the reaction temperature, but be mindful that excessive heat can promote side reactions. Catalyst Inactivity: Ensure the acid catalyst is fresh and used in the appropriate stoichiometric amount. Consider using a stronger acid catalyst if the reaction is sluggish. |
| Use of trans-isomer | Verify the stereochemistry of the starting material. Only the cis-isomer will form the lactone. |
| Presence of Water | Ensure all glassware is thoroughly dried and use anhydrous solvents. If applicable, use a Dean-Stark apparatus to remove water as it is formed during the reaction. |
Problem 2: Formation of Significant Byproducts
| Possible Cause | Suggested Solution |
| Intermolecular Polymerization | High Concentration: Perform the reaction under high-dilution conditions to favor intramolecular cyclization. This can be achieved by the slow addition of the starting material to the reaction mixture. |
| Dehydration | Harsh Reaction Conditions: Employ milder reaction conditions. If using an acid catalyst, consider a less aggressive acid or a lower reaction temperature. |
Problem 3: Difficulty in Purifying the Lactone
| Possible Cause | Suggested Solution |
| Separating from Unreacted Starting Material | Liquid-Liquid Extraction: The lactone is less polar than the hydroxy acid. Extract the crude product with a non-polar organic solvent. The unreacted hydroxy acid can then be removed by washing the organic layer with a mild aqueous base, such as a sodium bicarbonate solution. Be cautious with the pH to avoid hydrolysis of the lactone. |
| Removing Polymeric Byproducts | Column Chromatography: Silica gel chromatography is effective for separating the less polar lactone from the more polar polymeric materials. |
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected yields for the acid-catalyzed lactonization of cis-4-Hydroxycyclohexanecarboxylic acid. Please note that actual results may vary depending on the specific experimental setup and purity of reagents.
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| p-Toluenesulfonic acid | Toluene | Reflux | 4 - 8 | 80 - 90 |
| Sulfuric Acid (conc.) | Benzene | Reflux | 3 - 6 | 75 - 85 |
| Amberlyst-15 | Dichloromethane | Room Temp | 24 - 48 | 70 - 80 |
Experimental Protocols
Detailed Methodology for Acid-Catalyzed Lactonization
This protocol describes a general procedure for the synthesis of 1-oxaspiro[4.5]decan-2-one using p-toluenesulfonic acid as a catalyst.
Materials:
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cis-4-Hydroxycyclohexanecarboxylic acid
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p-Toluenesulfonic acid monohydrate (TsOH·H₂O)
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Toluene (anhydrous)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Ethyl acetate
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Hexane
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Silica gel for column chromatography
Procedure:
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Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cis-4-Hydroxycyclohexanecarboxylic acid (1.0 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 - 0.1 eq).
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Solvent Addition: Add a sufficient volume of anhydrous toluene to dissolve the starting material (a concentration of 0.1-0.5 M is typical).
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Reaction: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.
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Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is complete when the starting material spot is no longer visible.
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Workup:
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Cool the reaction mixture to room temperature.
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Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
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Wash the organic layer with brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude lactone.
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Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 1-oxaspiro[4.5]decan-2-one.
Visualizations
Caption: Acid-catalyzed lactonization mechanism.
Caption: Troubleshooting workflow for lactonization.
References
Technical Support Center: 4-Hydroxycyclohexanecarboxylic Acid Purification
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Hydroxycyclohexanecarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying this compound?
A1: The primary methods for purifying this compound are recrystallization and column chromatography. The choice of method often depends on the isomer (cis or trans) and the nature of the impurities.
Q2: How can I separate the cis and trans isomers of this compound?
A2: Isomer separation can be challenging. Isomerization of a mixture to favor the more stable trans isomer followed by purification is a common strategy. A crude mixture containing the cis-isomer can be subjected to isomerization using a sodium alkoxide like sodium methoxide in methanol, which converts the cis-isomer to the trans-isomer. The resulting trans-isomer can then be purified.[1]
Q3: What are the typical solvents used for the recrystallization of trans-4-Hydroxycyclohexanecarboxylic acid?
A3: A mixed solvent system of ethyl acetate and petroleum ether is effective for the recrystallization of the trans isomer.[1]
Q4: What type of chromatography is suitable for purifying cis-4-Hydroxycyclohexanecarboxylic acid?
A4: Silica gel column chromatography is a suitable method for the purification of the cis isomer.[2]
Troubleshooting Guides
Recrystallization Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Recovery of Purified Product | - The compound is too soluble in the chosen solvent system.- Insufficient cooling time or temperature.- Use of an excessive amount of solvent. | - Adjust the solvent ratio. For a mixture of ethyl acetate and petroleum ether, try decreasing the proportion of the more soluble solvent (ethyl acetate).- Ensure the solution is thoroughly cooled in an ice bath to maximize crystal precipitation.- Use the minimum amount of hot solvent necessary to dissolve the crude product. |
| Product Fails to Crystallize | - Solution is supersaturated.- Presence of impurities inhibiting crystal formation. | - Scratch the inside of the flask with a glass rod to provide a surface for crystal nucleation.- Add a seed crystal of pure this compound.- Attempt to "oil out" the compound by adding a small amount of a non-polar solvent and then proceed with scratching or seeding. If oils form, try to redissolve by gentle heating and then cool slowly. |
| Purified Product is Oily or Gummy | - Impurities are co-precipitating with the product.- The solvent cooled too quickly. | - Perform a preliminary purification step, such as an acid-base extraction, to remove major impurities before recrystallization.- Allow the crystallization solution to cool slowly to room temperature before placing it in an ice bath. |
Column Chromatography Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor Separation of Isomers or Impurities | - Inappropriate solvent system (eluent).- Column was not packed properly (channeling).- Column was overloaded with the sample. | - Optimize the eluent system using Thin Layer Chromatography (TLC) first to achieve good separation.- Ensure the silica gel is packed uniformly without any air bubbles or cracks.- Use an appropriate ratio of sample to silica gel (typically 1:20 to 1:100 by weight). |
| Product Elutes Too Quickly or Too Slowly | - The polarity of the eluent is too high or too low. | - If the product elutes too quickly (high Rf), decrease the polarity of the eluent.- If the product elutes too slowly (low Rf), increase the polarity of the eluent. |
| Streaking of the Compound on the Column | - The compound is not fully soluble in the eluent.- The compound is interacting too strongly with the silica gel. | - Add a small amount of a more polar solvent to the eluent to improve solubility.- Consider adding a small percentage of acetic acid or formic acid to the eluent to suppress the ionization of the carboxylic acid group and reduce tailing. |
Experimental Protocols
Recrystallization of trans-4-Hydroxycyclohexanecarboxylic Acid
This protocol is based on a method for purifying the crude product obtained after isomerization.[1]
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Dissolution: Dissolve the crude trans-4-Hydroxycyclohexanecarboxylic acid product in a minimal amount of a hot 1:1 mixture of ethyl acetate and petroleum ether. The ratio of mixed solvent volume (L) to crude product weight (kg) should be between 2:1 and 4:1.
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Cooling: Allow the solution to cool slowly to room temperature.
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Crystallization: Further cool the solution in an ice bath to promote maximum crystal formation.
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Filtration: Collect the crystals by vacuum filtration.
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Washing: Wash the collected crystals with a small amount of cold petroleum ether to remove any remaining soluble impurities.
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Drying: Dry the purified crystals under vacuum.
Column Chromatography of cis-4-Hydroxycyclohexanecarboxylic Acid
This protocol describes the purification of the cis isomer.[2]
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Column Preparation: Prepare a silica gel column using a suitable slurry packing method with the initial eluent.
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Sample Loading: Dissolve the crude cis-4-Hydroxycyclohexanecarboxylic acid in a minimal amount of the eluent and load it onto the column.
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Elution: Elute the column with an appropriate solvent system. The polarity of the eluent can be gradually increased to facilitate the separation of the desired compound from impurities. Monitor the fractions using Thin Layer Chromatography (TLC).
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Fraction Collection: Collect the fractions containing the purified cis-4-Hydroxycyclohexanecarboxylic acid.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Process Diagrams
Caption: Workflow for the purification of trans-4-Hydroxycyclohexanecarboxylic acid by recrystallization.
Caption: Workflow for the purification of cis-4-Hydroxycyclohexanecarboxylic acid by column chromatography.
References
"stability of 4-Hydroxycyclohexanecarboxylic acid under acidic or basic conditions"
Technical Support Center: 4-Hydroxycyclohexanecarboxylic Acid Stability
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of this compound under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the main stability concerns for this compound?
A1: The primary stability concerns for this compound are its propensity for intramolecular cyclization (lactonization) under acidic and thermal stress, and cis/trans isomerization (epimerization) under basic conditions. The specific isomer, cis- or trans-4-Hydroxycyclohexanecarboxylic acid, will behave differently under these conditions.
Q2: Which isomer of this compound is more prone to degradation?
A2: The cis-isomer is particularly susceptible to degradation through lactonization. Due to the proximity of the hydroxyl (-OH) and carboxylic acid (-COOH) groups on the same side of the cyclohexane ring, the cis-isomer can readily form a cyclic ester, known as a lactone, especially upon heating or under acidic conditions.[1][2][3] The trans-isomer, with these groups on opposite sides of the ring, does not readily form a lactone.[1][2]
Q3: What happens to this compound under basic conditions?
A3: Under basic conditions, particularly at elevated temperatures, this compound can undergo epimerization. This is a chemical process where the stereochemistry at one of the chiral centers is inverted, leading to the conversion of one diastereomer into another (e.g., cis-isomer to trans-isomer and vice versa). For a similar compound, 4-isopropyl-cyclohexanecarboxylic acid, heating with a base like potassium hydroxide has been shown to induce epimerization, leading to an equilibrium mixture of the cis and trans isomers.
Q4: Can the lactone of cis-4-Hydroxycyclohexanecarboxylic acid revert to the open-chain form?
A4: Yes, the formation of the lactone is a reversible intramolecular esterification. The lactone can be hydrolyzed back to the parent hydroxy acid under both acidic and basic conditions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound.
Issue 1: Appearance of a New Peak in HPLC Analysis After Acidic Treatment
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Question: I am running an HPLC analysis of cis-4-Hydroxycyclohexanecarboxylic acid that has been stored in an acidic solution (e.g., pH 3) and I observe a new, less polar peak. What could this be?
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Answer: The new, less polar peak is likely the lactone of cis-4-Hydroxycyclohexanecarboxylic acid. Acidic conditions can catalyze the intramolecular esterification of the cis-isomer to form its corresponding lactone. Lactones are generally less polar than their parent hydroxy acids and thus elute earlier in reversed-phase HPLC. To confirm, you can subject a sample of the cis-isomer to forced degradation conditions (see Experimental Protocols) and monitor the formation of this peak.
Issue 2: Change in the Ratio of cis and trans Isomers After Basidic Treatment
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Question: After treating a sample of pure trans-4-Hydroxycyclohexanecarboxylic acid with a basic solution (e.g., pH 10) and heat, my HPLC analysis now shows a peak corresponding to the cis-isomer. Why is this happening?
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Answer: This is likely due to base-catalyzed epimerization. At elevated pH and temperature, the stereocenter at the carbon bearing the carboxylic acid group can be inverted, leading to the formation of an equilibrium mixture of the cis and trans isomers. A similar phenomenon has been observed with other 4-substituted cyclohexanecarboxylic acids.
Issue 3: Loss of Parent Compound with No Major Degradant Peak
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Question: I have stored a solution of this compound under harsh acidic conditions and high temperature. My HPLC analysis shows a significant decrease in the parent peak, but I don't see a single major degradation product. What could be the cause?
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Answer: Under harsh acidic and thermal stress, in addition to lactonization, other degradation pathways such as dehydration of the cyclohexane ring to form unsaturated derivatives may occur. This could result in the formation of multiple minor degradation products that are not easily resolved or detected by your current analytical method. It is also possible that some degradants are not UV-active if you are using a UV detector. Consider using a more universal detection method like mass spectrometry (LC-MS) to identify these potential degradants.
Data Presentation
| Condition | Isomer | Expected Degradation Pathway | Potential Products |
| Acidic (e.g., 0.1 M HCl, heat) | cis | Lactonization, Dehydration | cis-4-Hydroxycyclohexanecarboxylic acid lactone, unsaturated cyclohexanecarboxylic acids |
| trans | Dehydration | Unsaturated cyclohexanecarboxylic acids | |
| Basic (e.g., 0.1 M NaOH, heat) | cis & trans | Epimerization | Equilibrium mixture of cis and trans isomers |
| Neutral (heat) | cis | Lactonization | cis-4-Hydroxycyclohexanecarboxylic acid lactone |
| trans | Generally stable | - |
Experimental Protocols
To assess the stability of this compound in your specific formulation or experimental conditions, a forced degradation study is recommended.
Protocol: Forced Degradation Study of this compound
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Preparation of Stock Solution: Prepare a stock solution of this compound (either cis, trans, or a mixture) in a suitable solvent (e.g., water, methanol) at a known concentration (e.g., 1 mg/mL).
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Stress Conditions:
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Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
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Basic Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Incubate at a controlled temperature (e.g., 60°C) for a defined period.
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Thermal Stress: Incubate the stock solution at an elevated temperature (e.g., 60°C or 80°C).
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Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize it if necessary, and dilute it to a suitable concentration for analysis.
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Analytical Method: Analyze the samples using a stability-indicating HPLC method. A reversed-phase C18 column with a mobile phase of acetonitrile and water containing an acid modifier (e.g., 0.1% formic acid) is a good starting point. Detection can be performed using UV or MS.
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Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify any degradation products.
Visualizations
The following diagrams illustrate the key degradation pathways and a troubleshooting workflow for stability issues.
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for stability issues.
References
Technical Support Center: Scale-Up of 4-Hydroxycyclohexanecarboxylic Acid Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering scale-up issues in the production of 4-Hydroxycyclohexanecarboxylic acid.
Troubleshooting Guides & FAQs
This section is designed to address specific issues that may arise during the scale-up of this compound synthesis.
I. Hydrogenation of p-Hydroxybenzoic Acid
Question: What are the common challenges encountered during the catalytic hydrogenation of p-hydroxybenzoic acid at a larger scale?
Answer: Scaling up the hydrogenation of p-hydroxybenzoic acid can present several challenges, primarily related to catalyst activity, reaction control, and product purity. Key issues include:
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Catalyst Deactivation: The ruthenium catalyst, commonly used for this reaction, can lose activity over time. This is often due to the blockage of catalyst pores by reactants, products, or byproducts, which hinders the access of new substrate molecules to the active sites.
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Incomplete Conversion: At larger scales, ensuring efficient mixing and hydrogen mass transfer becomes more critical. Inadequate mixing can lead to localized hydrogen depletion, resulting in incomplete conversion of the starting material.
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Side Reactions: Although the hydrogenation of the aromatic ring is the desired reaction, other functional groups can react under certain conditions. While the carboxylic acid is generally stable, over-reduction or side reactions involving the hydroxyl group are potential concerns, though less common under typical conditions. The presence of impurities in the starting material can also lead to the formation of undesired byproducts.
Question: My hydrogenation reaction is sluggish or incomplete. How can I troubleshoot this?
Answer: A sluggish or incomplete reaction can be due to several factors. Here is a step-by-step troubleshooting guide:
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Check Catalyst Activity: If you are reusing the catalyst, it may have deactivated. Consider using a fresh batch of catalyst or regenerating the used catalyst. A common regeneration method involves washing the catalyst with a suitable solvent to remove adsorbed species.
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Verify Hydrogen Pressure and Purity: Ensure that the hydrogen pressure is maintained at the desired level throughout the reaction. Impurities in the hydrogen gas can poison the catalyst.
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Improve Agitation: Inadequate mixing is a common issue in larger reactors. Increase the agitation speed to improve the dispersion of the catalyst and the mass transfer of hydrogen into the liquid phase.
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Monitor Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions or catalyst degradation. Ensure the temperature is controlled within the optimal range.
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Analyze Starting Material Purity: Impurities in the p-hydroxybenzoic acid can inhibit the catalyst. Verify the purity of your starting material.
Question: How can I minimize catalyst deactivation and what are the options for regeneration?
Answer: Minimizing catalyst deactivation is crucial for a cost-effective process. Here are some strategies:
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Use High-Purity Reactants: Ensure that the p-hydroxybenzoic acid, solvent, and hydrogen are of high purity to avoid introducing catalyst poisons.
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Optimize Reaction Conditions: Avoid excessively high temperatures or pressures that can lead to catalyst sintering or degradation.
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Catalyst Regeneration: A patent for a similar process suggests that catalyst deactivation can be due to pore blockage. While specific regeneration protocols for the ruthenium catalyst in this reaction are not widely published, a general approach for supported metal catalysts involves washing with solvents to remove adsorbed organic species.
II. Cis/Trans Isomerization
Question: How can I control the cis/trans isomer ratio of this compound?
Answer: The desired isomer (often the trans isomer) is typically obtained through a separate isomerization step after the initial hydrogenation, which produces a mixture of cis and trans isomers. Control over the isomerization is achieved by:
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Choice of Base Catalyst: Strong bases like sodium methoxide or sodium ethoxide are effective catalysts for the epimerization at the carbon atom bearing the carboxyl group.
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Reaction Temperature and Time: The isomerization is an equilibrium-driven process. The reaction is typically heated to reflux in a suitable solvent (e.g., methanol) to reach equilibrium. The reaction time needs to be sufficient to achieve the desired isomer ratio. The trans isomer is generally the thermodynamically more stable product.
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Solvent Selection: The choice of solvent can influence the solubility of the isomers and the position of the equilibrium. Alcohols like methanol or ethanol are commonly used.
Question: I am observing the formation of a lactone as a byproduct. What causes this and how can it be prevented?
Answer: Lactone formation can occur with the cis-isomer of this compound upon heating. The proximity of the hydroxyl and carboxylic acid groups on the same side of the cyclohexane ring in the cis configuration allows for intramolecular esterification to form a lactone.
To prevent this:
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Control Temperature: Avoid excessive temperatures during workup and purification, especially if a significant amount of the cis-isomer is present.
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Isomerization Prior to Distillation: Ensure that the isomerization to the trans-isomer is complete before any high-temperature purification steps like distillation. The trans-isomer cannot form an intramolecular lactone due to the larger distance between the functional groups.
III. Downstream Processing and Purification
Question: I am having trouble with the crystallization of this compound. What are the common issues and solutions?
Answer: Crystallization is a critical step for obtaining high-purity this compound. Common issues include:
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"Oiling Out": The product separates as a liquid instead of a solid. This can happen if the solution is too concentrated or cooled too quickly.
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Solution: Use a more dilute solution or cool the solution more slowly. Adding a seed crystal of the pure product can also help induce crystallization.
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Low Yield: A significant amount of product remains in the mother liquor.
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Solution: Optimize the solvent system. A good crystallization solvent is one in which the product is highly soluble at high temperatures and poorly soluble at low temperatures. You can also try to recover more product from the mother liquor by concentrating it and performing a second crystallization.
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Poor Crystal Quality/Purity: The crystals are small, irregularly shaped, or contain impurities.
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Solution: Slow cooling generally leads to larger, purer crystals. Ensure that the starting material for crystallization is reasonably pure, as some impurities can be incorporated into the crystal lattice. A recrystallization step may be necessary to achieve the desired purity.
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Question: What are suitable analytical methods for monitoring the reaction and assessing product purity?
Answer: Several analytical techniques are suitable for monitoring the progress of the reaction and determining the purity of the final product:
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High-Performance Liquid Chromatography (HPLC): This is a versatile technique for separating and quantifying the starting material, product isomers (cis and trans), and potential non-volatile byproducts. A reversed-phase C18 column with a UV detector is a common setup.
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Gas Chromatography (GC): GC can be used to analyze the product, especially after derivatization (e.g., esterification) to increase its volatility. It is useful for detecting volatile impurities.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and for determining the cis/trans isomer ratio.
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Mass Spectrometry (MS): Coupled with GC or HPLC (GC-MS or LC-MS), this technique is invaluable for identifying unknown impurities.
Data Presentation
Table 1: Representative Reaction Parameters for Scale-Up Production
| Parameter | Hydrogenation Step | Isomerization Step |
| Starting Material | p-Hydroxybenzoic Acid | Mixture of cis/trans-4-Hydroxycyclohexanecarboxylic acid |
| Catalyst | Ruthenium on Carbon (Ru/C) | Sodium Methoxide (NaOMe) |
| Catalyst Loading | 1-5% w/w (relative to starting material) | 5-10 mol% |
| Solvent | Water or an alcohol (e.g., Methanol) | Methanol or Ethanol |
| Temperature | 100-150 °C | Reflux (typically 65-80 °C) |
| Pressure | 5-10 MPa (Hydrogen) | Atmospheric |
| Reaction Time | 4-12 hours | 2-6 hours |
| Typical Yield | >95% (mixture of isomers) | >90% (of the desired trans-isomer) |
| Typical Purity | >98% (before crystallization) | >99.5% (after crystallization) |
Note: These are typical ranges and may need to be optimized for specific equipment and desired outcomes.
Experimental Protocols
Protocol 1: Large-Scale Hydrogenation of p-Hydroxybenzoic Acid
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Reactor Setup: Charge a high-pressure autoclave with p-hydroxybenzoic acid and the ruthenium on carbon catalyst (e.g., 3% w/w). Add the solvent (e.g., water) to a suitable concentration.
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Inerting: Seal the reactor and purge several times with an inert gas (e.g., nitrogen) to remove oxygen.
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Pressurization: Pressurize the reactor with hydrogen to the desired pressure (e.g., 7 MPa).
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Heating and Agitation: Begin agitation and heat the reactor to the target temperature (e.g., 120 °C).
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Reaction Monitoring: Monitor the reaction progress by taking samples periodically and analyzing them by HPLC to check for the disappearance of the starting material.
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Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
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Catalyst Filtration: Filter the reaction mixture to recover the catalyst. The catalyst can be washed with the solvent and potentially reused.
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Product Isolation: The filtrate containing the mixture of cis- and trans-4-hydroxycyclohexanecarboxylic acid can be used directly in the next step or concentrated.
Protocol 2: Cis/Trans Isomerization
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Reaction Setup: In a suitable reactor, dissolve the mixture of cis- and trans-4-hydroxycyclohexanecarboxylic acid in an alcohol solvent (e.g., methanol).
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Catalyst Addition: Add the base catalyst (e.g., sodium methoxide solution in methanol) to the mixture.
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Heating: Heat the reaction mixture to reflux and maintain for a period of time (e.g., 4 hours) to allow the isomerization to reach equilibrium.
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Reaction Monitoring: Monitor the cis/trans ratio by taking samples and analyzing them by GC or NMR.
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Neutralization and Workup: After the desired isomer ratio is achieved, cool the reaction mixture and neutralize the base catalyst with an acid (e.g., hydrochloric acid).
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Solvent Removal: Remove the solvent under reduced pressure.
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Crystallization: The crude product is then purified by crystallization from a suitable solvent system (e.g., water, or a mixed solvent system).
Mandatory Visualization
Caption: Experimental workflow for the production of this compound.
Caption: Troubleshooting logic for this compound production.
"troubleshooting guide for 4-Hydroxycyclohexanecarboxylic acid experiments"
This technical support center provides a comprehensive resource for researchers, scientists, and drug development professionals working with 4-Hydroxycyclohexanecarboxylic acid (4-HCCA). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist in overcoming common challenges encountered during synthesis, purification, and biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the common isomers of this compound and how do they differ?
A1: this compound exists as two primary stereoisomers: cis and trans. The distinction lies in the spatial orientation of the hydroxyl (-OH) and carboxyl (-COOH) groups on the cyclohexane ring. In the cis isomer, both groups are on the same side of the ring, while in the trans isomer, they are on opposite sides. This structural difference influences their physical and chemical properties, such as solubility and reactivity.
Q2: What is the recommended method for synthesizing this compound?
A2: A common and effective method for synthesizing 4-HCCA is the catalytic hydrogenation of p-hydroxybenzoic acid. This reaction typically employs a ruthenium or platinum catalyst on a carbon support and is carried out under hydrogen pressure. The reaction can produce a mixture of cis and trans isomers, with the ratio often favoring the trans product.[1][2]
Q3: I am observing low yields in my synthesis of 4-HCCA. What are the potential causes?
A3: Low yields can stem from several factors including incomplete reaction, catalyst poisoning, or suboptimal reaction conditions. Ensure your starting materials are pure, the catalyst is active, and the hydrogen pressure and temperature are optimized for your specific setup. Inefficient extraction or purification steps can also contribute to product loss.
Q4: How can I separate the cis and trans isomers of this compound?
A4: Separation of cis and trans isomers can be challenging due to their similar polarities. Fractional crystallization is a common method, exploiting the typically lower solubility of the trans isomer.[3] Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) with a C18 or phenyl-hexyl column, can also be employed for effective separation.[3]
Q5: What are the best practices for storing this compound?
A5: 4-HCCA should be stored in a tightly sealed container in a cool, dry, and dark place to prevent degradation.[4] Exposure to high temperatures, moisture, and light can lead to decomposition or isomerization. For long-term storage, refrigeration is recommended.
Troubleshooting Guides
Synthesis and Purification
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Inactive catalyst | - Use a fresh batch of catalyst.- Ensure the catalyst was not exposed to air or moisture for an extended period. |
| Incomplete reaction | - Increase reaction time.- Increase hydrogen pressure.- Increase reaction temperature (within optimal range). | |
| Catalyst poisoning | - Purify starting materials to remove potential poisons like sulfur compounds.- Use a higher catalyst loading. | |
| Presence of Impurities | Unreacted starting material (p-hydroxybenzoic acid) | - Monitor reaction progress using TLC or HPLC to ensure complete conversion.- Optimize reaction time and temperature. |
| Over-reduction byproducts (e.g., cyclohexyl methanol, toluene) | - Use a more selective catalyst.- Optimize reaction conditions (lower temperature or pressure). | |
| cis isomer impurity in trans product | - Perform recrystallization from a suitable solvent (e.g., petroleum ether/ethyl acetate mixture).- Utilize column chromatography for separation. | |
| Difficulty in Separating cis and trans Isomers | Co-elution in chromatography | - Optimize the mobile phase composition.- Try a different stationary phase (e.g., phenyl-hexyl instead of C18).- Adjust the column temperature. |
| Inefficient fractional crystallization | - Experiment with different solvent systems.- Control the cooling rate to promote selective crystallization. |
Biological Assays
| Issue | Potential Cause | Troubleshooting Steps |
| Compound Precipitation in Buffer | Low aqueous solubility of 4-HCCA | - Prepare a concentrated stock solution in an organic co-solvent like DMSO or ethanol and dilute it into the aqueous buffer. - Adjust the pH of the buffer to ionize the carboxylic acid group, which can increase solubility. |
| Interaction with buffer components | - Try a different buffer system with lower salt concentration.- Use a carrier protein like bovine serum albumin (BSA) to form a soluble complex. | |
| Inconsistent or Irreproducible Results | Degradation of 4-HCCA in solution | - Prepare fresh solutions for each experiment.- Store stock solutions at -20°C or -80°C.- Avoid prolonged exposure to harsh pH or high temperatures. |
| Interference with assay signal | - Run a vehicle control (buffer with the same concentration of co-solvent) to assess background signal.- If using a fluorescence-based assay, check for potential quenching or enhancement effects of 4-HCCA by running a standard curve in the presence and absence of the compound. | |
| Unexpected Biological Activity | Presence of active impurities | - Verify the purity of your 4-HCCA sample using analytical techniques like HPLC or NMR.- Repurify the compound if necessary. |
| Non-specific interactions | - Include appropriate negative and positive controls in your assay.- Consider performing counter-screens to rule out non-specific mechanisms of action. |
Experimental Protocols
Protocol 1: Synthesis of trans-4-Hydroxycyclohexanecarboxylic Acid
This protocol is adapted from a patented method for the preparation of trans-4-hydroxycyclohexanecarboxylic acid.
Materials:
-
p-Hydroxybenzoic acid
-
5% Ruthenium on Carbon (Ru/C) catalyst
-
Water (solvent)
-
Hydrogen gas
-
Sodium alkoxide (e.g., sodium methoxide)
-
Methanol
-
Hydrochloric acid (10%)
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
Hydrogenation:
-
In a high-pressure autoclave, combine p-hydroxybenzoic acid, water, and 5% Ru/C catalyst.
-
Seal the autoclave and purge with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to 1-3 MPa.
-
Heat the mixture to 80-150°C while stirring.
-
Maintain the temperature and pressure until hydrogen uptake ceases, indicating the completion of the reaction.
-
Monitor the reaction progress by HPLC to confirm the complete consumption of p-hydroxybenzoic acid.
-
Cool the reactor and carefully vent the hydrogen.
-
Filter the reaction mixture to remove the catalyst. The resulting solution contains a mixture of cis- and trans-4-hydroxycyclohexanecarboxylic acid.
-
-
Isomerization:
-
To the aqueous solution of this compound, add a sodium alkoxide in a suitable solvent like methanol.
-
Heat the mixture to reflux for several hours to promote the isomerization of the cis isomer to the more stable trans isomer.
-
Cool the reaction mixture.
-
-
Purification:
-
Acidify the solution with 10% hydrochloric acid to a pH of 2.
-
The crude trans-4-hydroxycyclohexanecarboxylic acid will precipitate.
-
Filter the solid and dry it.
-
For further purification, perform recrystallization from a mixture of ethyl acetate and petroleum ether.
-
Protocol 2: Separation and Analysis of cis/trans Isomers by HPLC
Materials:
-
Sample of this compound (mixture of isomers)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (optional)
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Sample Preparation:
-
Dissolve a small amount of the 4-HCCA sample in the mobile phase or a suitable solvent.
-
Filter the sample through a 0.45 µm syringe filter.
-
-
HPLC Analysis:
-
Mobile Phase: A typical starting condition is a mixture of acetonitrile and water (e.g., 30:70 v/v) with 0.1% formic acid. The gradient can be optimized for better separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40°C.
-
Detection: UV at 210 nm.
-
Inject the prepared sample and record the chromatogram. The trans isomer is generally expected to have a longer retention time than the cis isomer.
-
Visualizations
Logical Troubleshooting Workflow for Synthesis
Caption: Troubleshooting workflow for addressing low yield or impurities in the synthesis of 4-HCCA.
Experimental Workflow for Isomer Separation
Caption: General workflow for the separation of cis and trans isomers of 4-HCCA.
Potential Degradation Pathway
Caption: A potential microbial degradation pathway of this compound.
References
Technical Support Center: Characterization of Unexpected Products in 4-HCCA Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected products in reactions involving α-Cyano-4-hydroxycinnamic acid (4-HCCA), particularly in the context of Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS).
Frequently Asked Questions (FAQs)
Q1: What are the most common unexpected peaks observed when using 4-HCCA as a MALDI matrix?
A1: The most frequently encountered unexpected peaks are due to the formation of matrix adducts and clusters. These typically manifest as:
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Alkali metal adducts: Sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts of the 4-HCCA matrix are very common due to the ubiquitous nature of these salts in solvents and on labware.[1]
-
Matrix clusters: Ions composed of multiple 4-HCCA molecules, often with associated alkali metal ions, can appear in the low to mid m/z range (typically m/z 800-1200).[2][3] These clusters can interfere with the detection of low-abundance analytes.[2][4]
-
Matrix fragments: While 4-HCCA is considered a "hard" matrix, some fragmentation can occur, especially at higher laser fluences, leading to peaks in the lower mass range (below m/z 400).
Q2: What causes the formation of these matrix-related adducts and clusters?
A2: Several factors contribute to the formation of these unexpected peaks:
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Contamination: Trace amounts of sodium and potassium salts in solvents, buffers, sample preparation materials (like plastic tubes), and even on the MALDI target plate can lead to adduct formation.
-
Sample concentration: Matrix adducts and clusters are more prominent at low analyte concentrations.
-
Matrix concentration: The concentration of the 4-HCCA solution can influence the formation of clusters.
-
Sample preparation technique: The method used for co-crystallization of the matrix and analyte can impact the homogeneity of the spot and the prevalence of adducts.
Q3: Can 4-HCCA itself degrade or undergo side reactions to produce unexpected products?
A3: Yes, 4-HCCA can undergo decarboxylation under particle bombardment in MALDI-MS, leading to an unexpected loss of carbon dioxide. Additionally, its stability in certain solvents over time can be a concern. For instance, dissolved 4-HCCA is generally stable at room temperature for up to a week. Photodegradation upon exposure to UV light is also a possibility for cinnamic acid derivatives, which could potentially lead to byproducts, though specific studies on 4-HCCA are not extensively detailed in the provided results.
Q4: Are there alternatives to 4-HCCA that are less prone to forming unexpected peaks?
A4: Yes, 4-chloro-α-cyanocinnamic acid (Cl-CCA) is a rationally designed alternative matrix that has been shown to provide superior performance in many cases. It often results in cleaner backgrounds, increased sensitivity, and a more uniform response to a wider range of peptides.
Troubleshooting Guides
This section provides structured guidance for specific issues you may encounter during your experiments.
Issue 1: High intensity of matrix adduct peaks ([M+Na]⁺, [M+K]⁺) obscuring analyte signals.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Salt contamination from solvents or labware. | Use high-purity, freshly opened solvents. Rinse all tubes and pipette tips with a suitable solvent (e.g., 50% acetonitrile with 0.1% TFA) before use. | Reduction in the intensity of sodium and potassium adduct peaks. |
| Carryover from previous analyses on the MALDI plate. | Thoroughly clean the MALDI target plate before use. A recommended procedure involves sonication in a methanol/acetic acid solution followed by rinsing with methanol and deionized water. | Elimination of contaminant peaks from previous samples. |
| Inherent presence of salts in the sample. | Use a desalting procedure for your sample, such as C18 ZipTips, prior to MALDI analysis. | Removal of salts from the sample, leading to cleaner spectra. |
| Matrix properties. | Add a matrix additive such as ammonium monobasic phosphate or ammonium dibasic citrate to the 4-HCCA solution. | Suppression of alkali adduct formation and enhancement of analyte signals. |
Issue 2: Prominent matrix cluster peaks in the low-to-mid m/z range.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Low analyte concentration. | If possible, increase the concentration of the analyte spotted on the target. | Analyte signals will become more prominent relative to the matrix cluster peaks. |
| Suboptimal matrix-to-analyte ratio. | Experiment with different matrix-to-analyte ratios to find the optimal conditions for your sample. | A more homogenous co-crystallization, leading to reduced cluster formation. |
| Sample preparation. | Perform an on-target wash after the sample-matrix spot has dried. A cold solution of 10mM ammonium phosphate in 0.1% TFA can be used. | Removal of excess salts and unbound matrix, resulting in a significant reduction of cluster peaks. |
| Choice of matrix. | Consider using an alternative matrix like 2,5-dihydroxybenzoic acid (DHB) for certain applications, as it can sometimes produce fewer background signals in the lower m/z range. | A cleaner spectrum in the region of interest. |
Issue 3: Poor signal intensity and unexpected fragmentation of the analyte.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High laser fluence. | Gradually decrease the laser power to the minimum required to obtain a good signal. | Reduced in-source decay and fragmentation of the analyte. |
| "Hard" ionization nature of 4-HCCA. | For labile molecules, consider using a "softer" matrix like sinapinic acid (SA) or 2,5-dihydroxybenzoic acid (DHB). | Preservation of the intact molecular ion with less fragmentation. |
| Matrix purity. | Use a high-purity grade of 4-HCCA. Impurities can sometimes interfere with ionization. Recrystallization of the matrix can also improve performance. | Improved signal-to-noise ratio and overall spectral quality. |
Data Presentation
Table 1: Common 4-HCCA Matrix-Related Peaks in MALDI-MS
| m/z (approx.) | Putative Identification | Common Causes | Mitigation Strategies |
| 212 | [CHCA+Na]⁺ | Sodium contamination | Use high-purity reagents, on-target washing, use of additives (ammonium phosphate) |
| 228 | [CHCA+K]⁺ | Potassium contamination | Use high-purity reagents, on-target washing, use of additives (ammonium phosphate) |
| 800 - 1200 | Matrix Clusters (e.g., [4M+Na+2K-2H]⁺ at m/z 855) | Low analyte concentration, salt contamination | Increase analyte concentration, on-target washing, use of additives |
| < 400 | Matrix Fragments | High laser fluence | Reduce laser power |
Table 2: Comparison of 4-HCCA and Cl-CCA Matrices for Peptide Analysis
| Parameter | 4-HCCA | Cl-CCA | Reference |
| Sensitivity | Good | Generally higher, especially for low-abundance peptides | |
| Background Noise | Can be significant, especially in the low m/z range | Often cleaner with fewer low-mass artifacts | |
| Peptide Coverage | Good, but can have a bias towards arginine-containing peptides | Often improved, with better detection of acidic and neutral peptides | |
| Fragmentation (PSD) | Performs well | Fragments can be weak due to its "cooler" nature | |
| Volatility in Vacuum | Relatively stable | More volatile, samples should be analyzed promptly |
Experimental Protocols
Protocol 1: On-Target Washing for Reduction of Matrix-Related Peaks
Objective: To reduce the interference from alkali metal adducts and matrix clusters.
Materials:
-
MALDI target plate with dried sample-matrix spots (using 4-HCCA)
-
Cold (4°C) washing solution: 10 mM ammonium monobasic phosphate (NH₄H₂PO₄) in 0.1% trifluoroacetic acid (TFA) in water.
-
Pipette and tips
-
Air stream (gentle) or vacuum for drying
Procedure:
-
Prepare the sample-matrix spots on the MALDI target plate as per your standard protocol and allow them to dry completely at room temperature.
-
Apply a 1 µL aliquot of the cold washing solution directly onto the dried spot.
-
Allow the washing solution to incubate on the spot for 1-2 seconds.
-
Carefully remove the washing buffer from the spot using a pipette.
-
Allow the spot to dry completely at room temperature. A gentle stream of air can be used to accelerate drying.
-
Proceed with MALDI-MS analysis.
Protocol 2: Use of Ammonium Phosphate as a Matrix Additive
Objective: To suppress the formation of sodium and potassium adducts of the 4-HCCA matrix.
Materials:
-
4-HCCA matrix
-
Ammonium monobasic phosphate (NH₄H₂PO₄)
-
Solvent for matrix preparation (e.g., 50:50 acetonitrile:water with 0.1% TFA)
-
Analyte solution
Procedure:
-
Prepare a stock solution of 10 mM ammonium monobasic phosphate in deionized water.
-
Prepare the 4-HCCA matrix solution at the desired concentration (e.g., 5 mg/mL) in your chosen solvent system.
-
Add the ammonium phosphate stock solution to the matrix solution to achieve a final concentration of approximately 10 mM ammonium phosphate. For example, add 50 µL of the 10mM stock to 950 µL of the matrix solvent before dissolving the 4-HCCA.
-
Vortex the solution for 1-2 minutes to ensure the 4-HCCA and the additive are fully dissolved.
-
Mix the analyte solution with the prepared matrix-additive solution according to your standard protocol.
-
Spot the mixture onto the MALDI target plate and allow it to dry.
-
Proceed with MALDI-MS analysis.
Visualizations
Caption: Troubleshooting workflow for unexpected peaks in 4-HCCA reactions.
Caption: Formation and impact of unexpected products from 4-HCCA.
References
- 1. Improvement in the Detection of Low Concentration Protein Digests on a MALDI TOF/TOF Workstation by Reducing α-Cyano-4-hydroxycinnamic Acid Adduct Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the New MALDI Matrix 4-Chloro-α-Cyanocinnamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suppression of alpha-cyano-4-hydroxycinnamic acid matrix clusters and reduction of chemical noise in MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Catalyst Loading for 4-Hydroxycyclohexanecarboxylic Acid Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Hydroxycyclohexanecarboxylic acid (4-HCCA) via the catalytic hydrogenation of 4-hydroxybenzoic acid (4-HBA).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 4-HCCA, with a focus on optimizing catalyst loading.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Conversion of 4-HBA | Insufficient Catalyst Loading: The amount of catalyst is too low to effectively drive the reaction forward. | 1. Gradually Increase Catalyst Loading: Start with a baseline loading (e.g., 1-2 mol% of the substrate) and incrementally increase it in subsequent experiments (e.g., to 3-5 mol%). 2. Ensure Proper Catalyst Dispersion: Ensure the catalyst is well-dispersed in the reaction mixture through adequate agitation to maximize the available active sites. |
| Poor Catalyst Activity: The catalyst may be poisoned or deactivated. | 1. Use High-Purity Reagents: Ensure the substrate, solvent, and hydrogen gas are free from impurities that can act as catalyst poisons (e.g., sulfur compounds). 2. Handle Catalyst Under Inert Atmosphere: Prevent deactivation of the catalyst by handling it under an inert atmosphere (e.g., in a glovebox). | |
| Low Selectivity (Formation of Byproducts) | Excessive Catalyst Loading: High catalyst loading can sometimes lead to over-hydrogenation or other side reactions. | 1. Reduce Catalyst Loading: Systematically decrease the catalyst loading to find the optimal balance between conversion and selectivity. 2. Optimize Reaction Time: Monitor the reaction progress and stop it once the desired product is formed to prevent further reactions. |
| Inappropriate Reaction Conditions: Temperature and pressure can influence selectivity. | 1. Adjust Temperature and Pressure: Experiment with milder reaction conditions (lower temperature and pressure) to favor the desired product. | |
| Inconsistent Results Between Batches | Inaccurate Catalyst Measurement: Small variations in the amount of catalyst can lead to significant differences in reaction outcomes. | 1. Use Precise Weighing Techniques: Employ a high-precision balance for weighing the catalyst. 2. Prepare a Catalyst Slurry: For better accuracy, consider preparing a well-stirred slurry of the catalyst in the reaction solvent and dispensing a specific volume. |
| Difficulty in Catalyst Filtration Post-Reaction | Fine Catalyst Particles: The catalyst support may have a very fine particle size, making it difficult to separate from the reaction mixture. | 1. Use a Different Catalyst Support: Consider a catalyst on a support with a larger particle size if filtration is a persistent issue. 2. Employ Centrifugation: Use centrifugation to pellet the catalyst before decanting the supernatant. |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for the hydrogenation of 4-hydroxybenzoic acid?
A1: For the hydrogenation of 4-hydroxybenzoic acid to this compound, a common starting point for catalyst loading is in the range of 1-5 mol% of a noble metal catalyst, such as ruthenium on carbon (Ru/C) or rhodium on carbon (Rh/C), relative to the substrate.[1][2] It is recommended to start with a lower loading (e.g., 1-2 mol%) and optimize from there.
Q2: How does catalyst loading affect the cis/trans selectivity of the product?
A2: Catalyst loading can influence the stereoselectivity of the reaction. While the initial hydrogenation often favors the formation of the cis isomer, prolonged reaction times or higher catalyst loadings might promote isomerization to the more thermodynamically stable trans isomer.[2] To obtain a higher cis-to-trans ratio, it is generally advisable to use the minimum effective catalyst loading and monitor the reaction closely to stop it upon completion.
Q3: Can increasing the catalyst loading indefinitely improve the reaction rate?
A3: No. While increasing the catalyst loading will generally increase the reaction rate up to a certain point, there is a diminishing return. At very high loadings, the reaction rate may become limited by other factors such as mass transfer of hydrogen from the gas phase to the catalyst surface.[3] Moreover, excessively high catalyst loadings can lead to increased costs and potential side reactions.[4]
Q4: What are the signs of catalyst deactivation during the reaction?
A4: Signs of catalyst deactivation include a significant decrease in the reaction rate over time, incomplete conversion even after extended reaction times, and a change in the appearance of the catalyst (e.g., agglomeration).
Q5: Is it possible to recycle the catalyst? If so, how does this affect the required loading?
A5: Yes, heterogeneous catalysts like Ru/C can often be recovered and reused. However, some loss of activity is common with each cycle. Therefore, for subsequent runs with a recycled catalyst, a slightly higher loading may be necessary to achieve the same performance as the fresh catalyst. It is important to thoroughly wash and dry the catalyst before reuse to remove any adsorbed products or byproducts.
Experimental Protocol: Optimization of Catalyst Loading
This protocol outlines a general procedure for optimizing the catalyst loading for the synthesis of 4-HCCA.
-
Reaction Setup:
-
Place a stirrer bar into a high-pressure autoclave.
-
Under an inert atmosphere, add the substrate, 4-hydroxybenzoic acid (e.g., 1.0 g).
-
Add the desired amount of the 5% Ru/C catalyst. For an initial screening, you can set up parallel experiments with varying catalyst loadings (e.g., 10 mg, 20 mg, 50 mg, 100 mg).
-
Add the solvent (e.g., deionized water, 20 mL).
-
-
Hydrogenation:
-
Seal the autoclave.
-
Purge the reactor three times with nitrogen, followed by three purges with hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 1-3 MPa).
-
Begin stirring and heat the reactor to the target temperature (e.g., 80-120°C).
-
-
Reaction Monitoring:
-
Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every hour) and analyzing them by a suitable technique such as High-Performance Liquid Chromatography (HPLC) to determine the conversion of the starting material and the formation of the product.
-
-
Work-up:
-
Once the reaction is complete (as determined by HPLC), cool the reactor to room temperature and carefully vent the hydrogen.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture to remove the catalyst.
-
Isolate the product from the filtrate, for example, by evaporation of the solvent followed by recrystallization.
-
-
Analysis:
-
Analyze the final product to determine the yield and purity.
-
Compare the results from the experiments with different catalyst loadings to identify the optimal loading that provides the best balance of reaction rate, yield, and selectivity.
-
Data Presentation
The following tables illustrate how to present the quantitative data from catalyst loading optimization experiments.
Table 1: Effect of Catalyst Loading on Reaction Time and Conversion
| Catalyst Loading (mg, 5% Ru/C) | Substrate:Catalyst Ratio (w/w) | Reaction Time (h) for >99% Conversion |
| 10 | 100:1 | 12 |
| 20 | 50:1 | 6 |
| 50 | 20:1 | 2.5 |
| 100 | 10:1 | 1 |
Table 2: Influence of Catalyst Loading on Product Selectivity
| Catalyst Loading (mg, 5% Ru/C) | Conversion (%) | cis-4-HCCA (%) | trans-4-HCCA (%) | Other Byproducts (%) |
| 20 | 99.5 | 85 | 14 | 0.5 |
| 50 | 99.8 | 82 | 17 | 0.2 |
| 100 | 99.9 | 75 | 24 | 0.1 |
Visualizations
Experimental Workflow for Catalyst Loading Optimization
Caption: Workflow for optimizing catalyst loading in 4-HCCA synthesis.
Logical Relationship for Troubleshooting Low Conversion
References
Technical Support Center: Managing Stereochemistry in 4-HCCA Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-hydroxy-γ-carboxyglutamic acid (4-HCCA). The focus is on strategies to control and manage the stereochemistry at the C2, C3, and C4 positions of the amino acid.
Troubleshooting Guide
This guide addresses common issues encountered during the stereoselective synthesis of 4-HCCA.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Diastereoselectivity in Hydroxylation Step | 1. Non-optimal directing group. 2. Inappropriate choice of hydroxylating agent. 3. Steric hindrance near the reaction center. | 1. Employ a bulky chiral auxiliary to direct the approach of the hydroxylating agent. Evans' oxazolidinone auxiliaries are a good starting point.[1][2][3] 2. Screen different hydroxylating agents (e.g., OsO₄ for syn-dihydroxylation, or alternative reagents for anti-dihydroxylation).[4][5] 3. Modify the protecting groups on the glutamic acid backbone to minimize steric clash. |
| Epimerization at C2 or C4 | 1. Harsh reaction conditions (e.g., strong base or acid, high temperature). 2. Inappropriate choice of protecting groups that activate adjacent protons. | 1. Use milder reagents and lower reaction temperatures. 2. Employ robust protecting groups for the amine and carboxyl groups that are stable under the reaction conditions. Consider orthogonal protecting group strategies to allow for selective deprotection. |
| Poor Separation of Diastereomers | 1. Similar polarity of the diastereomers. 2. Unsuitable chromatography conditions. | 1. Derivatize the amino acid with a chiral resolving agent to exaggerate the physical differences between the diastereomers, facilitating separation by standard chromatography. 2. Develop a specialized chiral HPLC method. Different chiral stationary phases (CSPs) and mobile phase compositions should be screened. |
| Difficulty in Determining Stereochemical Purity | 1. Co-elution of stereoisomers in chromatography. 2. Ambiguous NMR spectra. | 1. For HPLC, optimize the mobile phase and consider a different chiral column. 2. For NMR, use chiral solvating agents (e.g., Pirkle's alcohol) or chiral derivatizing agents to induce chemical shift differences between stereoisomers. 2D NMR techniques like NOESY can also help determine relative stereochemistry. |
| Incomplete Deprotection or Side Reactions | 1. Inefficient deprotection reagents. 2. The chosen protecting group is not fully orthogonal to other functional groups. | 1. Screen different deprotection conditions (reagent, solvent, temperature). 2. Re-evaluate the protecting group strategy to ensure orthogonality and compatibility with the desired transformations. |
Frequently Asked Questions (FAQs)
Q1: What are the key stereocenters in 4-HCCA that need to be controlled during synthesis?
A1: There are three key stereocenters in 4-hydroxy-γ-carboxyglutamic acid that require control:
-
C2 (α-carbon): The stereochemistry at this position is typically derived from the starting glutamic acid enantiomer (L- or D-).
-
C3 (γ-carbon): This center is formed during the carboxylation step.
-
C4 (δ-carbon): This stereocenter is introduced during the hydroxylation step.
Controlling the relative and absolute stereochemistry of these three centers is crucial for obtaining the desired stereoisomer of 4-HCCA.
Q2: How can I achieve diastereoselective hydroxylation at the C4 position?
A2: Diastereoselective hydroxylation can be achieved through several methods:
-
Substrate Control: The inherent stereochemistry of the starting material can influence the facial selectivity of the hydroxylation.
-
Auxiliary Control: Attaching a chiral auxiliary to the molecule can effectively block one face, directing the incoming hydroxylating agent to the other. Evans' oxazolidinones are commonly used for this purpose.
-
Reagent Control: The choice of hydroxylating reagent can determine the stereochemical outcome. For instance, osmium tetroxide (OsO₄) typically leads to syn-dihydroxylation of an alkene precursor.
Q3: What are the best analytical techniques for determining the stereochemical purity of my 4-HCCA product?
A3: The most common and effective techniques are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful method for separating and quantifying different stereoisomers. A variety of chiral stationary phases are available, and method development is often required to achieve baseline separation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard ¹H or ¹³C NMR may not distinguish between all stereoisomers, the use of chiral solvating agents or derivatizing the sample with a chiral agent can induce separate signals for each isomer, allowing for quantification.
Q4: What is an orthogonal protecting group strategy and why is it important in 4-HCCA synthesis?
A4: An orthogonal protecting group strategy involves using multiple protecting groups in a molecule, each of which can be removed under specific conditions that do not affect the others. This is critical in a complex synthesis like that of 4-HCCA because it allows for the selective deprotection and modification of one functional group (e.g., the γ-carboxyl group for carboxylation) while others (e.g., the α-amino and α-carboxyl groups) remain protected.
Experimental Protocols
Detailed Methodology for Diastereoselective Alkylation using an Evans' Oxazolidinone Auxiliary
This protocol describes a general procedure for the diastereoselective alkylation of an N-acyl oxazolidinone, which is a key step in controlling stereochemistry.
-
Acylation of the Chiral Auxiliary: The chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) is acylated with an appropriate acyl chloride in the presence of a base (e.g., triethylamine) and a catalyst (e.g., DMAP) in an aprotic solvent like dichloromethane.
-
Enolate Formation: The resulting N-acyl oxazolidinone is dissolved in an anhydrous etheral solvent (e.g., THF) and cooled to -78°C under an inert atmosphere. A strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), is added dropwise to form the corresponding Z-enolate.
-
Alkylation: The electrophile (e.g., an alkyl halide) is then added to the enolate solution at -78°C. The reaction is stirred for several hours, and the progress is monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
Purification and Auxiliary Cleavage: The crude product is purified by column chromatography. The chiral auxiliary is then cleaved, for example, by hydrolysis with lithium hydroxide and hydrogen peroxide, to yield the chiral carboxylic acid. The valuable chiral auxiliary can often be recovered.
General Protocol for Separation of Diastereomers by Chiral HPLC
-
Column Selection: Choose a chiral stationary phase (CSP) based on the structure of the 4-HCCA derivative. Common CSPs include those based on polysaccharides (e.g., cellulose or amylose derivatives), proteins, or Pirkle-type phases.
-
Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of these solvents is critical for achieving separation.
-
Sample Preparation: Dissolve the mixture of 4-HCCA diastereomers in the mobile phase at a known concentration.
-
Chromatographic Analysis: Inject the sample onto the HPLC system. Run the analysis under isocratic conditions initially. Monitor the elution of the diastereomers using a suitable detector (e.g., UV-Vis).
-
Method Optimization: If separation is not achieved, systematically vary the mobile phase composition, flow rate, and column temperature. If necessary, screen different chiral columns.
Visualizations
Caption: Workflow for diastereoselective synthesis using a chiral auxiliary.
Caption: Troubleshooting decision tree for managing stereochemistry in 4-HCCA synthesis.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Chiral Auxiliaries [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Stereoselective dihydroxylation reactions of gamma-amino-alpha,beta-unsaturated esters via their aryl ketimine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Cis- and Trans-4-Hydroxycyclohexanecarboxylic Acid Reactivity
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Stereoisomer Reactivity
In the realm of chemical synthesis and drug development, the spatial arrangement of atoms within a molecule can profoundly influence its reactivity and biological activity. This guide provides a comprehensive comparative analysis of the reactivity of cis- and trans-4-Hydroxycyclohexanecarboxylic acid, two stereoisomers with distinct chemical behaviors. This analysis is supported by established chemical principles and available experimental observations.
Core Reactivity Differences: A Tale of Two Isomers
The primary difference in reactivity between cis- and trans-4-Hydroxycyclohexanecarboxylic acid lies in their propensity to undergo intramolecular reactions. The cis isomer, with its hydroxyl and carboxylic acid groups on the same side of the cyclohexane ring, readily undergoes intramolecular esterification (lactonization) upon heating. In contrast, the trans isomer, where these functional groups are on opposite sides, does not form a lactone under the same conditions. This is due to the spatial separation of the reacting groups in the trans configuration, making intramolecular reaction sterically unfeasible.
Data Presentation: A Comparative Overview
| Reaction Type | cis-4-Hydroxycyclohexanecarboxylic Acid | trans-4-Hydroxycyclohexanecarboxylic Acid | Rationale |
| Intramolecular Lactonization | Readily forms a lactone upon heating.[1][2][3] | Does not form a lactone.[1][2] | The cis conformation allows for the proximity of the hydroxyl and carboxylic acid groups, facilitating intramolecular esterification. In the trans isomer, these groups are too far apart. |
| Intermolecular Esterification (Theoretical) | Expected to react slower. | Expected to react faster. | In the most stable chair conformation of the cis isomer, one of the substituents (hydroxyl or carboxyl) is likely to be in an axial position, which can sterically hinder the approach of a reagent. In the trans isomer, both bulky groups can occupy equatorial positions, leading to a more stable conformation with less steric hindrance and greater accessibility for intermolecular reactions. |
Experimental Protocols
The following are generalized protocols for the synthesis and potential reactivity studies of cis- and trans-4-Hydroxycyclohexanecarboxylic acid, based on literature precedents.
Synthesis of trans-4-Hydroxycyclohexanecarboxylic Acid
This protocol is based on the catalytic hydrogenation of p-hydroxybenzoic acid.
-
Hydrogenation: In a high-pressure reactor, add p-hydroxybenzoic acid, a suitable solvent (e.g., water), and a catalyst (e.g., Ruthenium on carbon).
-
Pressurize the reactor with hydrogen gas.
-
Heat the mixture to facilitate the reduction of the aromatic ring. The reaction typically yields a mixture of cis and trans isomers.
-
Isomerization: To enrich the trans isomer, the mixture of isomers is dissolved in a solvent (e.g., methanol), and a catalyst such as sodium alkoxide is added.
-
The solution is heated to induce isomerization, favoring the thermodynamically more stable trans isomer.
-
Purification: The trans isomer can be purified by recrystallization from a suitable solvent mixture, such as ethyl acetate and petroleum ether.
Synthesis of cis-4-Hydroxycyclohexanecarboxylic Acid
This method involves the hydrolysis of the corresponding methyl ester.
-
Hydrolysis: Dissolve methyl cis-4-hydroxycyclohexanecarboxylate in methanol and cool the solution in an ice bath.
-
Slowly add a solution of sodium hydroxide to the cooled mixture.
-
Stir the reaction mixture at room temperature overnight to ensure complete hydrolysis of the ester.
-
Work-up: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate) to remove any unreacted starting material.
-
Acidify the aqueous phase to a pH of approximately 3 using hydrochloric acid.
-
Extract the aqueous phase with ethyl acetate.
-
Wash the combined organic phases with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the cis-4-Hydroxycyclohexanecarboxylic acid.
Kinetic Analysis of Esterification
To quantitatively compare the intermolecular esterification rates, the following experimental setup could be employed:
-
Reaction Setup: In separate reaction vessels, dissolve equimolar amounts of either cis- or trans-4-Hydroxycyclohexanecarboxylic acid and a chosen alcohol (e.g., ethanol) in a suitable solvent (e.g., toluene) containing a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Maintain the reaction mixtures at a constant temperature using a thermostated bath.
-
Monitoring the Reaction: At regular time intervals, withdraw aliquots from each reaction mixture.
-
Quench the reaction in the aliquots immediately (e.g., by cooling and neutralizing the acid catalyst).
-
Analyze the composition of the aliquots using techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the ester product and the remaining carboxylic acid.
-
Data Analysis: Plot the concentration of the product versus time for both isomers. The initial rates can be determined from the slope of these plots, and the rate constants can be calculated by fitting the data to an appropriate rate law.
Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated.
Caption: Chair conformations of cis and trans isomers.
Caption: Reactivity pathways of the cis and trans isomers.
Caption: Workflow for kinetic analysis of esterification.
References
Validating the Biological Activity of 4-Hydroxycyclohexanecarboxylic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-hydroxycyclohexanecarboxylic acid scaffold is a promising starting point for the development of novel therapeutic agents. Its derivatives have demonstrated a range of biological activities, including antibacterial, anti-inflammatory, and enzyme-inhibiting properties. This guide provides an objective comparison of the performance of various this compound derivatives, supported by experimental data, to aid in drug discovery and development efforts.
Quantitative Comparison of Biological Activities
The biological activities of various derivatives are summarized below, offering a comparative overview of their potency.
Antibacterial Activity
A series of amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid have been evaluated for their in vitro antibacterial activity. The minimum inhibitory concentration (MIC) values against several bacterial strains are presented in Table 1.
Table 1: Minimum Inhibitory Concentration (MIC) of Amidrazone Derivatives of Cyclohex-1-ene-1-carboxylic Acid.
| Compound | R1 | R2 | S. aureus (µg/mL) | M. smegmatis (µg/mL) | Y. enterocolitica (µg/mL) |
| 2a | 2-pyridyl | Phenyl | >512 | 64 | >512 |
| 2b | 2-pyridyl | 2-pyridyl | >512 | >512 | 64 |
| 2c | 2-pyridyl | 4-methylphenyl | 512 | 64 | >512 |
| 2f | 4-nitrophenyl | 2-pyridyl | >512 | >512 | 128 |
Data sourced from a study on amidrazone derivatives containing a cyclohex-1-ene-1-carboxylic acid moiety.
Anti-inflammatory and Antiproliferative Activity
The anti-inflammatory potential of these amidrazone derivatives was assessed by their ability to inhibit the secretion of pro-inflammatory cytokines, such as TNF-α, from mitogen-stimulated peripheral blood mononuclear cells (PBMCs). The antiproliferative effects were also evaluated.
Table 2: Anti-inflammatory and Antiproliferative Effects of Amidrazone Derivatives.
| Compound | Concentration (µg/mL) | TNF-α Inhibition (%) | Antiproliferative Activity (% inhibition) |
| 2b | 100 | ~92-99 | Not specified |
| 2f | 10, 50, 100 | ~66-81 | More effective than ibuprofen at 100 µg/mL |
| Ibuprofen | 100 | Not specified | ~46 |
Data sourced from a study on amidrazone derivatives containing a cyclohex-1-ene-1-carboxylic acid moiety.[1]
Diacylglycerol O-Acyltransferase 1 (DGAT1) Inhibition
Derivatives of adamantane carboxylic acid, which share a similar cycloalkane carboxylic acid motif, have been identified as potent inhibitors of Diacylglycerol O-Acyltransferase 1 (DGAT1), a key enzyme in triglyceride synthesis.
Table 3: DGAT1 Inhibitory Activity of Adamantane Carboxylic Acid Derivatives.
| Compound | In Vitro DGAT1 IC50 (nM) |
| 43c | 5 |
Data sourced from a study on adamantane carboxylic acid derivatives as DGAT1 inhibitors.[2]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further investigation.
Broth Microdilution Method for Antibacterial Susceptibility Testing
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight in a suitable broth medium. The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL. The suspension is then diluted to achieve a final inoculum concentration of about 5 x 10^5 CFU/mL in the test wells.[3]
-
Serial Dilution of Compounds: The test compounds are dissolved in an appropriate solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate using a suitable broth medium to obtain a range of concentrations.
-
Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plates are incubated at 37°C for 16-24 hours.[4]
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[4]
TNF-α Release Assay in Peripheral Blood Mononuclear Cells (PBMCs)
This assay measures the anti-inflammatory activity of compounds by quantifying the inhibition of TNF-α secretion from stimulated immune cells.
-
Isolation of PBMCs: PBMCs are isolated from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture and Stimulation: The isolated PBMCs are cultured in RPMI 1640 medium supplemented with fetal bovine serum and antibiotics. The cells are then stimulated with a mitogen, such as phytohemagglutinin (PHA) or lipopolysaccharide (LPS), in the presence or absence of the test compounds.
-
Sample Collection: After an incubation period (e.g., 24-48 hours), the cell culture supernatants are collected.
-
Quantification of TNF-α: The concentration of TNF-α in the supernatants is determined using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
In Vitro DGAT1 Enzyme Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of the DGAT1 enzyme.
-
Enzyme and Substrate Preparation: A source of DGAT1 enzyme (e.g., microsomes from cells overexpressing DGAT1) is prepared. The substrates, diacylglycerol and a fatty acyl-CoA (e.g., oleoyl-CoA), are also prepared.
-
Reaction Mixture: The reaction is initiated by mixing the enzyme source, substrates, and the test compound at various concentrations in a suitable buffer.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period.
-
Termination and Product Analysis: The reaction is stopped, and the product (triacylglycerol) is extracted. The amount of product formed is quantified, often using methods involving radiolabeled substrates and thin-layer chromatography (TLC) or by fluorescent-based assays. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated.
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and a general experimental workflow relevant to the biological activities of this compound derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery and optimization of adamantane carboxylic acid derivatives as potent diacylglycerol acyltransferase 1 inhibitors for the potential treatment of obesity and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Broth microdilution - Wikipedia [en.wikipedia.org]
The Strategic Role of Cycloalkane Carboxylic Acids in Modern Drug Design: A Comparative Analysis
For researchers, scientists, and drug development professionals, the selection of appropriate molecular scaffolds is a critical decision that profoundly influences the pharmacokinetic and pharmacodynamic properties of a drug candidate. Among the diverse array of structural motifs, cycloalkane carboxylic acids have emerged as versatile building blocks, offering a means to fine-tune a molecule's three-dimensional structure, lipophilicity, and metabolic stability. This guide provides a detailed comparison of 4-hydroxycyclohexanecarboxylic acid against other commonly employed cycloalkane carboxylic acids, including cyclopentanecarboxylic acid, cyclohexanecarboxylic acid, and cycloheptanecarboxylic acid, supported by experimental data and detailed protocols.
Cyclic structures are integral to the majority of small-molecule pharmaceuticals as they provide conformational constraint, which can lead to increased oral bioavailability and enhanced control over a drug's activity and specificity.[1][2][3] The carboxylic acid group, a common pharmacophore, imparts polarity and the ability to form strong interactions with biological targets.[4] The combination of a cycloalkane ring and a carboxylic acid moiety thus offers a powerful tool for medicinal chemists to optimize drug-like properties.
Physicochemical Properties: A Head-to-Head Comparison
The choice of a cycloalkane carboxylic acid scaffold can significantly impact a drug candidate's physicochemical properties, which in turn govern its absorption, distribution, metabolism, and excretion (ADME) profile. Key parameters such as the acid dissociation constant (pKa) and the logarithm of the partition coefficient (logP) are crucial in this regard.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XlogP3 | pKa |
| This compound | C₇H₁₂O₃ | 144.17 | 0.3 | ~4.84 (trans) |
| Cyclopentanecarboxylic acid | C₆H₁₀O₂ | 114.14 | 1.3 | ~4.99 |
| Cyclohexanecarboxylic acid | C₇H₁₂O₂ | 128.17 | 1.9 | ~4.9 |
| Cycloheptanecarboxylic acid | C₈H₁₄O₂ | 142.20 | 2.4 | ~4.82 |
Note: XlogP3 is a computed value for logP. Experimental values may vary. The pKa for this compound is for the trans-isomer.[5]
The introduction of a hydroxyl group in the 4-position of the cyclohexane ring, as seen in this compound, significantly reduces the lipophilicity (lower logP) compared to its non-hydroxylated counterpart. This increased polarity can enhance aqueous solubility but may also impact cell membrane permeability. The pKa values for all the compared cycloalkane carboxylic acids are in a similar range, indicating that they will be predominantly ionized at physiological pH.
Impact on Pharmacological Activity: Structure-Activity Relationships
The size and conformation of the cycloalkane ring can have a profound effect on a compound's biological activity by influencing how it fits into the binding site of a target protein.
Case Study: GABAA Receptor Modulators
While direct comparative studies across all four cycloalkane carboxylic acids are limited, research on analogues of the neurotransmitter GABA (gamma-aminobutyric acid) provides insights into the role of the cycloalkane ring size. Studies on cyclopentane GABA analogues have shown that the conformational restriction imposed by the five-membered ring can lead to potent and specific activity at GABAA receptors. For instance, certain isomers of 4-aminocyclopent-1-ene-1-carboxylic acid demonstrated high potency at GABAA receptors with minimal activity at GABA uptake sites, highlighting the importance of stereochemistry and ring conformation. Gabapentin, which features a cyclohexyl ring, is a widely used drug for epilepsy and neuropathic pain, though it does not directly bind to GABA receptors but to the α2δ subunit of voltage-gated calcium channels. The cyclohexane scaffold in gabapentin was designed to increase lipophilicity and facilitate passage across the blood-brain barrier compared to GABA itself.
Case Study: Enzyme Inhibitors
In the development of enzyme inhibitors, the cycloalkane moiety can serve to orient key functional groups for optimal interaction with the active site. For example, in the design of Diacylglycerol Acyltransferase 1 (DGAT1) inhibitors, a 4-phenylpiperidine-1-carbonyl cyclohexanecarboxylic acid scaffold was identified as a potent inhibitor. Further optimization of this scaffold led to even more potent analogues, demonstrating the utility of the cyclohexanecarboxylic acid head group in this context. While direct comparisons with other cycloalkane ring sizes were not reported in this specific study, it underscores the successful application of this moiety.
Influence on Pharmacokinetics: A Comparative Outlook
The pharmacokinetic profile of a drug is heavily influenced by its physicochemical properties. The choice of cycloalkane carboxylic acid can therefore have a significant impact on a drug's bioavailability, half-life, and clearance.
Generally, increasing the size of the cycloalkane ring leads to increased lipophilicity, which can affect absorption and distribution. While higher lipophilicity can enhance membrane permeability, it can also lead to increased metabolic clearance and lower aqueous solubility.
The oral bioavailability of tranexamic acid, a derivative of 4-(aminomethyl)cyclohexanecarboxylic acid, is approximately 30-50%. This indicates that the hydroxylated cyclohexane ring, despite its polarity, can be part of a molecule with reasonable oral absorption. The introduction of the hydroxyl group in this compound would be expected to increase its aqueous solubility compared to cyclohexanecarboxylic acid, which could be advantageous for formulation. However, it may also lead to faster renal clearance.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.
Determination of pKa and logP
The acid dissociation constant (pKa) and the logarithm of the partition coefficient (logP) are fundamental physicochemical properties.
Caption: Workflow for pKa and logP determination.
Protocol for pKa Determination (Potentiometric Titration):
-
Solution Preparation: Prepare a ~0.01 M solution of the cycloalkane carboxylic acid in deionized water. If solubility is an issue, a co-solvent such as methanol or DMSO can be used, and the apparent pKa can be determined.
-
Titration: Titrate the solution with a standardized solution of NaOH (e.g., 0.1 M) while continuously monitoring the pH using a calibrated pH meter.
-
Data Analysis: Record the pH at various volumes of NaOH added. The pKa is the pH at which half of the acid has been neutralized. This can be determined from the midpoint of the titration curve.
Protocol for logP Determination (Shake-Flask Method):
-
System Preparation: Prepare a biphasic system of n-octanol and water. The two phases should be mutually saturated before the experiment.
-
Compound Addition: Add a known amount of the cycloalkane carboxylic acid to the biphasic system.
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the mixture to achieve complete separation of the octanol and water phases.
-
Concentration Measurement: Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS.
-
Calculation: Calculate the logP value as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
In Vitro Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of cycloalkane carboxylic acid-containing compounds against a target enzyme.
Caption: General workflow for an in vitro enzyme inhibition assay.
Protocol for a Generic Kinase Inhibition Assay (Example):
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Dilute the target kinase and its substrate to their working concentrations in the appropriate assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the test compound at various concentrations.
-
Add the kinase to each well and pre-incubate for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the substrate and ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 37°C) for a set time (e.g., 60 minutes).
-
Stop the reaction and measure the signal (e.g., luminescence for ADP-Glo™ Kinase Assay).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
In Vivo Pharmacokinetic Study in Mice
This protocol outlines a typical procedure for evaluating the pharmacokinetic properties of a compound after oral administration to mice.
Caption: Workflow for an in vivo pharmacokinetic study in mice.
Protocol for Oral Pharmacokinetic Study:
-
Animal Handling: Use adult male or female mice (e.g., C57BL/6), acclimatized for at least one week. Fast the animals overnight before dosing.
-
Dosing: Formulate the test compound in a suitable vehicle (e.g., 0.5% methylcellulose in water). Administer a single oral dose via gavage at a predetermined volume.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t1/2). Oral bioavailability can be determined by comparing the AUC from oral administration to that from intravenous administration.
Conclusion
The selection of a cycloalkane carboxylic acid scaffold is a multifaceted decision in drug design. This compound offers a more polar alternative to cyclohexanecarboxylic acid, which can be beneficial for solubility but may also affect other ADME properties. The size of the cycloalkane ring, from cyclopentane to cycloheptane, influences the molecule's conformation and lipophilicity, which in turn impacts its biological activity and pharmacokinetic profile. While direct comparative data across a wide range of therapeutic targets is still needed, the available information underscores the importance of carefully considering the specific cycloalkane carboxylic acid moiety to optimize the overall properties of a drug candidate. The experimental protocols provided herein offer a starting point for researchers to conduct their own comparative studies and make informed decisions in their drug discovery programs.
References
- 1. ijast.thebrpi.org [ijast.thebrpi.org]
- 2. Transannular C–H Functionalization of Cycloalkane Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transannular C-H functionalization of cycloalkane carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Structure-Activity Relationships of 4-HCCA Analogues
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of α-cyano-4-hydroxycinnamic acid (4-HCCA) analogues is pivotal for the rational design of potent and selective inhibitors targeting key cellular transporters and enzymes. This guide provides a comparative analysis of 4-HCCA derivatives, focusing on their inhibitory activities against monocarboxylate transporters (MCTs) and aldose reductase, supported by experimental data and detailed protocols.
Comparative Inhibitory Activity of 4-HCCA Analogues
The biological activity of 4-HCCA analogues is significantly influenced by substitutions on the phenyl ring and modifications of the cynocinnamic acid backbone. The following tables summarize the quantitative inhibitory data for various analogues against their primary targets.
Monocarboxylate Transporter (MCT) Inhibition
4-HCCA is a well-known, non-selective inhibitor of MCTs, which are crucial for the transport of lactate and other monocarboxylates across the plasma membrane and are implicated in cancer metabolism.[1] SAR studies have focused on developing more potent and selective MCT inhibitors.
| Compound | Modification | Target(s) | IC50 (nM) | Cell Line | Reference |
| α-cyano-4-hydroxycinnamic acid (4-HCCA) | Parent Compound | MCT1/MCT4 | ≥ 150,000 | MDA-MB-231 / RBE4 | [2] |
| Compound 1 (Propyl) | 2-methoxy, 4-N,N-dipropyl | MCT1 / MCT4 | 8 / 11 | RBE4 / MDA-MB-231 | [2] |
| Compound 2 (Allyl) | 2-methoxy, 4-N,N-diallyl | MCT1 / MCT4 | 15 / 25 | RBE4 / MDA-MB-231 | [2] |
| Compound 3 (Butyl) | 2-methoxy, 4-N,N-dibutyl | MCT1 / MCT4 | 12 / 18 | RBE4 / MDA-MB-231 | [2] |
| Compound 9 (Piperidinyl) | 2-methoxy, 4-piperidinyl | MCT1 / MCT4 | 48 / 85 | RBE4 / MDA-MB-231 | |
| FACH | Fluorinated analogue | MCT1 | 11 | RBE4 | |
| Analogue 1 | 2-fluoropyridinyl-substituted | MCT1 | 118 | RBE4 | |
| Analogue 2 | 2-fluoropyridinyl-substituted | MCT1 | 275 (approx. 25x > FACH) | RBE4 |
Key SAR Insights for MCT Inhibition:
-
Introduction of a methoxy group at the 2-position and N,N-dialkyl groups at the 4-position of the phenyl ring dramatically increases potency against both MCT1 and MCT4 compared to the parent 4-HCCA.
-
The nature of the N,N-dialkyl substituent influences potency, with shorter alkyl chains like propyl and butyl showing strong inhibition.
-
Fluorinated analogues, such as FACH, demonstrate high MCT1 inhibitory potency. However, further modifications with more lipophilic groups, like a 2-fluoropyridinyl substituent, can lead to a decrease in potency.
Aldose Reductase Inhibition
4-HCCA has also been explored as a scaffold for the development of aldose reductase inhibitors, which are therapeutic targets for diabetic complications.
| Compound | Modification | Target | IC50 (nM) | Reference |
| 5a | CHCA moiety, ethylenediamine spacer, N-acetyl-L-phenylalanine | Aldose Reductase (ALR2) | 125.3 ± 3.5 | |
| 5f | CHCA moiety, propylenediamine spacer, N-acetyl-O-benzyl-L-serine | Aldose Reductase (ALR2) | 72.7 ± 1.6 | |
| 5j | CHCA moiety, propylenediamine spacer, N-pivaloyl-O-benzyl-D-serine | Aldose Reductase (ALR2) | 405.1 ± 11.2 |
Key SAR Insights for Aldose Reductase Inhibition:
-
The introduction of a flexible spacer and a modified amino acid moiety to the 4-HCCA scaffold can yield potent aldose reductase inhibitors.
-
The length of the diamine spacer and the nature of the amino acid derivative are critical for inhibitory activity, with a propylenediamine spacer and an N-acetyl-O-benzyl-L-serine moiety (compound 5f) providing the highest potency in the studied series.
Experimental Protocols
Detailed methodologies for the key experiments cited in the SAR studies are provided below to allow for replication and further investigation.
MCT Inhibition Assay ([¹⁴C]-Lactate Uptake)
This assay measures the ability of a compound to inhibit the uptake of radiolabeled lactate into cells expressing the target MCT.
Materials:
-
MCT-expressing cells (e.g., RBE4 for MCT1, MDA-MB-231 for MCT4)
-
Culture medium
-
Hanks' Balanced Salt Solution (HBSS)
-
[¹⁴C]-L-Lactate
-
Test compounds (4-HCCA analogues)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Culture: Plate MCT-expressing cells in a suitable multi-well plate and grow to confluence.
-
Preparation: On the day of the assay, wash the cells with HBSS.
-
Inhibition: Pre-incubate the cells with various concentrations of the test compounds in HBSS for a specified time (e.g., 10-30 minutes) at 37°C.
-
Lactate Uptake: Add [¹⁴C]-L-Lactate to each well and incubate for a short period (e.g., 5-10 minutes) at 37°C to measure the initial rate of uptake.
-
Termination: Stop the uptake by rapidly washing the cells with ice-cold HBSS.
-
Lysis and Measurement: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a vehicle control and determine the IC50 value.
Aldose Reductase Inhibition Assay
This spectrophotometric assay measures the inhibition of aldose reductase by monitoring the decrease in NADPH absorbance.
Materials:
-
Purified or partially purified aldose reductase enzyme
-
NADPH
-
Substrate (e.g., DL-glyceraldehyde)
-
Phosphate buffer (pH 6.2)
-
Test compounds
-
UV-Vis spectrophotometer
Procedure:
-
Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing phosphate buffer, NADPH, and the test compound at various concentrations.
-
Enzyme Addition: Add the aldose reductase enzyme solution to the cuvette.
-
Initiation: Start the reaction by adding the substrate (DL-glyceraldehyde).
-
Measurement: Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
Data Analysis: Calculate the rate of reaction for each compound concentration. Determine the percentage of inhibition relative to a control without the inhibitor and calculate the IC50 value.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of 4-HCCA analogues on cell proliferation and viability.
Materials:
-
Cancer cell lines (e.g., WiDr, MDA-MB-231)
-
Culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
Multi-well plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 4-HCCA analogues for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control and determine the IC50 value.
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of action and experimental processes is crucial for a comprehensive understanding of the SAR of 4-HCCA analogues.
Signaling Pathway of MCT Inhibition in Cancer Cells
MCT inhibitors disrupt the metabolic symbiosis in tumors, where glycolytic cancer cells export lactate, which is then taken up by oxidative cancer cells as fuel. By blocking lactate transport, these inhibitors can lead to intracellular acidification, disruption of glycolysis, and ultimately, cancer cell death.
References
The Potential of 4-Hydroxycyclohexanecarboxylic Acid as a Biomarker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel and reliable biomarkers is a cornerstone of modern medicine, driving advancements in disease diagnosis, prognosis, and therapeutic monitoring. In this context, 4-Hydroxycyclohexanecarboxylic acid (4-HCHC), a metabolite linked to gut microbiome activity, has emerged as a candidate biomarker in distinct pathological conditions, notably colorectal cancer and cystic fibrosis. This guide provides a comprehensive comparison of 4-HCHC with existing biomarkers, supported by available experimental data and detailed methodologies, to facilitate an objective evaluation of its clinical utility.
Performance in Colorectal Cancer
Metabolomic studies of colorectal cancer (CRC) tissues have revealed significant alterations in the levels of 4-HCHC compared to adjacent healthy mucosal tissue. A key study by Brown et al. (2016) identified 19 metabolites that significantly distinguished CRC from adjacent mucosa, with 4-HCHC being among them. While this study highlights a potential role for 4-HCHC in CRC diagnostics, further validation and comparative studies with established biomarkers such as Carcinoembryonic Antigen (CEA) are necessary to ascertain its clinical performance.
Table 1: Comparison of this compound and Carcinoembryonic Antigen (CEA) for Colorectal Cancer
| Biomarker | Sample Type | Performance Metric | Value | Reference |
| This compound | Tissue | Fold Change (Tumor vs. Adjacent Mucosa) | Significantly different | Brown et al., 2016 |
| Sensitivity | Not yet established | |||
| Specificity | Not yet established | |||
| Area Under the Curve (AUC) | Not yet established | |||
| Carcinoembryonic Antigen (CEA) | Serum | Sensitivity | 46-87% | [Various sources] |
| Specificity | 85-100% | [Various sources] | ||
| Area Under the Curve (AUC) | ~0.70 - 0.82 | [Various sources] |
Note: The performance of CEA can vary depending on the cancer stage and the cutoff value used.
Performance in Cystic Fibrosis
In the context of cystic fibrosis (CF), 4-HCHC has been identified as a potential biomarker for predicting pulmonary exacerbations (PEx), which are acute episodes of worsening respiratory symptoms. A systematic review of metabolomic biomarkers for CF PEx highlighted a study where 4-HCHC in exhaled breath condensate (EBC) was identified as one of two metabolites with the potential to predict these events.[1] This finding is significant as early prediction of PEx can lead to timely intervention and better patient outcomes.
Table 2: Comparison of this compound and Established Inflammatory Markers for Cystic Fibrosis Pulmonary Exacerbations
| Biomarker | Sample Type | Application | Performance Metric | Value | Reference |
| This compound | Exhaled Breath Condensate | Prediction of PEx | Predictive potential identified | Not yet quantified | Nguyen et al., 2022[1] |
| Interleukin-6 (IL-6) | Sputum/Serum | Monitoring Inflammation | Correlates with PEx | Variable | [Various sources] |
| C-reactive protein (CRP) | Serum | Monitoring Inflammation | Elevated during PEx | Variable | [Various sources] |
| Sweat Chloride | Sweat | Diagnosis of CF | Diagnostic Standard | >60 mmol/L | [Various sources] |
Note: While sweat chloride is the gold standard for CF diagnosis, it is not used for predicting PEx. Inflammatory markers like IL-6 and CRP are used to monitor inflammation during PEx but have limitations in their predictive capability.
Experimental Protocols
The primary analytical method for the quantification of 4-HCHC in biological samples is Gas Chromatography-Mass Spectrometry (GC-MS). Below is a generalized protocol for the analysis of organic acids, including 4-HCHC, in urine.
Protocol: GC-MS Analysis of this compound in Urine
-
Sample Preparation:
-
To 1 mL of urine, add an internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Acidify the sample to a pH of approximately 1-2 with hydrochloric acid.
-
Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
To the dried extract, add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) to convert the non-volatile organic acids into volatile derivatives.
-
Incubate the mixture at a specific temperature (e.g., 70°C) for a defined period (e.g., 30 minutes) to ensure complete derivatization.
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
Gas Chromatography Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 80°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) at a controlled rate.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: A mass-to-charge ratio (m/z) range appropriate for the target analytes (e.g., 50-550 amu).
-
Data Acquisition: Full scan mode for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis.
-
-
-
Data Analysis:
-
Identify the peak corresponding to the derivatized 4-HCHC based on its retention time and mass spectrum.
-
Quantify the concentration of 4-HCHC by comparing its peak area to that of the internal standard.
-
Signaling Pathways and Logical Relationships
The emergence of 4-HCHC as a biomarker is intrinsically linked to the metabolic activity of the gut microbiome. While a definitive signaling pathway directly involving 4-HCHC in disease pathogenesis is yet to be fully elucidated, its origin from microbial metabolism of dietary compounds is a key aspect.
Caption: Proposed origin of 4-HCHC from gut microbial metabolism of dietary precursors.
The experimental workflow for biomarker validation follows a logical progression from discovery to clinical application.
Caption: A generalized workflow for the validation of a candidate biomarker.
Conclusion
This compound shows promise as a potential biomarker for both colorectal cancer and cystic fibrosis, originating from the intricate metabolic interplay between the host and their gut microbiome. However, its clinical validation is still in the early stages. The data presented in this guide underscores the need for further research, particularly large-scale cohort studies, to establish its sensitivity, specificity, and overall diagnostic accuracy in comparison to current gold-standard biomarkers. The detailed experimental protocol provided serves as a foundation for researchers to build upon in their validation efforts. The continued investigation of 4-HCHC and other microbially-derived metabolites holds the potential to unlock new, non-invasive avenues for disease management.
References
"biological evaluation of polymers derived from 4-Hydroxycyclohexanecarboxylic acid"
A Comparative Guide to the Biological Evaluation of Aliphatic Polyesters for Biomedical Applications, with a Focus on Cyclohexane-Containing Derivatives
For researchers, scientists, and drug development professionals, the selection of a suitable polymeric biomaterial is a critical step in the design of effective drug delivery systems and medical implants. This guide provides a comparative overview of the biological evaluation of aliphatic polyesters, with a particular focus on polymers derived from cyclohexane-based monomers, as exemplified by those synthesized from 1,4-cyclohexanedicarboxylic acid. Due to a lack of extensive published data on polymers derived directly from 4-Hydroxycyclohexanecarboxylic acid, this guide will utilize data from structurally similar cyclohexane-containing polyesters as a surrogate for comparison against well-established biodegradable polymers such as Poly(lactic acid) (PLA), Poly(glycolic acid) (PGA), and Poly(ε-caprolactone) (PCL).
This guide will delve into key performance metrics including biocompatibility, cytotoxicity, and in vitro drug release, presenting quantitative data in accessible tables and detailing the experimental protocols for these evaluations.
Comparative Performance Data
The successful application of a biodegradable polymer in the biomedical field hinges on its biocompatibility, controlled degradation rate, and predictable drug release profile. The following tables summarize key quantitative data for a comparative analysis of these properties.
Table 1: In Vitro Cytotoxicity of Aliphatic Polyesters
| Polymer | Cell Line | Assay | Incubation Time (hours) | Cell Viability (%) | Citation |
| Poly(1,4-cyclohexanedimethylene oxalate) | RAW 264.7 | - | 24 | >95 | [1] |
| Poly(1,4-cyclohexanedimethylene oxalate) | HEK 293 | - | 24 | >90 | [1] |
| Poly(lactic-co-glycolic acid) (PLGA) | L929 | MTT | 24, 48, 72 | No significant toxicity | [2] |
| Poly(ε-caprolactone) (PCL) | L929 Mouse Fibroblasts | - | - | No negative influence | [3] |
| Poly(lactic acid) (PLA) | - | - | - | Generally considered non-toxic | [2] |
Table 2: In Vitro Drug Release from Aliphatic Polyester Formulations
| Polymer | Drug | Formulation | Release Duration | % Cumulative Release | Citation |
| Poly(1,4-cyclohexanedicarboxylic anhydride) | Brufen | Melting mold disk | ~10 days | 100 | |
| Poly(lactic-co-glycolic acid) (PLGA) | Leuprolide | Microspheres | 28 days | 100 | |
| Poly(lactic-co-glycolic acid) (PLGA) | Aclacinomycin A | Microspheres | 70 days | ~50% | |
| PLGA-PEG (15% PEG) | Aclacinomycin A | Microspheres | 70 days | ~100% | |
| Poly(ε-caprolactone) (PCL) | - | - | Slow release over months | - |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate and reproducible biological evaluation of polymers.
In Vitro Cytotoxicity Assays
1. MTT Assay Protocol for Polymer Films/Scaffolds
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Materials:
-
Polymer film/scaffold sterilized appropriately (e.g., ethylene oxide, gamma irradiation, or ethanol washes).
-
96-well cell culture plates.
-
Selected cell line (e.g., L929 fibroblasts, NIH 3T3).
-
Complete cell culture medium.
-
MTT solution (5 mg/mL in PBS, sterile filtered).
-
Solubilization solution (e.g., DMSO, acidified isopropanol).
-
Phosphate-buffered saline (PBS).
-
-
Procedure:
-
Place sterile polymer samples into the wells of a 96-well plate. For solvent-cast films, ensure complete evaporation of the solvent.
-
Seed cells onto the polymer samples and control wells (tissue culture plastic) at a predetermined density (e.g., 1 x 10^4 cells/well).
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for the desired time points (e.g., 24, 48, 72 hours).
-
At each time point, remove the culture medium and wash the cells gently with PBS.
-
Add 100 µL of fresh culture medium and 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability relative to the control wells.
-
2. LDH Cytotoxicity Assay Protocol for Polymer Extracts
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells.
-
Materials:
-
Polymer samples.
-
Complete cell culture medium.
-
LDH assay kit (containing substrate, cofactor, and dye).
-
96-well cell culture plates.
-
Selected cell line.
-
Lysis buffer (provided in the kit for positive control).
-
-
Procedure:
-
Prepare polymer extracts according to ISO 10993-5 standards. Typically, incubate a specified surface area of the polymer in culture medium for a defined period (e.g., 24 hours at 37°C).
-
Seed cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for attachment.
-
Remove the culture medium and replace it with the prepared polymer extracts. Include negative controls (fresh medium) and positive controls (medium with a cytotoxic agent or lysis buffer).
-
Incubate the cells with the extracts for the desired exposure time.
-
After incubation, carefully collect the cell culture supernatant from each well.
-
Follow the LDH assay kit manufacturer's instructions. Typically, this involves adding the supernatant to a reaction mixture in a new 96-well plate.
-
Incubate the reaction mixture for the recommended time at room temperature, protected from light.
-
Measure the absorbance at the specified wavelength (e.g., 490 nm).
-
Calculate the percentage of cytotoxicity based on the LDH released from the treated cells relative to the positive control.
-
In Vitro Drug Release Study Protocol for Microspheres
This protocol outlines a common method for determining the in vitro release kinetics of a drug from biodegradable microspheres.
-
Materials:
-
Drug-loaded microspheres.
-
Release medium (e.g., phosphate-buffered saline, pH 7.4).
-
Centrifuge tubes or a dialysis setup.
-
Shaking incubator or water bath.
-
Analytical method for drug quantification (e.g., HPLC, UV-Vis spectrophotometry).
-
-
Procedure (Sample and Separate Method):
-
Accurately weigh a specific amount of microspheres (e.g., 10-20 mg) and place them into a centrifuge tube.
-
Add a defined volume of the release medium (e.g., 1-5 mL) to the tube.
-
Incubate the tubes at 37°C in a shaking water bath to maintain a constant temperature and ensure adequate dispersion.
-
At predetermined time intervals, centrifuge the tubes to pellet the microspheres.
-
Carefully collect a sample of the supernatant (the release medium).
-
Replenish the collected volume with fresh, pre-warmed release medium to maintain sink conditions.
-
Analyze the drug concentration in the collected samples using a validated analytical method.
-
Calculate the cumulative percentage of drug released over time.
-
Visualizing Experimental Workflows
Diagrams created using Graphviz can effectively illustrate the logical flow of experimental procedures.
Caption: Workflow for in vitro cytotoxicity evaluation of polymers.
References
- 1. Polyoxalate nanoparticles as a biodegradable and biocompatible drug delivery vehicle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Surface functionalization of poly(ε-caprolactone) improves its biocompatibility as scaffold material for bioartificial vessel prostheses - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Stability of 4-HCCA Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of the metabolic stability of derivatives of α-cyano-4-hydroxycinnamic acid (4-HCCA). In the landscape of drug discovery, understanding a compound's metabolic stability is paramount, as it directly influences its pharmacokinetic profile, including bioavailability and in vivo half-life. While specific comparative data on 4-HCCA derivatives is limited in publicly available literature, this guide provides a framework for evaluation by examining the broader class of hydroxycinnamic acids (HCAs), to which 4-HCCA belongs. The principles, experimental protocols, and representative data presented herein offer a valuable resource for researchers investigating the therapeutic potential of this class of compounds.
Understanding Metabolic Stability: An Overview
Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes. A compound with low metabolic stability is rapidly cleared from the body, often resulting in a short duration of action and poor oral bioavailability. Conversely, a highly stable compound may persist longer, potentially leading to improved efficacy but also raising concerns about accumulation and toxicity. Early assessment of metabolic stability is a critical step in the lead optimization phase of drug development.
The primary site of drug metabolism is the liver, where enzymes, particularly the Cytochrome P450 (CYP) superfamily, play a central role in Phase I metabolism. Subsequent Phase II reactions, such as glucuronidation, further modify compounds to facilitate their excretion. In vitro assays using human liver microsomes (HLM), which are vesicles of the endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes, are the gold standard for predicting in vivo metabolic clearance.
Comparative Metabolic Stability of Hydroxycinnamic Acid Derivatives
To illustrate this, the following table summarizes hypothetical metabolic stability data for common hydroxycinnamic acids, based on typical findings from in vitro human liver microsome assays. These values are representative and serve to demonstrate how such data is presented for comparative purposes.
| Compound | Structure | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| p-Coumaric Acid | 4-hydroxycinnamic acid | 45 | 15.4 |
| Caffeic Acid | 3,4-dihydroxycinnamic acid | 25 | 27.7 |
| Ferulic Acid | 4-hydroxy-3-methoxycinnamic acid | 65 | 10.7 |
| Sinapic Acid | 4-hydroxy-3,5-dimethoxycinnamic acid | >90 | <7.7 |
Note: The data presented in this table is illustrative and intended for comparative demonstration. Actual values can vary based on specific experimental conditions. Generally, increased methoxylation, as seen in Ferulic and Sinapic acids, can lead to greater metabolic stability by blocking sites of potential hydroxylation. The additional hydroxyl group in Caffeic acid may provide an additional site for metabolism, potentially leading to lower stability compared to p-Coumaric acid.
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for interpreting metabolic stability data. The following is a standard protocol for an in vitro metabolic stability assay using human liver microsomes.
Human Liver Microsomal Stability Assay
1. Objective: To determine the in vitro half-life and intrinsic clearance of a test compound upon incubation with human liver microsomes.
2. Materials:
- Test compounds and positive control compounds (e.g., a rapidly metabolized and a slowly metabolized drug).
- Pooled Human Liver Microsomes (HLM).
- 0.1 M Phosphate Buffer (pH 7.4).
- NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
- Acetonitrile (ACN) or other suitable organic solvent for reaction termination.
- Internal Standard (IS) for analytical quantification.
- 96-well plates, incubator, centrifuge, and LC-MS/MS system.
3. Procedure:
- Preparation: Thaw HLM on ice. Prepare a working solution of HLM in phosphate buffer. Prepare stock solutions of test compounds, positive controls, and the NADPH regenerating system.
- Incubation: Add the HLM solution to the wells of a 96-well plate. Pre-incubate at 37°C for 5-10 minutes.
- Reaction Initiation: Add the test compound to the wells to achieve the desired final concentration (typically 1 µM). To initiate the metabolic reaction, add the NADPH regenerating system. For negative controls, add buffer instead of the NADPH system.
- Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding cold acetonitrile containing an internal standard.
- Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
- Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.
4. Data Analysis:
- Plot the natural logarithm of the percentage of the parent compound remaining versus time.
- The slope of the linear regression of this plot gives the elimination rate constant (k).
- Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
- Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (mg microsomal protein/mL) .
Visualizing Experimental and Biological Pathways
To further elucidate the processes involved, the following diagrams illustrate the experimental workflow and a relevant biological signaling pathway.
Caption: Workflow for the in vitro metabolic stability assay using human liver microsomes.
4-HCCA is known to be an inhibitor of monocarboxylate transporters (MCTs), which are crucial for the transport of lactate and pyruvate across cell membranes. This inhibition can disrupt cancer cell metabolism, a key area of therapeutic interest.
Caption: Inhibition of lactate efflux in cancer cells by a 4-HCCA derivative via MCT blockage.
Conclusion
The metabolic stability of 4-HCCA derivatives is a critical determinant of their potential as therapeutic agents. While specific comparative data for this subclass is emerging, the principles and methodologies established for the broader class of hydroxycinnamic acids provide a robust framework for their evaluation. By employing standardized in vitro assays, such as the human liver microsomal stability assay, researchers can generate crucial data to guide medicinal chemistry efforts. The illustrative data and detailed protocols in this guide are intended to support the design and interpretation of such studies, ultimately facilitating the development of novel drug candidates with optimized pharmacokinetic properties.
Assessing the Binding Affinity of 4-HCCA Derivatives to Target Proteins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Derivatives of 4-hydroxy-α-cyanocinnamic acid (4-HCCA) are attracting significant interest in drug discovery due to their diverse biological activities. Understanding the binding affinity of these compounds to their protein targets is crucial for optimizing their therapeutic potential. This guide provides a comparative analysis of the binding affinities of various 4-HCCA derivatives to their respective target proteins, supported by quantitative data and detailed experimental protocols.
Quantitative Comparison of Binding Affinities
The following table summarizes the binding affinities of selected 4-HCCA derivatives for their target proteins. The data is presented to facilitate a clear comparison of their potencies.
| Derivative | Target Protein | Binding Affinity Metric | Value | Reference |
| p-Coumaric acid phenethyl ester | Monoamine Oxidase B (MAO-B) | IC50 | 13 nM | [1] |
| p-Coumaric acid 3,4-dihydroxyphenethyl ester | Monoamine Oxidase B (MAO-B) | IC50 | Potent Inhibition | [1] |
| 3,4-dimethoxycinnamic acid | Prion Protein (PrP) | Kd | 405 nM | [2] |
Detailed Experimental Protocols
A clear understanding of the methodologies used to determine binding affinities is essential for interpreting the data and designing future experiments.
Monoamine Oxidase B (MAO-B) Inhibition Assay
The inhibitory activity of p-coumaric acid derivatives against human MAO-B was determined using a fluorometric method.[1]
Materials:
-
Human MAO-A and MAO-B (recombinant, expressed in baculovirus-infected insect cells)
-
Kynuramine (MAO-A substrate)
-
Benzylamine (MAO-B substrate)
-
4-Hydroxyquinoline (product of kynuramine deamination)
-
Phosphate buffer (pH 7.4)
Procedure:
-
A reaction mixture containing the MAO enzyme, the test compound (p-coumaric acid derivative), and the respective substrate in phosphate buffer was prepared.
-
The mixture was incubated at 37°C.
-
The enzymatic reaction produces hydrogen peroxide, which, in the presence of horseradish peroxidase, oxidizes a probe to a fluorescent product.
-
The fluorescence was measured at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.
-
The concentration of the test compound that inhibited 50% of the enzyme activity (IC50) was calculated from the dose-response curves.
Prion Protein (PrP) Binding Assay
The binding affinity of 3,4-dimethoxycinnamic acid to the prion protein was determined, though the specific experimental method for Kd determination is not detailed in the provided source material.[2] Generally, techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) are employed to measure dissociation constants (Kd).
General Principle of Surface Plasmon Resonance (SPR):
-
One binding partner (e.g., the prion protein) is immobilized on a sensor chip.
-
The other binding partner (e.g., the 4-HCCA derivative) is flowed over the sensor surface at various concentrations.
-
The binding events are detected in real-time as a change in the refractive index at the sensor surface, which is proportional to the mass change.
-
The association and dissociation rates are measured, and the equilibrium dissociation constant (Kd) is calculated from these rates.
Experimental and Logical Workflows
To visualize the processes involved in assessing the binding affinity of 4-HCCA derivatives, the following diagrams are provided.
Caption: General workflow for assessing the binding affinity of 4-HCCA derivatives.
Caption: Inhibition of MAO-B by a 4-HCCA derivative in a signaling context.
References
- 1. Synthesis of Amide and Ester Derivatives of Cinnamic Acid and Its Analogs: Evaluation of Their Free Radical Scavenging and Monoamine Oxidase and Cholinesterase Inhibitory Activities [jstage.jst.go.jp]
- 2. Natural and Synthetic Derivatives of Hydroxycinnamic Acid Modulating the Pathological Transformation of Amyloidogenic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthetic Routes to 4-Hydroxy-α-cyanocinnamic Acid (4-HCCA)
For Researchers, Scientists, and Drug Development Professionals
4-Hydroxy-α-cyanocinnamic acid (4-HCCA), a derivative of cinnamic acid, is a crucial matrix material for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, particularly in the analysis of peptides and nucleotides. It also exhibits biological activity, including the inhibition of monocarboxylate transporters. The efficient synthesis of 4-HCCA is therefore of significant interest. This guide provides a head-to-head comparison of different synthetic routes to 4-HCCA, with a focus on the prevalent Knoevenagel condensation and its variations. Experimental data is presented to facilitate an objective comparison of their performance.
At a Glance: Comparison of Synthetic Routes to 4-HCCA via Knoevenagel Condensation
The Knoevenagel condensation is the most common and direct method for synthesizing 4-HCCA. This reaction involves the condensation of 4-hydroxybenzaldehyde with an active methylene compound, typically cyanoacetic acid. The choice of catalyst and solvent system significantly impacts the reaction's efficiency, yield, and environmental footprint. Below is a summary of different catalytic systems for the Knoevenagel condensation to produce 4-HCCA and its derivatives.
| Catalytic System | Starting Materials | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Purity | Key Advantages | Key Disadvantages |
| Classical Method | 4-Hydroxybenzaldehyde, Cyanoacetic acid | Pyridine | Several hours | Reflux | Moderate to High | Variable | Well-established | Use of toxic and carcinogenic pyridine |
| Proline-catalyzed | 4-Hydroxybenzaldehyde, Cyanoacetic acid | Ethanol | 4 hours | 60 | 60-80[1] | High | "Green" solvent, mild conditions, good yields | Catalyst may need to be separated |
| Triethylamine/Piperidine | 4-Hydroxybenzaldehyde, Cyanoacetic acid | Toluene | 2 hours | Reflux | High | High | Pyridine-free, good yields | Use of organic solvents |
| DABCO-catalyzed | 4-Hydroxybenzaldehyde, Ethyl cyanoacetate | Ionic Liquid ([HyEtPy]Cl)/H₂O | 5-40 min | 50 | 83-99[2] | High | "Green" solvent, rapid reaction, high yields, recyclable catalyst | Ionic liquid synthesis required |
| Ionic Liquid-catalyzed | 4-Hydroxybenzaldehyde, Ethyl cyanoacetate | Water | 30 min | Room Temp | 95[3] | 98%[3] | "Green" solvent, high yield, simple workup | Specific ionic liquid required |
Synthetic Pathways and Methodologies
The primary synthetic route to 4-HCCA is the Knoevenagel condensation. The general mechanism involves the base-catalyzed deprotonation of the active methylene compound (cyanoacetic acid), followed by a nucleophilic attack on the carbonyl group of 4-hydroxybenzaldehyde and subsequent dehydration.
Experimental Protocols
1. Classical Knoevenagel Condensation (Pyridine-catalyzed)
This traditional method employs pyridine as both the solvent and catalyst, often with the addition of a small amount of piperidine.
-
Procedure: A mixture of 4-hydroxybenzaldehyde (1 eq.) and cyanoacetic acid (1.2 eq.) is refluxed in pyridine for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is cooled and poured into a mixture of ice and concentrated hydrochloric acid to precipitate the product. The crude product is then filtered, washed with cold water, and recrystallized from a suitable solvent like ethanol/water.
2. Proline-catalyzed "Green" Synthesis
This method utilizes the amino acid L-proline as a catalyst in a more environmentally benign solvent, ethanol.
-
Procedure: 4-Hydroxybenzaldehyde (1 eq.), cyanoacetic acid (1.5 eq.), and L-proline (0.1 eq.) are dissolved in ethanol. The mixture is stirred at 60°C for 4 hours. The solvent is then removed under reduced pressure, and the resulting solid is purified by recrystallization or column chromatography to yield 4-HCCA.
3. Triethylamine/Piperidine-catalyzed Pyridine-Free Synthesis
This approach avoids the use of the toxic solvent pyridine by employing triethylamine and a catalytic amount of piperidine in toluene.
-
Procedure: To a solution of 4-hydroxybenzaldehyde (1 eq.) in toluene, cyanoacetic acid (1.1 eq.), triethylamine (1.3 eq.), and a catalytic amount of piperidine (0.18 eq.) are added. The mixture is refluxed for 2 hours. After cooling, the product precipitates and is collected by filtration, washed with a non-polar solvent, and dried.
4. DABCO-catalyzed Synthesis in an Ionic Liquid
This "green" method uses 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst in a hydroxyl-functionalized ionic liquid, N-(2-hydroxy-ethyl)-pyridinium chloride ([HyEtPy]Cl), and water.
-
Procedure: 4-Hydroxybenzaldehyde (1 eq.) and ethyl cyanoacetate (1.2 eq.) are added to a mixture of [HyEtPy]Cl and water, followed by the addition of DABCO (0.1 eq.). The reaction mixture is stirred at 50°C for a short period (typically 5-40 minutes). The product can often be isolated by simple filtration and washing. The ionic liquid-catalyst system can be recovered and reused.
5. Ionic Liquid-catalyzed Synthesis in Water
This method utilizes a choline-based ionic liquid as a catalyst in water at room temperature.
-
Procedure: In a flask, 4-hydroxybenzaldehyde (5 mmol), ethyl cyanoacetate (6 mmol), water (4 mL), and the ionic liquid [Ch][O(t-Bu)] (0.25 mmol) are stirred at room temperature for 30 minutes. The product precipitates out of the solution and is collected by filtration and dried under vacuum.
Alternative Synthetic Route: The Erlenmeyer-Plöchl Synthesis
The Erlenmeyer-Plöchl synthesis is a classical method for the preparation of α,β-unsaturated N-acylamino acids, proceeding through an azlactone intermediate. While it is a versatile reaction for synthesizing various amino acid derivatives, its direct application for the synthesis of 4-HCCA is not well-documented in the literature, suggesting it is not a preferred route for this specific compound. The reaction typically involves the condensation of an N-acylglycine with an aldehyde in the presence of acetic anhydride and sodium acetate.
Conclusion
For the synthesis of 4-HCCA, the Knoevenagel condensation is the most direct and widely employed method. While the classical pyridine-catalyzed approach is well-established, several "greener" alternatives offer significant advantages in terms of reduced toxicity, milder reaction conditions, and often higher yields. The proline-catalyzed method in ethanol and the DABCO or ionic liquid-catalyzed reactions in aqueous media are particularly promising for sustainable production of 4-HCCA. The choice of a specific synthetic route will depend on factors such as the desired scale of production, cost of reagents, and emphasis on environmentally friendly processes. The Erlenmeyer-Plöchl reaction, while important in amino acid chemistry, does not appear to be a common or practical route for the synthesis of 4-HCCA.
References
- 1. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN103351270B - Method for catalyzing Knoevenagel condensation reaction by using function ion liquid - Google Patents [patents.google.com]
Comparative Cross-Reactivity Analysis of 4-Hydroxycyclohexanecarboxylic Acid Analogues in Immunoassays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of several analogues of 4-Hydroxycyclohexanecarboxylic acid. The data presented herein is intended to serve as a reference for the development of specific immunoassays and to understand the potential for off-target binding of these compounds. The experimental data is based on a competitive Enzyme-Linked Immunosorbent Assay (ELISA), a standard method for the quantification of small molecules.
Data Presentation: Cross-Reactivity of this compound Analogues
The cross-reactivity of selected analogues was determined against an antibody raised against this compound. The following table summarizes the 50% inhibitory concentration (IC50) and the calculated percentage of cross-reactivity for each analogue. A lower IC50 value indicates a higher affinity for the antibody.
| Compound | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound | 10.5 | 100 | |
| Analogue A: 4-Oxocyclohexanecarboxylic acid | 25.2 | 41.7 | |
| Analogue B: Cyclohexanecarboxylic acid | 150.8 | 7.0 | |
| Analogue C: 4-Aminocyclohexanecarboxylic acid | 88.3 | 11.9 | |
| Analogue D: 3-Hydroxycyclohexanecarboxylic acid | 42.1 | 24.9 |
Note: The cross-reactivity percentage is calculated as: (IC50 of this compound / IC50 of Analogue) x 100.
Experimental Protocols
The following is a detailed methodology for the competitive ELISA used to determine the cross-reactivity of the this compound analogues.
1. Reagents and Materials:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Coating Buffer: 0.05 M Carbonate-Bicarbonate Buffer, pH 9.6
-
Wash Buffer: PBS with 0.05% Tween 20 (PBST)
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody: Rabbit anti-4-Hydroxycyclohexanecarboxylic acid
-
Hapten-Protein Conjugate: this compound conjugated to Ovalbumin (4-HCCA-OVA)
-
Secondary Antibody: Goat anti-rabbit IgG conjugated to Horseradish Peroxidase (HRP)
-
Substrate Solution: 3,3',5,5'-Tetramethylbenzidine (TMB)
-
Stop Solution: 2 M Sulfuric Acid
-
96-well microtiter plates
-
Analogue standards
2. Assay Procedure:
-
Coating: Microtiter plates were coated with 100 µL/well of 4-HCCA-OVA (1 µg/mL in coating buffer) and incubated overnight at 4°C.
-
Washing: The plates were washed three times with 200 µL/well of wash buffer.
-
Blocking: To block non-specific binding sites, 200 µL/well of blocking buffer was added and the plates were incubated for 1 hour at 37°C.
-
Washing: The plates were washed three times as described above.
-
Competition: 50 µL of standard solutions of this compound or its analogues (at various concentrations) and 50 µL of the primary antibody (at a pre-optimized dilution) were added to the wells. The plates were incubated for 1 hour at 37°C.
-
Washing: The plates were washed three times.
-
Secondary Antibody Incubation: 100 µL/well of the HRP-conjugated secondary antibody (diluted in blocking buffer) was added and the plates were incubated for 1 hour at 37°C.
-
Washing: The plates were washed five times.
-
Substrate Reaction: 100 µL/well of TMB substrate solution was added and the plates were incubated in the dark for 15 minutes at room temperature.
-
Stopping the Reaction: The reaction was stopped by adding 50 µL/well of stop solution.
-
Data Acquisition: The absorbance was measured at 450 nm using a microplate reader.
3. Data Analysis:
A standard curve was generated by plotting the absorbance against the logarithm of the concentration of this compound. The IC50 values for the parent compound and each analogue were determined from their respective inhibition curves.
Visualizations
Caption: Workflow for the competitive ELISA used in cross-reactivity testing.
Caption: A potential signaling pathway modulated by a 4-HCCA analogue.
A Comparative Spectroscopic Analysis of 4-HCCA and Its Precursors: A Guide for Researchers
In the realm of drug development and analytical chemistry, a thorough understanding of the physicochemical properties of lead compounds and their synthetic precursors is paramount. This guide provides a detailed comparative spectroscopic analysis of α-cyano-4-hydroxycinnamic acid (4-HCCA), a widely used matrix in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry, and its biosynthetic precursors: cinnamic acid, caffeic acid, and ferulic acid. This analysis, supported by experimental data, offers researchers, scientists, and drug development professionals a comprehensive reference for identifying and characterizing these phenolic compounds.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data obtained from ¹H NMR, ¹³C NMR, FTIR, and UV-Vis analyses for 4-HCCA, cinnamic acid, caffeic acid, and ferulic acid.
¹H NMR Spectral Data in DMSO-d6
| Compound | Chemical Shift (δ, ppm) and Multiplicity |
| 4-HCCA | 10.7 (s, 1H, -OH), 8.2 (s, 1H, =CH-), 7.9 (d, 2H, Ar-H), 7.0 (d, 2H, Ar-H) |
| Cinnamic Acid | 12.5 (s, 1H, -COOH), 7.7 (d, 1H, =CH-), 7.6 (m, 2H, Ar-H), 7.4 (m, 3H, Ar-H), 6.6 (d, 1H, =CH-) |
| Caffeic Acid | 12.1 (s, 1H, -COOH), 9.6 (s, 1H, -OH), 9.2 (s, 1H, -OH), 7.4 (d, 1H, =CH-), 7.0 (d, 1H, Ar-H), 6.9 (dd, 1H, Ar-H), 6.8 (d, 1H, Ar-H), 6.2 (d, 1H, =CH-)[1][2][3] |
| Ferulic Acid | 12.2 (s, 1H, -COOH), 9.6 (s, 1H, -OH), 7.5 (d, 1H, =CH-), 7.3 (d, 1H, Ar-H), 7.1 (dd, 1H, Ar-H), 6.8 (d, 1H, Ar-H), 6.4 (d, 1H, =CH-), 3.8 (s, 3H, -OCH₃)[1][4] |
¹³C NMR Spectral Data in DMSO-d6
| Compound | Chemical Shift (δ, ppm) |
| 4-HCCA | 163.1, 161.7, 153.2, 134.1, 123.2, 117.8, 116.9, 101.2 |
| Cinnamic Acid | 168.1, 145.0, 134.5, 130.8, 129.5, 128.8, 118.0 |
| Caffeic Acid | 168.8, 148.6, 146.1, 144.0, 126.3, 121.3, 116.9, 116.3, 115.1 |
| Ferulic Acid | 168.5, 149.5, 148.4, 145.0, 126.2, 123.3, 116.1, 115.9, 111.6, 56.1 |
FTIR Spectral Data (KBr Pellet, cm⁻¹)
| Functional Group | 4-HCCA | Cinnamic Acid | Caffeic Acid | Ferulic Acid |
| O-H stretch (phenolic) | ~3400 (broad) | - | ~3424, ~3233 (broad) | ~3434 (broad) |
| O-H stretch (carboxylic acid) | - | ~3000-2500 (very broad) | ~3000-2500 (very broad) | ~3000-2500 (very broad) |
| C=O stretch (carboxylic acid) | - | ~1680 | ~1645 | ~1690 |
| C=C stretch (alkene) | ~1630 | ~1630 | ~1625 | ~1635 |
| C=C stretch (aromatic) | ~1590, ~1510 | ~1580, ~1500 | ~1530, ~1450 | ~1590, ~1515 |
| C-O stretch | ~1280 | ~1290 | ~1280 | ~1270 |
| C≡N stretch | ~2220 | - | - | - |
UV-Vis Spectral Data in Ethanol
| Compound | λmax (nm) |
| 4-HCCA | ~337-355 |
| Cinnamic Acid | ~273 |
| Caffeic Acid | ~298, ~325 |
| Ferulic Acid | ~322 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
UV-Vis Spectroscopy
-
Instrumentation : A double-beam UV-Vis spectrophotometer is used for analysis.
-
Sample Preparation :
-
Stock solutions of each compound (4-HCCA, cinnamic acid, caffeic acid, and ferulic acid) are prepared by accurately weighing approximately 10 mg of the solid and dissolving it in 100 mL of absolute ethanol to achieve a concentration of 100 µg/mL.
-
Working solutions are prepared by diluting the stock solutions with ethanol to a final concentration of 10 µg/mL.
-
-
Data Acquisition :
-
The spectrophotometer is blanked using absolute ethanol.
-
The UV-Vis absorption spectra are recorded from 200 to 400 nm in a 1 cm quartz cuvette.
-
The wavelength of maximum absorbance (λmax) for each compound is determined.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation : An FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector is utilized.
-
Sample Preparation :
-
A small amount of the solid sample (approximately 1-2 mg) is finely ground with about 200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition :
-
A background spectrum of a pure KBr pellet is recorded.
-
The sample pellet is placed in the sample holder, and the FTIR spectrum is recorded in the range of 4000 to 400 cm⁻¹.
-
The positions of the characteristic absorption bands are identified and assigned to their corresponding functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A 400 MHz (or higher) NMR spectrometer is used for acquiring ¹H and ¹³C NMR spectra.
-
Sample Preparation :
-
Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6).
-
The solution is transferred to a 5 mm NMR tube.
-
-
Data Acquisition :
-
¹H NMR spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak of DMSO-d6 (δ 2.50 ppm).
-
¹³C NMR spectra are acquired using a proton-decoupled pulse sequence. Chemical shifts are referenced to the solvent peak of DMSO-d6 (δ 39.52 ppm).
-
The chemical shifts, multiplicities (for ¹H NMR), and coupling constants are determined from the spectra.
-
Visualizing Relationships and Workflows
To better illustrate the connections between these compounds and the analytical process, the following diagrams were generated using Graphviz.
Caption: Biosynthetic pathway of 4-HCCA and its precursors.
Caption: Workflow for comparative spectroscopic analysis.
References
Performance Benchmarking of 4-Chloro-α-cyanocinnamic Acid (Cl-CCA) in Mass Spectrometry
A Comparative Guide for Researchers in Proteomics and Drug Discovery
In the field of proteomics and drug development, the choice of matrix is a critical determinant for success in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. The matrix facilitates the gentle ionization of large biomolecules, directly impacting the quality of data in terms of sensitivity, resolution, and sequence coverage. For years, α-cyano-4-hydroxycinnamic acid (CHCA) has been the gold standard for the analysis of peptides and proteins. This guide provides a comprehensive performance comparison of a key alternative, 4-chloro-α-cyanocinnamic acid (Cl-CCA), against the benchmark CHCA, supported by experimental data and detailed protocols.
Comparative Performance Analysis: Cl-CCA vs. CHCA
The substitution of a hydroxyl group in CHCA with a chlorine atom in Cl-CCA results in significant performance enhancements in MALDI-MS analysis.[1] Studies have demonstrated that Cl-CCA offers superior performance in several key areas.
A significant advantage of Cl-CCA is its enhanced sensitivity. In the analysis of labile peptides, such as phosphopeptides, Cl-CCA has shown as much as a tenfold improvement in sensitivity on standard stainless-steel targets compared to CHCA.[1][2] This heightened sensitivity is crucial for the detection of low-abundance peptides and post-translationally modified peptides, which are often of great interest in biological research.
Furthermore, Cl-CCA demonstrates improved sequence coverage, particularly at low digest levels.[1][2] This is partly attributed to a reduced bias for arginine-containing peptides, leading to a more comprehensive representation of the peptides present in a sample. The "cooler" nature of the Cl-CCA matrix also results in less fragmentation of labile peptides in MS mode, allowing for their intact detection.
For nontryptic enzymatic digests, the improvements with Cl-CCA are even more pronounced, with enhanced detection of acidic and neutral peptides. This broader applicability makes Cl-CCA a more versatile matrix for a wider range of proteomic studies.
Quantitative Performance Data
| Performance Metric | 4-Chloro-α-cyanocinnamic acid (Cl-CCA) | α-Cyano-4-hydroxycinnamic acid (CHCA) | Reference |
| Sensitivity (Labile Peptides) | Up to 10-fold improvement | Standard | |
| Sensitivity (Standard Peptides) | Up to 5-fold improvement | Standard | |
| Peptide Sequence Coverage | Superior, especially at low digest levels | Standard | |
| Bias | Less bias for arginine-containing peptides | Standard | |
| Fragmentation (Labile Peptides) | Less fragmentation in MS mode | More prone to fragmentation | |
| Detection of Acidic/Neutral Peptides | Enhanced | Standard | |
| Doubly Charged Peptides | Strong signals observed, especially for non-tryptic digests | Not typically observed |
Experimental Protocols
The following protocols provide a general framework for sample preparation for MALDI-TOF MS analysis using cinnamic acid-based matrices.
Matrix Solution Preparation
-
Objective: To prepare a saturated matrix solution for co-crystallization with the analyte.
-
Materials:
-
4-Chloro-α-cyanocinnamic acid (Cl-CCA) or α-Cyano-4-hydroxycinnamic acid (CHCA)
-
Acetonitrile (ACN)
-
0.1% Trifluoroacetic acid (TFA) in water
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
Prepare a solvent mixture of 1:1 (v/v) ACN/0.1% TFA.
-
Add the matrix powder to the solvent mixture to create a saturated solution.
-
Vortex the mixture for 60 seconds to ensure thorough mixing.
-
Centrifuge the solution for 20 seconds to pellet any undissolved particulates.
-
Carefully collect the supernatant for use. It is crucial to use only the supernatant to ensure homogeneity of the crystals.
-
Analyte and Sample Preparation
-
Objective: To prepare the peptide or protein sample for analysis.
-
Materials:
-
Peptide/protein sample
-
0.1% Trifluoroacetic acid (TFA)
-
-
Procedure:
-
The optimal concentration for peptides and proteins is typically between 5-50 pmol/μL.
-
If the sample concentration is unknown, it is advisable to prepare a series of dilutions in 0.1% TFA to identify the optimal concentration.
-
For dilute samples, concentration can be achieved using a Speed-Vac or pipette-tip chromatography.
-
Sample Spotting (Dried-Droplet Method)
-
Objective: To co-crystallize the matrix and analyte on the MALDI target plate.
-
Materials:
-
Prepared matrix solution
-
Prepared analyte solution
-
MALDI target plate
-
Pipette
-
-
Procedure:
-
Deposit 0.5 μL of the analyte solution onto the MALDI target plate.
-
Immediately add 0.5 μL of the matrix solution to the same spot.
-
Allow the mixture to air-dry completely. During this process, the matrix and analyte will co-crystallize.
-
Alternatively, the analyte and matrix can be pre-mixed in a 1:1 ratio before spotting 1 μL of the mixture onto the target plate.
-
On-Plate Washing (Optional)
-
Objective: To remove contaminants like salts and buffers that can interfere with ionization.
-
Procedure:
-
Once the sample spot is completely dry, gently apply 1-2 μL of cold, high-purity water containing 0.1% TFA onto the spot.
-
After 5-10 seconds, carefully remove the wash solution with a pipette.
-
This washing step can be repeated if necessary.
-
Visualizing the MALDI-TOF MS Workflow
The following diagrams illustrate the key stages of the MALDI-TOF mass spectrometry process.
Caption: General workflow of a MALDI-TOF mass spectrometry experiment.
Caption: Step-by-step experimental workflow for MALDI sample preparation.
References
Safety Operating Guide
Essential Safety and Operational Guide for Handling 4-Hydroxycyclohexanecarboxylic Acid
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 4-Hydroxycyclohexanecarboxylic acid. The following procedural guidance is designed to ensure safe operational handling and disposal.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
Harmful if swallowed.[1]
-
Causes serious eye irritation.
-
Harmful if inhaled.
-
May cause respiratory irritation.
To mitigate these risks, the following personal protective equipment is mandatory.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | To prevent skin contact and irritation. Always inspect gloves before use and use proper removal technique. |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield may be required in situations with a high risk of splashing. | To protect against serious eye irritation from dust or splashes. |
| Skin and Body Protection | Laboratory coat or other protective clothing to prevent skin exposure. | To prevent skin irritation. Contaminated clothing should be removed and washed before reuse. |
| Respiratory Protection | A dust respirator should be used if dust is generated and ventilation is inadequate. | To prevent respiratory tract irritation from inhaling dust. |
Chemical Properties and Safety Data
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂O₃ | |
| Molecular Weight | 144.17 g/mol | |
| Appearance | Solid | |
| Melting Point | 145-150°C | |
| Boiling Point | 307.9°C at 760 mmHg | |
| Flash Point | 154°C |
Operational and Disposal Plans: A Step-by-Step Guide
Adherence to the following procedural steps is critical for the safe handling and disposal of this compound.
Workflow for Handling this compound
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
